molecular formula C10H13BClNO2 B1422114 3-Chloro-5-(pyrrolidin-1-YL)phenylboronic acid CAS No. 1402238-28-1

3-Chloro-5-(pyrrolidin-1-YL)phenylboronic acid

Cat. No.: B1422114
CAS No.: 1402238-28-1
M. Wt: 225.48 g/mol
InChI Key: DUNHVJDDMIGSQO-UHFFFAOYSA-N
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Description

3-Chloro-5-(pyrrolidin-1-YL)phenylboronic acid is a useful research compound. Its molecular formula is C10H13BClNO2 and its molecular weight is 225.48 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Chloro-5-(pyrrolidin-1-YL)phenylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-5-(pyrrolidin-1-YL)phenylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(3-chloro-5-pyrrolidin-1-ylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BClNO2/c12-9-5-8(11(14)15)6-10(7-9)13-3-1-2-4-13/h5-7,14-15H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUNHVJDDMIGSQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)Cl)N2CCCC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 3-Chloro-5-(pyrrolidin-1-YL)phenylboronic acid: A Versatile Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the landscape of modern medicinal chemistry, the strategic design and synthesis of novel molecular entities with enhanced potency, selectivity, and pharmacokinetic properties are paramount. Arylboronic acids have emerged as indispensable tools in this endeavor, largely due to their pivotal role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This guide provides a comprehensive technical overview of a particularly valuable building block: 3-Chloro-5-(pyrrolidin-1-YL)phenylboronic acid (CAS Number: 1402238-28-1 ).[1][2][3]

This document will delve into the synthesis, properties, and applications of this compound, offering field-proven insights and detailed protocols to empower researchers in leveraging its unique structural features for the accelerated development of next-generation therapeutics.

Core Compound Profile

A thorough understanding of the fundamental physicochemical properties of a building block is the bedrock of its effective application in complex synthetic campaigns.

PropertyValueSource
CAS Number 1402238-28-1[1][2][3]
Molecular Formula C10H13BClNO2[1][2][3]
Molecular Weight 225.48 g/mol [3]
Appearance Typically a solidInferred from supplier data
Purity ≥96%[3]
Storage Inert atmosphere, Room Temperature[3]

The strategic placement of the chloro, pyrrolidinyl, and boronic acid functionalities on the phenyl ring imparts a unique combination of reactivity and structural attributes, making it a highly sought-after intermediate in drug discovery programs.

The Synthetic Rationale: Crafting the Building Block

A plausible synthetic pathway would involve the introduction of the pyrrolidine moiety via nucleophilic aromatic substitution, followed by a halogen-metal exchange and subsequent borylation.

G A 1,3-Dichloro-5-nitrobenzene B 1-Chloro-3-nitro-5-(pyrrolidin-1-yl)benzene A->B Pyrrolidine, Base C 3-Chloro-5-(pyrrolidin-1-yl)aniline B->C Reduction (e.g., Fe/HCl or H2, Pd/C) D 3-Chloro-5-(pyrrolidin-1-yl)phenylboronic acid pinacol ester C->D Sandmeyer-type reaction followed by Miyaura borylation (e.g., 1. NaNO2, HBF4 2. Bis(pinacolato)diboron, Pd catalyst) E 3-Chloro-5-(pyrrolidin-1-yl)phenylboronic acid D->E Hydrolysis (e.g., acid or base)

Figure 1: A proposed synthetic workflow for 3-Chloro-5-(pyrrolidin-1-YL)phenylboronic acid.

Experimental Protocol (Hypothetical):

A detailed, step-by-step methodology for a key transformation, the Miyaura borylation, is provided below as a foundational protocol that can be adapted and optimized.

  • Diazotization of the Aniline:

    • Dissolve 3-Chloro-5-(pyrrolidin-1-yl)aniline in a suitable acidic medium (e.g., a mixture of HBF4 and water) and cool to 0-5 °C.

    • Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.

    • Stir the resulting diazonium salt solution at low temperature for 30 minutes.

  • Miyaura Borylation:

    • In a separate flask, dissolve bis(pinacolato)diboron and a palladium catalyst (e.g., Pd(dppf)Cl2) in a suitable solvent such as dioxane or DMF.

    • Add the freshly prepared diazonium salt solution to the borylation mixture under an inert atmosphere (e.g., nitrogen or argon).

    • Heat the reaction mixture to a temperature typically ranging from 80-100 °C and monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture and partition between an organic solvent (e.g., ethyl acetate) and water.

    • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica gel to yield the boronic acid pinacol ester.

  • Hydrolysis to the Boronic Acid:

    • Dissolve the pinacol ester in a suitable solvent system (e.g., a mixture of THF and water) and treat with an acid (e.g., HCl) or a base (e.g., NaOH).

    • Stir the mixture at room temperature until the deprotection is complete (monitored by TLC or LC-MS).

    • Neutralize the reaction mixture and extract the product with an organic solvent.

    • Dry, concentrate, and purify the final product, 3-Chloro-5-(pyrrolidin-1-YL)phenylboronic acid, typically by recrystallization.

The Suzuki-Miyaura Cross-Coupling: A Gateway to Molecular Complexity

The primary utility of 3-Chloro-5-(pyrrolidin-1-YL)phenylboronic acid lies in its application as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction enables the formation of a carbon-carbon bond between the boronic acid and an organic halide or triflate, providing a powerful tool for the synthesis of biaryl and heteroaryl structures.

G cluster_0 Catalytic Cycle A Pd(0)Ln B R1-Pd(II)Ln-X (Oxidative Addition) A->B R1-X C R1-Pd(II)Ln-OR' B->C Base (-OR') D R1-Pd(II)Ln-R2 (Transmetalation) C->D R2-B(OH)2 E R1-R2 (Reductive Elimination) D->E E->A

Figure 2: A simplified diagram of the Suzuki-Miyaura coupling catalytic cycle.[4]

Generic Suzuki-Miyaura Coupling Protocol:

  • Reaction Setup: In a reaction vessel, combine 3-Chloro-5-(pyrrolidin-1-YL)phenylboronic acid (1.0-1.5 equivalents), the aryl/heteroaryl halide or triflate (1.0 equivalent), a palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf), 1-5 mol%), and a base (e.g., K2CO3, Cs2CO3, 2-3 equivalents).

  • Solvent Addition: Add a suitable solvent system, often a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and an aqueous solution of the base.

  • Degassing: Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) for 15-30 minutes to remove oxygen, which can deactivate the palladium catalyst.

  • Reaction: Heat the mixture to the desired temperature (typically 80-120 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.

  • Work-up and Purification: Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate). Separate the layers, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Applications in Drug Discovery: A Scaffold for Innovation

The unique substitution pattern of 3-Chloro-5-(pyrrolidin-1-YL)phenylboronic acid makes it a valuable building block for the synthesis of a wide range of biologically active molecules. The pyrrolidine moiety, a saturated five-membered nitrogen-containing heterocycle, is a common feature in many FDA-approved drugs and clinical candidates. Its non-planar, three-dimensional structure can provide favorable interactions with biological targets and improve physicochemical properties such as solubility.

Potential Therapeutic Areas:

  • Kinase Inhibitors: The substituted phenyl ring can be incorporated as a key pharmacophore in the design of inhibitors for various kinases, which are critical targets in oncology and inflammatory diseases. The pyrrolidine group can occupy hydrophobic pockets or form hydrogen bonds with the protein backbone.[5][6][7]

  • GPCR Modulators: G-protein coupled receptors are a major class of drug targets. The structural motifs accessible from this building block are relevant for the development of novel ligands for these receptors.

  • Enzyme Inhibitors: The boronic acid functionality itself can act as a warhead, forming reversible covalent bonds with serine or threonine residues in the active sites of enzymes, such as proteases.[8]

Safety and Handling

As with all laboratory chemicals, proper safety precautions should be taken when handling 3-Chloro-5-(pyrrolidin-1-YL)phenylboronic acid.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[9]

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[2] Avoid contact with skin and eyes.[2]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials.[2][3]

For detailed safety information, always refer to the specific Safety Data Sheet (SDS) provided by the supplier.

Conclusion

3-Chloro-5-(pyrrolidin-1-YL)phenylboronic acid is a strategically designed and highly versatile building block for modern drug discovery. Its unique combination of a reactive boronic acid handle, a lipophilic pyrrolidine moiety, and a halogen for potential further functionalization provides medicinal chemists with a powerful tool to explore chemical space and synthesize novel compounds with therapeutic potential. A thorough understanding of its synthesis, reactivity in Suzuki-Miyaura coupling, and potential applications, as outlined in this guide, will enable researchers to effectively incorporate this valuable intermediate into their drug development pipelines.

References

  • Lead Sciences. (3-Chloro-5-(pyrrolidin-1-yl)phenyl)boronic acid. [Link]

  • Organic Synthesis. Suzuki-Miyaura Coupling. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • PubMed. Synthesis and Profiling of a Novel Potent Selective Inhibitor of CHK1 Kinase Possessing Unusual N-trifluoromethylpyrazole Pharmacophore Resistant to Metabolic N-dealkylation. [Link]

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

  • ChemRxiv. Which boronic acids are used most frequently for synthesis of bioactive molecules. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Molecules. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]

  • OUCI. Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances. [Link]

  • PMC. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. [Link]

  • ACS Publications. Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells. [Link]

Sources

Physicochemical properties of 3-Chloro-5-(pyrrolidin-1-YL)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: Physicochemical Properties and Applications of 3-Chloro-5-(pyrrolidin-1-YL)phenylboronic Acid

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

3-Chloro-5-(pyrrolidin-1-YL)phenylboronic acid (CAS No. 1402238-28-1) is a trifunctional synthetic building block of significant interest in medicinal chemistry and materials science. Its unique architecture, combining a reactive boronic acid moiety with a chloro-substituted phenyl ring and a pyrrolidine group, offers a versatile platform for constructing complex molecular entities. This guide provides a comprehensive overview of its core physicochemical properties, analytical characterization, synthetic utility, and safety considerations, grounded in established chemical principles and field-proven insights.

Introduction and Molecular Overview

3-Chloro-5-(pyrrolidin-1-YL)phenylboronic acid is a derivative of phenylboronic acid featuring three key functional components on a central phenyl scaffold:

  • The Boronic Acid [-B(OH)₂]: This Lewis acidic group is the cornerstone of its reactivity, most notably serving as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds.[1]

  • The Pyrrolidine Ring: A saturated five-membered nitrogen heterocycle, the pyrrolidine scaffold is a privileged structure in drug discovery, known to enhance solubility, metabolic stability, and receptor binding affinity.[2] Its presence here introduces a basic nitrogen atom and sp³-hybridized carbons, increasing the three-dimensionality of the molecule.

  • The Chloro Group: An electronegative halogen, the chloro substituent modulates the electronic properties of the phenyl ring, influencing the reactivity of the boronic acid and providing an additional vector for synthetic modification or molecular recognition.

This combination makes the compound an invaluable intermediate for introducing a substituted phenyl ring into larger molecules, enabling the systematic exploration of chemical space in drug discovery and the development of novel functional materials.[1]

Core Physicochemical Properties

The utility of a chemical reagent is fundamentally dictated by its physical properties. The following sections detail the known and predicted characteristics of 3-Chloro-5-(pyrrolidin-1-YL)phenylboronic acid.

Table 1: Chemical Identifiers and Core Properties

Property Value Source(s)
CAS Number 1402238-28-1 [3][4][5][6]
Molecular Formula C₁₀H₁₃BClNO₂ [3][4][5][6]
Molecular Weight 225.48 g/mol [3][4][6]
Synonyms (3-Chloro-5-(pyrrolidin-1-yl)phenyl)boronic acid; [3-Chloro-5-(1-pyrrolidinyl)phenyl]boronic acid [3][5][6]

| Purity | Typically ≥96% |[4][6] |

Table 2: Physical and Chemical Characteristics

Property Value / Expected Behavior Rationale & Causality
Physical Form Expected to be a solid at room temperature. Boronic acids are generally crystalline solids.
Melting Point Data not available in surveyed literature. Requires experimental determination via DSC or melting point apparatus. Melting point is highly specific to the crystal lattice energy of the compound.
Solubility High: Ethers (THF, Dioxane), Ketones (Acetone). Moderate: Chloroform. Low/Insoluble: Aliphatic Hydrocarbons (Hexane, Heptane), Water. The molecule has both polar (boronic acid) and nonpolar (phenyl, pyrrolidinyl) regions. General solubility trends for phenylboronic acids suggest good solubility in polar aprotic organic solvents but limited solubility in highly nonpolar solvents or water.[7][8][9]

| Acidity (pKa) | Data not available. Estimated to be in the range of 8.5 - 9.5. | The pKa of unsubstituted phenylboronic acid is ~8.8. The electron-donating pyrrolidine group would slightly increase the pKa (decrease acidity), while the electron-withdrawing chloro group would decrease it (increase acidity). The net effect requires experimental determination, for which ¹¹B NMR spectroscopy is a highly effective tool.[10][11] |

Analytical Characterization: A Predictive Approach

While specific spectral data for this compound is not publicly cataloged, its structure allows for the confident prediction of characteristic analytical signatures.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect distinct signals corresponding to the three non-equivalent aromatic protons on the central ring, two sets of signals for the diastereotopic methylene protons of the pyrrolidine ring, and a broad, exchangeable singlet for the two hydroxyl protons of the boronic acid group.

    • ¹³C NMR: Signals for the six aromatic carbons (with the carbon attached to boron often showing weak or no signal), and two signals for the pyrrolidine carbons are expected.

    • ¹¹B NMR: A single, relatively broad resonance is expected in the range of 19-30 ppm, characteristic of a trigonal planar (sp²-hybridized) boronic acid.[10][12] Upon addition of a diol or at high pH, this signal would shift upfield, indicating a change to a tetrahedral (sp³-hybridized) boronate species.[11]

  • Mass Spectrometry (MS): The exact mass is 225.073 Da.[3] High-resolution mass spectrometry (HRMS) should confirm the molecular formula C₁₀H₁₃BClNO₂. The isotopic pattern will be characteristic of a molecule containing one chlorine atom (M and M+2 peaks in an approximate 3:1 ratio).

  • Infrared (IR) Spectroscopy: Key vibrational bands are expected for the O-H stretch of the boronic acid (broad, ~3200-3400 cm⁻¹), the B-O stretch (~1350 cm⁻¹), aromatic C=C stretching (~1600 cm⁻¹), C-N stretching (~1200 cm⁻¹), and the C-Cl stretch (~700-800 cm⁻¹).

Reactivity and Synthetic Utility: The Suzuki-Miyaura Coupling

The primary application for this reagent is as a coupling partner in the Suzuki-Miyaura reaction, a Nobel Prize-winning method for forming C-C bonds.[1] The boronic acid serves as the organoboron nucleophile, which, after activation by a base, transfers its organic substituent to a palladium center for subsequent coupling with an organohalide.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pd0->ox_add + R¹-X pd_complex R¹-Pd(II)L₂-X (Aryl-Pd Complex) ox_add->pd_complex transmetal Transmetalation pd_complex->transmetal pd_diaryl R¹-Pd(II)L₂-Ar (Di-organic Complex) transmetal->pd_diaryl boronate Ar-B(OR)₃⁻ (Activated Boronate) boronate->transmetal boronic_acid Ar-B(OH)₂ (Our Reagent) boronic_acid->boronate + Base + H₂O base Base (e.g., K₂CO₃) r1x R¹-X (Organohalide) red_elim Reductive Elimination pd_diaryl->red_elim red_elim->pd0 Regenerates Catalyst product R¹-Ar (Coupled Product) red_elim->product Forms Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Field-Proven Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a representative, self-validating workflow for coupling 3-Chloro-5-(pyrrolidin-1-YL)phenylboronic acid with a generic aryl bromide.

Objective: Synthesize a biaryl compound via Pd-catalyzed cross-coupling.

Materials:

  • 3-Chloro-5-(pyrrolidin-1-YL)phenylboronic acid (1.0 eq)

  • Aryl Bromide (e.g., 4-bromoanisole, 1.1 eq)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 eq)

  • Triphenylphosphine [PPh₃] (0.04 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)

  • Solvents: 1,4-Dioxane and Water (4:1 v/v), Ethyl Acetate, Brine

  • Drying agent: Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

Methodology:

  • Catalyst Pre-formation (Expertise): In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve Pd(OAc)₂ and PPh₃ in a portion of the dioxane. Stir for 15 minutes. This step pre-forms the active Pd(0) catalyst, leading to more reproducible reaction kinetics compared to adding all components at once.

  • Reagent Addition: To the catalyst solution, add the Aryl Bromide, 3-Chloro-5-(pyrrolidin-1-YL)phenylboronic acid, and the remaining dioxane.

  • Base Addition: Add the anhydrous K₂CO₃ followed by the deionized water. The aqueous base is crucial for activating the boronic acid to the more nucleophilic boronate species.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the limiting reagent is consumed (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and then brine to remove inorganic salts and water-soluble impurities.

  • Purification (Validation): Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. The resulting crude product should be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a hexane/ethyl acetate gradient) to isolate the pure biaryl product.

  • Characterization: Confirm the identity and purity of the final product using NMR and MS, as described in Section 3.

Applications in Research and Development

The true value of this building block lies in its application within larger research programs.

  • Drug Discovery: Boron-containing compounds have gained significant traction, with FDA-approved drugs like Bortezomib (Velcade) and Ixazomib demonstrating their therapeutic potential.[13][14] 3-Chloro-5-(pyrrolidin-1-YL)phenylboronic acid serves as a key intermediate to synthesize novel drug candidates where the specific substitution pattern is hypothesized to be critical for target engagement, selectivity, or pharmacokinetic properties.

  • Materials Science: The rigid, electronically tunable nature of the substituted phenyl ring can be exploited in the synthesis of organic light-emitting diodes (OLEDs), sensors, or functional polymers where its structure can be incorporated to impart specific electronic or optical characteristics.[1]

Handling, Storage, and Safety

As a Senior Application Scientist, ensuring the integrity and safe use of reagents is paramount.

  • Handling: Wear suitable protective clothing, gloves, and eye protection. Handle in a well-ventilated area or fume hood to avoid inhalation of dust.[3]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[3] For long-term stability, particularly to prevent dehydration of the boronic acid to its boroxine anhydride form, storage under an inert atmosphere (e.g., Argon) is recommended.[4]

  • Incompatibilities: Avoid strong oxidizing agents.

Conclusion

3-Chloro-5-(pyrrolidin-1-YL)phenylboronic acid is more than a simple chemical; it is an enabling tool for innovation. Its well-defined reactivity, centered on the Suzuki-Miyaura coupling, combined with the desirable features of the pyrrolidine and chloro substituents, provides chemists with a reliable and versatile building block. Understanding its core physicochemical properties and handling requirements is the first step toward successfully leveraging its potential in the synthesis of next-generation pharmaceuticals and advanced materials.

References

  • 3-Chloro-5-(pyrrolidin-1-yl)phenylboronic acid - Echemi. [URL: https://www.echemi.com/products/3-chloro-5-pyrrolidin-1-yl-phenylboronic-acid.html]
  • (3-Chloro-5-(pyrrolidin-1-yl)phenyl)boronic acid - Lead Sciences. [URL: https://www.leadsciences.com/product/1402238-28-1/]
  • (3-Chloro-5-(pyrrolidin-1-yl)phenyl)boronic acid - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/ambeed/ambh9884ce92]
  • 3-Chloro-5-(pyrrolidin-1-YL)phenylboronic acid - Beijing Xinheng Research Technology Co., Ltd. [URL: http://www.chem-strong.com/pro_2025112.html]
  • Supplementary Material - The Royal Society of Chemistry. [URL: https://www.rsc.
  • Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents - Springer. [URL: https://link.springer.com/article/10.1007/s10953-020-00988-y]
  • The Chemistry and Applications of (3-Chloro-5-cyanophenyl)boronic Acid - Smolecule. [URL: https://smolecule.com/blog/the-chemistry-and-applications-of-3-chloro-5-cyanophenylboronic-acid/]
  • Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery - PMC, NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8942001/]
  • (PDF) Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents - ResearchGate. [URL: https://www.researchgate.net/publication/341910243_Solubility_of_Phenylboronic_Acid_and_its_Cyclic_Esters_in_Organic_Solvents]
  • Solubility of investigated compounds in water. Phenylboronic acid... - ResearchGate. [URL: https://www.researchgate.net/figure/Solubility-of-investigated-compounds-in-water-Phenylboronic-acid-1-benzoxaborole-2_fig1_328905206]
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - MDPI. [URL: https://www.mdpi.com/1420-3049/27/19/6511]
  • (3-Chloro-5-(trifluoromethyl)phenyl)boronic acid - Lead Sciences. [URL: https://www.leadsciences.com/product/1160561-31-8/]
  • Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - MDPI. [URL: https://www.mdpi.com/2079-6382/11/11/319]
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC, PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7503767/]
  • 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - ResearchGate. [URL: https://www.researchgate.
  • 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/36315579/]
  • Phenylboronic acid - Optional[11B NMR] - Chemical Shifts - SpectraBase. [URL: https://spectrabase.com/spectrum/954YSTdpBHL]
  • pKa Data Compiled by R. Williams - ACS Organic Division. [URL: https://organicdivision.
  • pKa values - Stenutz. [URL: https://www.stenutz.eu/chem/pka_values_19.php]

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A Comprehensive Technical Guide to Substituted Phenylboronic Acids: Synthesis, Mechanisms, and Advanced Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Substituted phenylboronic acids (PBAs) have emerged as a versatile class of molecules with profound implications across chemical synthesis, diagnostics, and therapeutics. Their unique ability to reversibly bind with diols, coupled with their role in palladium-catalyzed cross-coupling reactions, has positioned them at the forefront of significant scientific advancements. This guide provides an in-depth exploration of substituted phenylboronic acids, detailing their synthesis, the mechanistic principles governing their reactivity, and their diverse applications. We will delve into their utility as sensors, their critical role in organic synthesis, and their burgeoning potential in drug development, offering a comprehensive resource for researchers, scientists, and professionals in the field.

Introduction: The Unique Chemistry of Phenylboronic Acids

Phenylboronic acid, a derivative of boric acid, features a phenyl group and two hydroxyl groups attached to a central boron atom.[1][2] This structure imparts a mild Lewis acidity and a remarkable stability that makes these compounds easy to handle and crucial in organic synthesis.[1] The core of their functionality lies in the electron-deficient p-orbital of the boron atom, which governs their reactivity and diverse applications.

Substituents on the phenyl ring play a critical role in modulating the electronic properties and, consequently, the reactivity of the boronic acid moiety. Electron-withdrawing groups enhance the Lewis acidity of the boron atom, influencing its binding affinity with nucleophiles, while electron-donating groups have the opposite effect. This tunability is a key aspect of their widespread utility.

Foundational Principles: Synthesis and Purification

The preparation of substituted phenylboronic acids is well-established, with several reliable synthetic routes available to chemists.[3] The choice of method often depends on the desired substitution pattern and the scale of the reaction.

Key Synthetic Methodologies

A prevalent method for synthesizing phenylboronic acids involves the reaction of a Grignard reagent (phenylmagnesium bromide) with a trialkyl borate, such as trimethyl borate, followed by acidic hydrolysis.[1][2][4] This approach is highly versatile and accommodates a wide range of substituents on the phenyl ring.

Experimental Protocol: Synthesis of 4-Methoxyphenylboronic Acid via Grignard Reaction

  • Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings. Slowly add a solution of 4-bromoanisole in anhydrous tetrahydrofuran (THF) to initiate the formation of the Grignard reagent.

  • Borylation: Cool the Grignard solution to -78 °C in a dry ice/acetone bath. Add a solution of trimethyl borate in anhydrous THF dropwise, maintaining the low temperature.

  • Hydrolysis: After the addition is complete, allow the reaction mixture to warm to room temperature. Quench the reaction by slowly adding aqueous hydrochloric acid.

  • Work-up and Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Concentrate the solution under reduced pressure to yield the crude product. Recrystallize from a suitable solvent system (e.g., water/ethanol) to obtain pure 4-methoxyphenylboronic acid.

Other synthetic strategies include the reaction of organolithium compounds with borate esters, palladium-catalyzed coupling of aryl halides or triflates with diboronyl reagents, and direct C-H borylation of aromatic rings using iridium or rhodium catalysts.[1][3][4]

Purification Strategies

Purification of phenylboronic acids is crucial to remove organoboron byproducts. Recrystallization is the most common method. In some cases, a mild acid wash can be employed to hydrolyze any boronic anhydrides (boroxines) that may have formed.

Mechanism of Action: The Boronic Acid-Diol Interaction

A hallmark of phenylboronic acids is their ability to form reversible covalent bonds with 1,2- and 1,3-diols to create five- or six-membered cyclic boronate esters.[4] This interaction is pH-dependent and forms the basis for many of their applications in sensing and drug delivery.

The binding affinity is influenced by several factors, including the pKa of the boronic acid, the pKa and stereochemistry of the diol, and the pH of the medium.[5][6] The formation of the boronate ester is a two-step process, with the initial binding of the diol to the boron atom often being the rate-determining step.[7]

BoronicAcid_Diol_Interaction PBA Phenylboronic Acid (Trigonal Planar) Intermediate Tetrahedral Intermediate PBA->Intermediate + Diol Diol Diol Intermediate->PBA - Diol Ester Cyclic Boronate Ester Intermediate->Ester - 2 H₂O Ester->Intermediate + 2 H₂O Water 2 H₂O Glucose_Sensing_Workflow cluster_0 Sensor Preparation cluster_1 Detection cluster_2 Analysis PBA_Polymer PBA-functionalized Polymer Electrode Electrode Surface PBA_Polymer->Electrode Immobilization Binding Glucose Binding to PBA Electrode->Binding Glucose Glucose Solution Glucose->Binding Signal Electrochemical Signal Change Binding->Signal Readout Signal Readout Signal->Readout Concentration Glucose Concentration Readout->Concentration

Caption: Workflow for a phenylboronic acid-based electrochemical glucose sensor.

Other Analytes

Beyond glucose, PBA-based sensors have been developed for other biologically relevant molecules containing diol functionalities, such as dopamine and glycated hemoglobin. [8][9]

Indispensable Tools in Organic Synthesis

Substituted phenylboronic acids are cornerstone reagents in modern organic synthesis, most notably in the Suzuki-Miyaura cross-coupling reaction.

The Suzuki-Miyaura Cross-Coupling

This palladium-catalyzed reaction forms a carbon-carbon bond between a phenylboronic acid and an organohalide. [2][4]It is a powerful tool for the synthesis of biaryls, which are common motifs in pharmaceuticals and advanced materials. [2][10]The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

StepDescription
Oxidative Addition The palladium(0) catalyst reacts with the organohalide.
Transmetalation The organic group is transferred from the boron atom to the palladium center.
Reductive Elimination The two organic groups couple, and the C-C bond is formed, regenerating the Pd(0) catalyst.
Other Synthetic Applications

Phenylboronic acids also participate in other important transformations, including Heck-type cross-coupling reactions with alkenes and alkynes, and Chan-Evans-Lam coupling for the formation of carbon-heteroatom bonds. [4][11]They can also serve as catalysts for reactions like the Biginelli and Hantzsch multicomponent condensations. [12]

Therapeutic and Drug Development Frontiers

The unique chemical properties of substituted phenylboronic acids have propelled their exploration in drug development, with applications ranging from targeted drug delivery to enzyme inhibition. [3]

Targeted Drug Delivery

The ability of PBAs to bind to sialic acid residues, which are often overexpressed on the surface of cancer cells, makes them promising targeting ligands for anticancer therapies. [13][14]PBA-functionalized nanoparticles can be used to deliver chemotherapeutic agents specifically to tumor sites, enhancing efficacy and reducing systemic toxicity. [13][15]Phenylboronic acid-conjugated chitosan has also shown potential for tumor targeting and as a glucose-sensitive polymer for self-regulated insulin release. [16]

Enzyme Inhibition

Boronic acids are effective inhibitors of various enzymes, particularly serine proteases and metallo-β-lactamases. [17][18][19]The boron atom can form a stable tetrahedral intermediate with active site residues, mimicking the transition state of the enzymatic reaction. [20][21]This has led to the development of boronic acid-containing drugs, such as Bortezomib, a proteasome inhibitor used in the treatment of multiple myeloma. [17][19]

Enzyme_Inhibition_Mechanism Enzyme Enzyme Active Site (e.g., Serine Hydroxyl) Tetrahedral_Adduct Covalent Tetrahedral Adduct (Stable Intermediate) Enzyme->Tetrahedral_Adduct PBA_Inhibitor PBA-based Inhibitor PBA_Inhibitor->Tetrahedral_Adduct Inhibition Enzyme Inhibition Tetrahedral_Adduct->Inhibition

Caption: Mechanism of enzyme inhibition by a phenylboronic acid-based inhibitor.

Future Perspectives and Conclusion

The field of substituted phenylboronic acids continues to evolve, with ongoing research focused on the design of novel PBA derivatives with enhanced binding affinities and selectivities. The development of "smart" materials that respond to specific biological stimuli, such as changes in glucose or reactive oxygen species levels, holds immense promise for personalized medicine. [15]Furthermore, the exploration of new catalytic applications and the design of next-generation boronic acid-based therapeutics are active areas of investigation.

References

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  • Hudson, D. D., et al. (2015). Monosubstituted Phenylboronic Acids, R–B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F): A Computational Investigation. Chemistry Central Journal, 9, 60. [Link]

  • Fossey, J. S., et al. (2014). Boronic acids for sensing and other applications - a mini-review of papers published in 2013. Chemistry Central Journal, 8, 60. [Link]

  • Adhikari, S., et al. (2018). Structure–Reactivity Relationships in Boronic Acid–Diol Complexation. ACS Omega, 3(12), 18353–18360. [Link]

  • Li, X., et al. (2014). Boronic acid-based enzyme inhibitors: a review of recent progress. Archives of Pharmacal Research, 37(9), 1115-1126. [Link]

  • Wang, Y., et al. (2023). Phenylboronic acid in targeted cancer therapy and diagnosis. Journal of Drug Targeting, 31(3), 221-236. [Link]

  • Yamamoto, H., et al. (2015). Colorimetric Sugar Sensing Using Boronic Acid-Substituted Azobenzenes. Molecules, 20(5), 8434-8459. [Link]

  • Bheemisetty, B., & Lewis, S. A. (2024). Exploring biomedical applications of phenylboronic acid—functionalized chitosan conjugates. Journal of Applied Pharmaceutical Science, 14(02), 051–060. [Link]

  • Monajemi, H., et al. (2014). On the kinetics and reaction mechanisms of boronic acid in interaction with diols for non-enzymatic glucose monitoring applications: a hybrid DFT study. RSC Advances, 4(21), 10505-10513. [Link]

  • Hujer, A. M., et al. (2015). Boronic Acids as Prospective Inhibitors of Metallo-β-Lactamases: Efficient Chemical Reaction in the Enzymatic Active Site Revealed by Molecular Modeling. Molecules, 20(11), 19896-19910. [Link]

  • Amato, V., et al. (2014). Revisiting Boronate/Diol Complexation as a Double Stimulus-Responsive Bioconjugation. The University of Manchester Research Explorer. [Link]

  • Powers, R. A., & Caselli, E. (2014). Boronic Acid-based Enzyme Inhibitors: A Review of Recent Progress. Current Medicinal Chemistry, 21(14), 1682-1694. [Link]

  • Wang, C., et al. (2013). A novel electrochemical sensor for the simple and sensitive determination of three kinds of saccharide. Sensors and Actuators B: Chemical, 185, 439-445. [Link]

  • Wang, J., et al. (2021). Phenylboronic Acid-Modified and ROS-Responsive Polymeric Nanoparticles for Targeted Anticancer Drug Delivery. Biomacromolecules, 22(12), 5122–5133. [Link]

  • Powers, R. A., & Caselli, E. (2014). Boronic Acid-based Enzyme Inhibitors: A Review of Recent Progress. Current Medicinal Chemistry, 21(14), 1682-1694. [Link]

  • da Silva, J. B. P., et al. (2013). Conformational analysis and intramolecular interactions in monosubstituted phenylboranes and phenylboronic acids. Beilstein Journal of Organic Chemistry, 9, 125-133. [Link]

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A Technical Guide to the Safe Handling of 3-Chloro-5-(pyrrolidin-1-YL)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary: A Chemist's Perspective

3-Chloro-5-(pyrrolidin-1-YL)phenylboronic acid is a substituted phenylboronic acid, a class of compounds widely utilized in organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions. While specific toxicological data for this compound is sparse, the boronic acid functional group and the halogenated aromatic ring necessitate careful handling.[1] Phenylboronic acids, in general, are known to be irritants and are often hygroscopic and sensitive to atmospheric conditions.[7][8][9] The primary hazards associated with this compound are anticipated to be oral toxicity, skin and eye irritation, and potential respiratory irritation.[7][10][11][12][13][14] Furthermore, its utility in catalysis implies a reactivity that warrants respect. This guide provides a detailed protocol for its safe storage, handling, and disposal, emphasizing the exclusion of air and moisture to maintain chemical integrity and ensure operator safety.

Hazard Identification and Risk Assessment

Based on analogous compounds, a qualitative risk assessment points to the following potential hazards.

Anticipated GHS Hazard Classification (Based on Analogs)
Hazard ClassHazard CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.[7][9][10][14]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.[11][12][13]
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation.[11][12][13][15]
Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation)Category 3H335: May cause respiratory irritation.[11][12]

Causality Behind the Hazards:

  • Oral Toxicity: Boronic acids can interfere with biological processes. The "harmful if swallowed" classification is common for this class of compounds.[7][9][10][14]

  • Irritation: The acidic nature of the boronic acid moiety and the reactivity of the molecule can lead to irritation upon contact with skin, eyes, or the respiratory tract.[11][12][13]

  • Air and Moisture Sensitivity: Boronic acids can undergo dehydration to form boroxines (cyclic anhydrides) or other degradation pathways upon exposure to air and moisture, which can alter their reactivity and potentially introduce new hazards.[7]

First Aid Measures: A Proactive Response Plan

Immediate and appropriate first aid is critical. All laboratory personnel handling this compound should be familiar with these procedures and the location of safety equipment.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[7][11][15][16] Seek immediate medical attention.

  • Skin Contact: Remove all contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[7][11][16] If irritation persists, seek medical attention.

  • Inhalation: Move the individual to fresh air.[7][16] If breathing is difficult, provide oxygen. If the person is not breathing, administer artificial respiration and seek immediate medical attention.[7][16]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[7][10] If the person is conscious, have them drink plenty of water.[7] Seek immediate medical attention.[7][10]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to protection is essential, combining engineering controls with appropriate PPE.

Engineering Controls
  • Fume Hood: All manipulations of solid 3-Chloro-5-(pyrrolidin-1-YL)phenylboronic acid and its solutions must be performed in a certified chemical fume hood to minimize inhalation exposure.[7]

  • Inert Atmosphere: Due to its likely air and moisture sensitivity, handling should ideally be conducted in a glovebox or using Schlenk line techniques under an inert atmosphere (e.g., nitrogen or argon).[2][4] This preserves the integrity of the compound and prevents the formation of potentially hazardous byproducts.

Personal Protective Equipment (PPE)
  • Eye and Face Protection: Wear chemical safety goggles and a face shield.[11]

  • Hand Protection: Wear nitrile or neoprene gloves.[10][11] Gloves must be inspected before use and disposed of properly after handling.[10][11] Use proper glove removal technique to avoid skin contact.[11]

  • Skin and Body Protection: A laboratory coat is mandatory.[16] For larger quantities or when there is a significant risk of splashing, consider additional protective clothing such as an apron or coveralls.

  • Respiratory Protection: If engineering controls are not sufficient to maintain airborne concentrations below exposure limits, a NIOSH-approved respirator may be necessary.

Handling and Storage: Preserving Integrity, Ensuring Safety

The key to safely managing 3-Chloro-5-(pyrrolidin-1-YL)phenylboronic acid is meticulous attention to its storage and handling, with a primary focus on excluding air and moisture.[5][7]

Storage
  • Atmosphere: Store the container tightly closed in a dry, cool, and well-ventilated place.[1] For long-term storage, it is highly recommended to store under an inert atmosphere (nitrogen or argon).[7]

  • Temperature: Refrigeration may be recommended to maintain long-term stability.[7]

  • Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.[7]

  • Container: The original supplier packaging, such as Sure/Seal™ bottles, is designed for air-sensitive reagents and should be used whenever possible.[3][4][6]

Handling Protocol for Air-Sensitive Boronic Acids

This protocol outlines the standard procedure for transferring the solid reagent using inert atmosphere techniques.

Objective: To accurately weigh and transfer 3-Chloro-5-(pyrrolidin-1-YL)phenylboronic acid from its storage container to a reaction vessel without exposure to the atmosphere.

Methodology:

  • Glassware Preparation: Ensure all glassware (reaction flask, spatulas, etc.) is thoroughly dried in an oven (e.g., 125°C overnight) and cooled under a stream of inert gas or in a desiccator.[3][4]

  • Inert Atmosphere Setup: The transfer should be conducted inside a glovebox or on a Schlenk line connected to a source of dry nitrogen or argon.

  • Reagent Equilibration: Allow the reagent container to warm to room temperature before opening to prevent condensation of moisture on the cold solid.

  • Inert Gas Purge: If using a Schlenk line, evacuate and backfill the reaction flask with inert gas at least three times.

  • Transfer: Under a positive pressure of inert gas, quickly transfer the desired amount of the solid to the reaction vessel.

  • Sealing: Immediately seal the reaction vessel and the reagent container. Replace the cap on the reagent bottle securely.

  • Cleanup: Clean any spills promptly. Decontaminate spatulas and other equipment before removing them from the controlled atmosphere.

Workflow for Handling Air-Sensitive Solid Reagent

G cluster_prep Preparation cluster_transfer Transfer (Inert Atmosphere) cluster_cleanup Cleanup A Dry Glassware in Oven B Cool Under Inert Gas A->B C Equilibrate Reagent to RT B->C Proceed to transfer D Purge Flask with N2/Ar C->D E Quickly Weigh & Transfer Solid D->E F Seal Reagent Bottle & Flask E->F G Clean Spills Promptly F->G After transfer H Decontaminate Equipment G->H

Sources

An In-depth Technical Guide to 3-Chloro-5-(pyrrolidin-1-YL)phenylboronic Acid for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of 3-Chloro-5-(pyrrolidin-1-YL)phenylboronic acid, a key building block for researchers, medicinal chemists, and professionals in drug development. We will explore its commercial availability, synthesis, quality control, and critical applications in the synthesis of complex molecules, particularly within the framework of modern pharmacology.

Introduction: The Strategic Value of Substituted Phenylboronic Acids

In the landscape of contemporary drug discovery, the strategic incorporation of specific structural motifs is paramount to achieving desired pharmacological profiles. Substituted phenylboronic acids are a cornerstone of this effort, primarily due to their versatility in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1] These reactions are fundamental to the construction of biaryl and heteroaryl structures, which are prevalent in a vast array of approved drugs and clinical candidates.[2]

The subject of this guide, 3-Chloro-5-(pyrrolidin-1-YL)phenylboronic acid, presents a unique combination of structural features: a chloro substituent, a pyrrolidine moiety, and the reactive boronic acid group. The pyrrolidine ring is a common scaffold in many biologically active compounds, offering advantages in molecular conformation and influencing pharmacological efficacy.[3] The chloro group, a bioisostere for other functional groups, can significantly impact a molecule's pharmacokinetic and pharmacodynamic properties.[1] This strategic combination makes this particular boronic acid a valuable asset in the synthesis of novel therapeutics, particularly in the areas of kinase inhibitors and G protein-coupled receptor (GPCR) modulators.[2][4]

Commercial Availability and Physicochemical Properties

3-Chloro-5-(pyrrolidin-1-YL)phenylboronic acid is commercially available from a variety of chemical suppliers.[1] Its availability in various quantities facilitates its use from early-stage discovery chemistry to larger-scale synthesis campaigns.

Table 1: Physicochemical Properties of 3-Chloro-5-(pyrrolidin-1-YL)phenylboronic acid [1]

PropertyValue
CAS Number 1402238-28-1
Molecular Formula C₁₀H₁₃BClNO₂
Molecular Weight 225.48 g/mol
Appearance Typically an off-white to pale yellow solid
Purity Commonly available in purities of ≥95%
Storage Conditions Store in a cool, dry, well-ventilated area in a tightly sealed container under an inert atmosphere.

Synthesis and Quality Control

While commercially available, understanding the synthesis of 3-Chloro-5-(pyrrolidin-1-YL)phenylboronic acid is crucial for assessing potential impurities and for custom synthesis needs. A plausible and efficient synthetic route involves a lithium-halogen exchange of a suitable precursor followed by borylation.

Proposed Synthesis Pathway

A logical synthetic approach commences with the readily accessible 1-bromo-3,5-dichlorobenzene. Nucleophilic aromatic substitution with pyrrolidine, followed by a lithium-halogen exchange and subsequent reaction with a borate ester, yields the desired product.

Synthesis_Pathway A 1-bromo-3,5-dichlorobenzene B 1-bromo-3-chloro-5-(pyrrolidin-1-yl)benzene A->B Pyrrolidine, Base C 3-Chloro-5-(pyrrolidin-1-YL)phenylboronic acid B->C 1. n-BuLi 2. B(OiPr)₃ 3. H₃O⁺ Suzuki_Coupling cluster_0 Reaction Conditions A 3-Chloro-5-(pyrrolidin-1-YL)phenylboronic acid C Biaryl Product A->C B Ar-X (Aryl/Heteroaryl Halide or Triflate) B->C D Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Dioxane/H₂O)

Sources

A Technical Guide to the Discovery and Application of Novel Boronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Ascendance of Boron in Modern Medicinal Chemistry

For many years, boron-containing compounds were largely relegated to the periphery of medicinal chemistry, often perceived as potentially toxic or unstable. This perspective has been thoroughly demystified, catalyzed by the landmark approval and clinical success of Bortezomib (Velcade®), a dipeptidyl boronic acid, for treating multiple myeloma.[1][2][3] This pivotal moment ignited a surge of interest, leading to the development of other FDA-approved boronic acid drugs like ixazomib (for multiple myeloma) and vaborbactam (a β-lactamase inhibitor).[2][4][5]

The unique utility of boronic acids stems from the distinct physicochemical properties of the boronic acid moiety [-B(OH)₂]. Boron's empty p-orbital confers Lewis acidity, enabling it to form reversible, yet stable, covalent bonds with biological nucleophiles such as the hydroxyl groups of serine or threonine residues in enzyme active sites.[6] This interaction allows boronic acids to act as exceptional transition-state analogs, mimicking the tetrahedral high-energy intermediates formed during enzymatic reactions like peptide or β-lactam hydrolysis.[7][8][9][10] This guide provides an in-depth exploration of the modern pipeline for discovering and developing novel boronic acid derivatives, from advanced synthetic strategies to target engagement and therapeutic application.

Part 1: Foundational Synthesis of Boronic Acid Scaffolds

The ability to synthesize a diverse array of boronic acid derivatives is the bedrock of their exploration in drug discovery. While classical methods exist, modern catalytic chemistry has revolutionized access to this privileged chemical class.

Causality in Synthetic Route Selection

The choice of synthetic strategy is dictated by the desired complexity, the availability of starting materials, and the need for functional group tolerance, especially in later-stage diversification. Early methods involving the electrophilic trapping of Grignard or organolithium reagents with borate esters were foundational but often suffered from low temperatures and limited substrate scope.[11][12] Modern cross-coupling reactions provide superior efficiency, milder conditions, and broader applicability.[6]

Modern Synthetic Methodologies
  • Miyaura Borylation: This palladium-catalyzed reaction is a cornerstone technique for synthesizing aryl and vinyl boronic esters from the corresponding halides or triflates using a diboron reagent. Its high functional group tolerance makes it invaluable for complex molecule synthesis.[12]

  • C-H Borylation: A more recent innovation, iridium- or rhodium-catalyzed C-H borylation allows for the direct conversion of a C-H bond to a C-B bond. This method is exceptionally atom-economical and enables the functionalization of previously inaccessible positions on a molecule, opening new avenues for scaffold design.[11]

  • Decarboxylative Borylation: This novel technique transforms abundant and structurally diverse carboxylic acids into boronic acids. By using a simple nickel catalyst, this method replaces a carbon atom with a boron atom, dramatically expanding the pool of potential starting materials for drug discovery programs.[13]

G Synthetic Pathways to Boronic Acid Derivatives cluster_0 Classical Method cluster_1 Modern Catalytic Methods A Aryl Halide (Ar-X) B Organometallic Intermediate (Ar-MgX or Ar-Li) A->B Mg or Li Exchange D Boronic Acid Derivative Ar-B(OH)2 B->D Electrophilic Trapping C Borate Ester B(OR)3 C->D Electrophilic Trapping E Aryl Halide (Ar-X) I Boronic Ester/Acid E->I Miyaura Borylation (Pd catalyst) F Diboron Reagent G Arene (Ar-H) G->I C-H Borylation (Ir catalyst) H Carboxylic Acid (Ar-COOH) H->I Decarboxylative Borylation (Ni catalyst)

Caption: Key synthetic routes to boronic acid derivatives.

Experimental Protocol: Palladium-Catalyzed Miyaura Borylation

This protocol describes a general procedure for the synthesis of an aryl boronate ester from an aryl bromide.

  • Reagent Preparation: To an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add the aryl bromide (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), potassium acetate (KOAc, 1.5 equiv), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 equiv).

  • Solvent Addition: Add anhydrous 1,4-dioxane (approx. 0.1 M concentration relative to the aryl bromide) via syringe.

  • Reaction Execution: Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-16 hours).

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure aryl boronate ester.

  • Hydrolysis (Optional): The resulting boronate ester can be hydrolyzed to the corresponding boronic acid by stirring with an aqueous acid (e.g., 2M HCl) in a suitable solvent like acetone or THF, followed by extraction and purification.

Part 2: The Covalent-Reversible Mechanism of Target Inhibition

A deep understanding of the mechanism of action is paramount for the rational design of potent and selective inhibitors. The power of boronic acids lies in their ability to mimic the transition state of enzyme-catalyzed reactions.

The Chemistry of Inhibition

The boron atom in a boronic acid is sp² hybridized with a trigonal planar geometry. Upon entering an enzyme's active site, it can readily accept a lone pair of electrons from a key nucleophilic residue (e.g., the hydroxyl group of Serine or Threonine).[8][9] This interaction causes the boron to re-hybridize to a tetrahedral sp³ state, forming a stable boronate adduct. This tetrahedral complex is a mimic of the high-energy intermediate formed during substrate hydrolysis, effectively locking the enzyme in an inhibited state.[7][10] The covalent nature of this bond contributes significantly to high binding affinity, while its reversibility can be favorable for pharmacokinetics and reducing off-target effects.[8]

Caption: Boronic acid inhibiting the proteasome via a tetrahedral adduct.

Key Therapeutic Targets
  • The Proteasome: Cancer cells, particularly those in multiple myeloma, are highly dependent on the proteasome for degrading misfolded proteins. Dipeptidyl boronic acids like bortezomib are designed to fit into the proteasome's active site, where the boron atom forms a covalent adduct with the catalytic N-terminal threonine residue.[4][14] This inhibition disrupts protein homeostasis, leading to cell cycle arrest and apoptosis.[3][15]

  • Bacterial β-Lactamases: A primary mechanism of antibiotic resistance is the bacterial production of β-lactamase enzymes, which hydrolyze and inactivate β-lactam antibiotics. Boronic acids, including cyclic derivatives like vaborbactam, act as potent inhibitors of serine β-lactamases (Classes A and C).[7][8][16] They bind to the active site serine, protecting the antibiotic and restoring its efficacy.[17]

Part 3: Case Study - Discovery Workflow for a Novel β-Lactamase Inhibitor

This workflow illustrates the logical progression from an initial concept to a characterized lead compound, grounded in the principles of medicinal chemistry.

G Drug Discovery Workflow A 1. Target Identification (e.g., AmpC β-Lactamase) B 2. Fragment Library Screening (Simple Boronic Acids) A->B C 3. Hit Identification (Ki > 10 µM) B->C D 4. Hit-to-Lead Optimization (Structure-Activity Relationship) C->D Iterative Synthesis D->B Feedback for New Scaffolds E 5. Lead Compound (Ki < 100 nM, Good Selectivity) D->E F 6. In Vitro Characterization (Enzyme Kinetics, MIC Assays) E->F G 7. Preclinical Development F->G

Caption: A typical workflow for discovering a boronic acid-based inhibitor.

Step 1: Target Identification and Fragment Screening
  • The Problem: The rise of bacteria expressing Class C β-lactamases (e.g., AmpC) renders many cephalosporin antibiotics ineffective.[7]

  • The Rationale: Boronic acids are known transition-state analog inhibitors of serine hydrolases and represent a promising non-β-lactam scaffold to overcome resistance.[8][16]

  • The Experiment: A library of small, structurally simple boronic acid "fragments" is screened against purified AmpC enzyme to identify initial "hits" with weak binding affinity (micromolar range).

Step 2: Hit-to-Lead Optimization via SAR

The initial hits lack the potency required for a therapeutic agent. The next phase involves synthetic elaboration of the fragment scaffold to improve binding affinity by making additional favorable interactions within the enzyme's active site. Structure-Activity Relationship (SAR) studies guide this process.

Table 1: Illustrative SAR for a Hypothetical Phenylboronic Acid Scaffold Against AmpC

Compound IDR1-Group (para-position)R2-Group (meta-position)Inhibition Constant (Kᵢ) vs. AmpCRationale for Change
Hit-1 -H-H25 µMInitial fragment hit.
LEAD-2 -COOH-H2.5 µMCarboxylate mimics the C3/C4 carboxylate of cephalosporins, interacting with key active site residues.
LEAD-3 -COOH-CONH₂750 nMAmide group adds a hydrogen bond donor/acceptor, potentially interacting with an asparagine residue.
LEAD-4 -COOH-SO₂NH₂85 nM Sulfonamide provides stronger hydrogen bonding interactions and improved geometry compared to the simple amide.[16]
Step 3: In-Depth In Vitro Characterization

Once a potent lead compound is identified, its biological activity must be rigorously validated.

Experimental Protocol: Enzyme Inhibition Assay (Kᵢ Determination)

  • Principle: The rate of hydrolysis of a chromogenic substrate (e.g., nitrocefin) by β-lactamase is measured spectrophotometrically in the presence of varying concentrations of the inhibitor.

  • Materials: Purified β-lactamase, nitrocefin substrate solution, boronic acid inhibitor stock solution (in DMSO), assay buffer (e.g., 50 mM phosphate buffer, pH 7.0).

  • Procedure: a. In a 96-well plate, add increasing concentrations of the inhibitor to multiple wells. Include control wells with no inhibitor. b. Add a fixed concentration of the enzyme to each well and incubate for 10-15 minutes at room temperature to allow for inhibitor binding. c. Initiate the reaction by adding the nitrocefin substrate. d. Immediately measure the increase in absorbance at 486 nm over time using a plate reader.

  • Data Analysis: Determine the initial reaction velocity (V₀) for each inhibitor concentration. Plot the data using appropriate models (e.g., Michaelis-Menten, Cheng-Prusoff equation) to calculate the inhibition constant (Kᵢ). A low Kᵢ value signifies a potent inhibitor.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

  • Principle: This assay determines the lowest concentration of an antibiotic, in combination with the β-lactamase inhibitor, required to prevent visible bacterial growth.

  • Materials: Bacterial strain expressing the target β-lactamase, Mueller-Hinton broth, β-lactam antibiotic (e.g., ceftazidime), boronic acid inhibitor, 96-well plates.

  • Procedure: a. Prepare a 2-fold serial dilution of the antibiotic across the columns of the 96-well plate. b. Add a fixed, sub-lethal concentration of the boronic acid inhibitor to all wells (except for the antibiotic-only control). c. Inoculate each well with a standardized suspension of the bacteria. d. Incubate the plate at 37 °C for 18-24 hours.

  • Data Analysis: The MIC is determined as the lowest antibiotic concentration in a well with no visible bacterial growth. A significant reduction in the MIC in the presence of the inhibitor (e.g., an 8-fold or greater decrease) demonstrates that the compound successfully rescues antibiotic activity in a cellular context.[16]

Part 4: The Expanding Frontier of Boronic Acid Applications

The versatility of the boronic acid moiety extends far beyond enzyme inhibition, with researchers continually uncovering novel applications.

  • Targeted Cancer Therapy and Prodrugs: The ability of boronic acids to form reversible esters with diols is being exploited to target glycoproteins that are overexpressed on cancer cell surfaces, such as sialic acids.[15] Furthermore, boronate esters can be designed as prodrugs that are stable in circulation but are cleaved by the high levels of reactive oxygen species (ROS) within the tumor microenvironment, releasing a cytotoxic agent directly at the site of action.[18][19][20]

  • Neurodegenerative Diseases: Emerging research suggests that certain boronic acid derivatives may possess neuroprotective properties.[21] Studies in models of Alzheimer's disease have indicated that specific compounds can reduce the aggregation of amyloid-β plaques and decrease neuroinflammation, presenting a potential new therapeutic avenue for this devastating condition.[22][23]

Challenges and Future Outlook

Despite the successes, challenges remain. A key metabolic liability for some boronic acids is oxidative deboronation, where the C-B bond is cleaved in vivo, inactivating the drug.[24][25] Future research will focus on designing metabolically robust scaffolds and improving selectivity to minimize off-target interactions. The unique chemistry of boron ensures that boronic acid derivatives will remain a dynamic and fruitful area of research, with the potential to deliver next-generation therapeutics for a wide range of diseases.

References

  • Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. (n.d.). MDPI. Retrieved from [Link]

  • Recent Advances in the Synthesis of Borinic Acid Derivatives. (n.d.). MDPI. Retrieved from [Link]

  • Exploring the potential of boronic acids as inhibitors of OXA‐24/40 β‐lactamase. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

  • Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

  • Boronic Acids as Prospective Inhibitors of Metallo-β-Lactamases: Efficient Chemical Reaction in the Enzymatic Active Site Revealed by Molecular Modeling. (n.d.). MDPI. Retrieved from [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (n.d.). MDPI. Retrieved from [Link]

  • Boronic Acid-Containing Proteasome Inhibitors: Alert to Potential Pharmaceutical Bioactivation. (n.d.). ACS Publications. Retrieved from [Link]

  • Full article: Boronic Acid/Boronate Prodrugs for Cancer Treatment: Current Status and Perspectives. (n.d.). Taylor & Francis Online. Retrieved from [Link]

  • Boronic Acid-based Enzyme Inhibitors: A Review of Recent Progress. (n.d.). ResearchGate. Retrieved from [Link]

  • Boronic Acid-based Enzyme Inhibitors: A Review of Recent Progress. (2014). Current Medicinal Chemistry. Retrieved from [Link]

  • Design, Synthesis, Crystal Structures, and Antimicrobial Activity of Sulfonamide Boronic Acids as β-Lactamase Inhibitors. (n.d.). ACS Publications. Retrieved from [Link]

  • Phenylboronic acid in targeted cancer therapy and diagnosis. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

  • Boronic Acid/Boronate Prodrugs for Cancer Treatment: Current Status and Perspectives. (n.d.). ResearchGate. Retrieved from [Link]

  • Boronic acid-containing proteasome inhibitors: alert to potential pharmaceutical bioactivation. (2013). PubMed. Retrieved from [Link]

  • Boronic acid-based enzyme inhibitors: a review of recent progress. (2014). PubMed. Retrieved from [Link]

  • The β-Lactamase Inhibitor Boronic Acid Derivative SM23 as a New Anti-Pseudomonas aeruginosa Biofilm. (2020). Frontiers. Retrieved from [Link]

  • The Role of Boronic Acids in Modern Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • Potent and selective inhibitors of the proteasome: dipeptidyl boronic acids. (1998). PubMed. Retrieved from [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (n.d.). ResearchGate. Retrieved from [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

  • Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (n.d.). MDPI. Retrieved from [Link]

  • The Role of Boronic Acids in Advanced Pharmaceutical Intermediates. (2026). Pharma Focus Asia. Retrieved from [Link]

  • Crystal structure of the boronic acid based proteasome inhibitor bortezomib in complex with the yeast 20S proteasome. (n.d.). European Molecular Biology Laboratory (EMBL). Retrieved from [Link]

  • Proteasome inhibitor, bortezomib, for myeloma and lymphoma. (2007). PubMed. Retrieved from [Link]

  • Synthesis of biologically active boron-containing compounds. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

  • Boronic acid. (n.d.). Wikipedia. Retrieved from [Link]

  • Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

  • Novel Synthesis Technique Produces Boronic Acid-Based Drugs. (2017). Drug Discovery & Development. Retrieved from [Link]

  • Recent developments in the medicinal chemistry of single boron atom-containing compounds. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

  • General synthetic route for the synthesis of boronic acids 1. (n.d.). ResearchGate. Retrieved from [Link]

  • Boron-based hybrids as novel scaffolds for the development of drugs with neuroprotective properties. (n.d.). PubMed Central. Retrieved from [Link]

  • Boron-containing compounds on neurons: Actions and potential applications for treating neurodegenerative diseases. (n.d.). ResearchGate. Retrieved from [Link]

  • Design and discovery of boronic acid drugs. (n.d.). ResearchGate. Retrieved from [Link]

  • Not all boronic acids with a five-membered cycle induce tremor, neuronal damage and decreased dopamine. (2017). PubMed. Retrieved from [Link]

  • Ameliorative Properties of Boronic Compounds in In Vitro and In Vivo Models of Alzheimer's Disease. (2020). Eckerd College Digital Repository. Retrieved from [Link]

  • Therapeutic Efficacy of Boric Acid Treatment on Brain Tissue and Cognitive Functions in Rats with Experimental Alzheimer's Disease. (2023). National Institutes of Health (NIH). Retrieved from [Link]

Sources

Methodological & Application

Palladium Catalysts for Reactions of 3-Chloro-5-(pyrrolidin-1-YL)phenylboronic acid: Principles and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the use of palladium catalysts in cross-coupling reactions involving 3-Chloro-5-(pyrrolidin-1-YL)phenylboronic acid. This key building block is of significant interest in pharmaceutical and materials science research, primarily for its role in synthesizing complex molecular architectures via the Suzuki-Miyaura reaction. The presence of an electron-rich pyrrolidine group and a challenging aryl chloride moiety necessitates a carefully considered approach to catalyst and ligand selection. This document elucidates the underlying mechanistic principles, offers guidance on selecting optimal catalytic systems, and presents robust, step-by-step protocols for successful implementation in a laboratory setting.

Introduction: The Strategic Importance of the Substrate

3-Chloro-5-(pyrrolidin-1-YL)phenylboronic acid (CAS No: 1402238-28-1) is a bifunctional reagent increasingly utilized in the synthesis of high-value compounds.[1][2] Its structure is strategically designed for sequential functionalization, making it a valuable intermediate in drug discovery and materials science.[3][4] The boronic acid group serves as a handle for carbon-carbon bond formation, most notably through the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[5]

The primary challenge in reactions involving this substrate lies in the reactivity of the C-Cl bond. Aryl chlorides are significantly less reactive than their bromide or iodide counterparts in the rate-determining oxidative addition step of the catalytic cycle.[6][7][8] Therefore, successful coupling requires advanced catalytic systems capable of overcoming this high activation barrier. This guide focuses on equipping researchers with the knowledge to select and apply these systems effectively.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Framework

The Suzuki-Miyaura reaction is a cornerstone of modern synthesis, forging a C-C bond between an organoboron species and an organic halide.[9][10] The reaction proceeds via a well-defined catalytic cycle involving a palladium catalyst.[6][11][12] Understanding this cycle is paramount to troubleshooting and optimizing reactions.

The three fundamental steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) intermediate.[6][12] This is often the rate-limiting step, especially for less reactive halides like aryl chlorides.[6]

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic "ate" complex.[5]

  • Reductive Elimination: The two organic partners on the Pd(II) center couple and are expelled, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[6][11][12]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_inputs Inputs cluster_outputs Output Pd0 Pd(0)L_n Active Catalyst PdII_ArX Ar-Pd(II)-X(L_n) Oxidative Adduct Pd0->PdII_ArX Oxidative Addition PdII_ArAr Ar-Pd(II)-Ar'(L_n) Transmetalation Product PdII_ArX->PdII_ArAr Transmetalation PdII_ArAr->Pd0 Reductive Elimination Product Ar-Ar' Coupled Product PdII_ArAr->Product ArX Ar-X (Aryl Halide) ArX->PdII_ArX ArB Ar'-B(OH)₂ (Boronic Acid) Base Base (e.g., K₂CO₃) Boronate [Ar'-B(OH)₃]⁻ 'Ate' Complex Base->Boronate Activation Boronate->PdII_ArAr

Caption: The Suzuki-Miyaura Catalytic Cycle.

Catalyst System Selection: Overcoming the Aryl Chloride Challenge

The choice of palladium source and, more critically, the supporting ligand is the single most important factor for the successful coupling of substrates bearing an aryl chloride. Simple catalysts like Pd(PPh₃)₄, which are effective for aryl iodides and bromides, are generally unreactive with electron-neutral or electron-rich aryl chlorides.[7]

The Role of Ligands

Ligands are not passive spectators; they actively control the catalyst's properties.[7][13] For aryl chloride activation, ligands must be:

  • Electron-Rich: This increases the electron density on the palladium center, making it more nucleophilic and promoting the oxidative addition into the strong C-Cl bond.[7]

  • Sterically Bulky: Large, bulky ligands facilitate the final reductive elimination step and help maintain a coordinatively unsaturated, catalytically active species in solution.[5][7]

Modern biaryl phosphine ligands and N-heterocyclic carbenes (NHCs) have emerged as the premier choices for these challenging transformations.[7][14][15]

Recommended Catalyst Systems

For reactions with 3-Chloro-5-(pyrrolidin-1-YL)phenylboronic acid, we recommend using preformed palladium precatalysts or generating the catalyst in situ with advanced ligands. Precatalysts offer improved air stability and generate the active Pd(0) species reliably and rapidly under basic conditions.[16]

Catalyst/Ligand SystemClassKey AdvantagesTypical Loading (mol%)
XPhos Pd G3 PrecatalystExcellent for a wide range of aryl chlorides; high reactivity at room temperature.[16]1 - 3
SPhos Pd G3 PrecatalystHighly active, broad substrate scope.1 - 3
RuPhos Pd G3 PrecatalystEffective for sterically hindered substrates.[17]1 - 3
Pd(OAc)₂ + XPhos/SPhos In SituCost-effective; allows for ligand screening.1-2 (Pd), 2-4 (Ligand)
[Pd(IPr)(allyl)Cl] NHC PrecatalystHighly reactive for acylative Suzuki couplings and standard C-C bond formation.[15]1 - 3

Experimental Protocols

The following protocols are designed to be robust and reproducible. Adherence to best practices for air-sensitive reactions is critical for success.

Protocol 1: General Suzuki-Miyaura Coupling

This protocol describes the coupling of 3-Chloro-5-(pyrrolidin-1-YL)phenylboronic acid with a generic aryl bromide partner.

Materials and Reagents:

  • 3-Chloro-5-(pyrrolidin-1-YL)phenylboronic acid (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Palladium Precatalyst (e.g., XPhos Pd G3, 0.02 equiv)

  • Potassium Phosphate (K₃PO₄), anhydrous powder (3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene/Water mixture)

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 equiv), 3-Chloro-5-(pyrrolidin-1-YL)phenylboronic acid (1.2 equiv), and potassium phosphate (3.0 equiv).

    • Causality Note: Adding the solid reagents first under an inert atmosphere prevents premature degradation of the boronic acid and ensures an oxygen-free environment before the catalyst is introduced.

  • Solvent Addition: Add the degassed solvent (to achieve a concentration of ~0.1 M with respect to the aryl bromide).

  • Catalyst Addition: Add the palladium precatalyst (0.02 equiv). The flask should be briefly opened under a positive pressure of inert gas to add the catalyst.

    • Causality Note: The catalyst is added last to prevent any undesired side reactions before the system is fully assembled.

  • Reaction Execution: Seal the flask and heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[18] A small aliquot is removed via syringe, quenched with water, extracted with ethyl acetate, and analyzed. The reaction is complete upon consumption of the limiting aryl bromide.

  • Workup:

    • Cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer. Wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Concentrate the filtrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient).

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add Solids to Flask (Ar-Br, Boronic Acid, Base) B 2. Purge with Inert Gas (e.g., Argon) A->B C 3. Add Degassed Solvent B->C D 4. Add Pd Catalyst C->D E 5. Heat and Stir (e.g., 100 °C) D->E F 6. Monitor Progress (TLC, LC-MS) E->F G 7. Cool and Quench F->G Reaction Complete H 8. Aqueous Extraction G->H I 9. Dry and Concentrate H->I J 10. Column Chromatography I->J

Caption: Standard Suzuki-Miyaura experimental workflow.

Reaction Monitoring and Analysis

Real-time or periodic monitoring is essential for determining reaction completion and identifying potential issues.[19]

  • TLC: A simple, cost-effective method for qualitative analysis.[18] It allows for the visualization of the consumption of starting materials and the formation of the product.

  • LC-MS: Provides more definitive information, confirming the mass of the product and separating it from reactants and byproducts. It is the preferred method for accurate monitoring.

  • NMR Spectroscopy: Benchtop NMR can be used to monitor reactions directly from the crude mixture, providing quantitative data on the conversion of starting material to product.[20][21]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
No or Low Conversion 1. Inactive catalyst (degraded by oxygen).2. Insufficiently active ligand for the aryl chloride.3. Base is not strong/soluble enough.4. Reaction temperature too low.1. Ensure rigorous inert atmosphere and use freshly degassed solvents.2. Switch to a more electron-rich/bulky ligand (e.g., from PPh₃ to XPhos).3. Switch to a stronger base (e.g., K₂CO₃ to K₃PO₄ or Cs₂CO₃).4. Increase reaction temperature in 10-20 °C increments.
Deboronation of Starting Material 1. Boronic acid is unstable under the reaction conditions (prolonged heat, strong base).2. Presence of protic sources (water).1. Use a milder base (e.g., K₂CO₃).2. Use a precatalyst that allows for lower reaction temperatures.[16]3. Ensure anhydrous conditions if required by the specific substrate.
Homocoupling of Boronic Acid 1. Oxygen present in the reaction mixture.2. Catalyst system promotes this side reaction.1. Improve degassing procedure.2. Screen alternative palladium sources or ligands.

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Cravotto, G., et al. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI. [Link]

  • Derosa, J., et al. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]

  • Amatore, C., et al. (2010). Mechanism of Palladium-Catalyzed Suzuki-Miyaura Reactions: Multiple and Antagonistic Roles of Anionic “Bases” and Their Countercations. ResearchGate. [Link]

  • NRO Chemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Chen, M. S., & White, M. C. (2010). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. PubMed Central. [Link]

  • Fantoni, T., et al. (2025, January 22). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]

  • Perrin, L. (n.d.). Ligand electronic influence in Pd-catalyzed C-C coupling processes. HAL Open Science. [Link]

  • Sharma, A., & Kumar, A. (n.d.). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. SpringerLink. [Link]

  • Advion. (n.d.). SUZUKI REACTION MONITORING. [Link]

  • Nanalysis Corp. (2018, November 8). Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. AZoM. [Link]

  • Vapourtec. (2023, August 9). Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. [Link]

  • Hein, J. (2025, May 1). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. [Link]

  • McIntosh, R. D., & Mansell, S. M. (2023). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. MDPI. [Link]

  • Köhler, K., et al. (2025, August 9). Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. ResearchGate. [Link]

  • Kinzel, T., et al. (n.d.). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PMC. [Link]

  • Hu, H., et al. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids a. ResearchGate. [Link]

  • Coutiño-Gonzalez, E., et al. (2025, February 18). Exploring the Dynamics of Suzuki–Miyaura Cross-Coupling Reactions via Single-Molecule Fluorescence Microscopy: Catalytic Efficiency from SM-TOF Measurements. ACS Publications. [Link]

  • Lead Sciences. (n.d.). (3-Chloro-5-(pyrrolidin-1-yl)phenyl)boronic acid. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Autechaux, C. (n.d.). The Chemistry and Applications of (3-Chloro-5-cyanophenyl)boronic Acid. Autechaux. [Link]

  • Ma, L.-X., et al. (2023, May 22). Synthesis, crystal structure and DFT study of (3-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl)boronic acid. ResearchGate. [Link]

  • Fernandes, C., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. [Link]

  • Gök, Y., et al. (n.d.). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. NIH. [Link]

Sources

The Strategic Utility of 3-Chloro-5-(pyrrolidin-1-YL)phenylboronic Acid in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Complex Molecule Synthesis

In the landscape of contemporary organic synthesis, particularly within the realms of medicinal chemistry and materials science, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 3-Chloro-5-(pyrrolidin-1-YL)phenylboronic acid has emerged as a valuable reagent, offering a unique combination of structural features that make it an attractive component for the synthesis of novel compounds. Its utility is primarily centered around the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of 3-Chloro-5-(pyrrolidin-1-YL)phenylboronic acid as a building block in organic synthesis. We will delve into its chemical characteristics, provide detailed experimental protocols for its application in Suzuki-Miyaura coupling, and discuss the rationale behind the selection of reaction parameters.

Table 1: Physicochemical Properties of 3-Chloro-5-(pyrrolidin-1-YL)phenylboronic acid

PropertyValue
CAS Number 1402238-28-1
Molecular Formula C₁₀H₁₃BClNO₂
Molecular Weight 225.48 g/mol
Appearance Off-white to light yellow powder
Purity Typically ≥96%
Storage Store in a cool, dry, well-ventilated area under an inert atmosphere.

The Pyrrolidine Moiety: A Privileged Scaffold in Medicinal Chemistry

The pyrrolidine ring is a five-membered, saturated nitrogen-containing heterocycle that is a prominent feature in a vast array of biologically active natural products and synthetic drugs[1][2][3]. Its significance in drug discovery can be attributed to several key factors:

  • Three-Dimensionality: The non-planar, puckered nature of the pyrrolidine ring allows for the creation of molecules with well-defined three-dimensional shapes. This is crucial for establishing specific and high-affinity interactions with the complex topographies of biological targets such as enzymes and receptors[1][2].

  • Improved Physicochemical Properties: The incorporation of a pyrrolidine moiety can favorably modulate the physicochemical properties of a molecule, including its solubility, lipophilicity, and metabolic stability.

  • Chirality: The pyrrolidine ring can contain multiple stereocenters, enabling the synthesis of chiral molecules that can exhibit stereospecific interactions with biological systems.

The presence of the pyrrolidinyl group in 3-Chloro-5-(pyrrolidin-1-YL)phenylboronic acid, therefore, pre-installs a valuable pharmacophore into the building block, making it a strategic choice for the synthesis of potential therapeutic agents.

Application in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a versatile and widely used method for the formation of carbon-carbon bonds between an organoboron compound (such as a boronic acid) and an organohalide or triflate, catalyzed by a palladium complex. 3-Chloro-5-(pyrrolidin-1-YL)phenylboronic acid is an excellent coupling partner in these reactions, enabling the introduction of the 3-chloro-5-(pyrrolidin-1-yl)phenyl moiety into a variety of organic molecules.

Causality Behind Reactivity: The Role of Substituents

The reactivity of a phenylboronic acid in Suzuki-Miyaura coupling is influenced by the electronic nature of its substituents. The pyrrolidinyl group at the 5-position is an electron-donating group (EDG) due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic ring. This increased electron density on the phenyl ring enhances its nucleophilicity, which can facilitate the transmetalation step in the catalytic cycle. Conversely, the chloro group at the 3-position is an electron-withdrawing group (EWG) through its inductive effect. The interplay of these two substituents modulates the overall reactivity of the boronic acid.

Illustrative Application: Synthesis of a Kinase Inhibitor Precursor

A key application of this building block lies in the synthesis of precursors for kinase inhibitors. Many kinase inhibitors feature a biaryl or heteroaryl-aryl core structure, which can be efficiently assembled via Suzuki-Miyaura coupling. For instance, the core of the approved tyrosine kinase inhibitor Asciminib features a substituted phenyl-pyrazole moiety. The synthesis of such structures can be envisioned using 3-Chloro-5-(pyrrolidin-1-YL)phenylboronic acid as a key building block.

Below is a representative protocol for the Suzuki-Miyaura coupling of 3-Chloro-5-(pyrrolidin-1-YL)phenylboronic acid with a generic heteroaryl bromide, a common reaction in the synthesis of kinase inhibitors.

Experimental Protocol: Suzuki-Miyaura Coupling of 3-Chloro-5-(pyrrolidin-1-YL)phenylboronic acid with a Heteroaryl Bromide

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • 3-Chloro-5-(pyrrolidin-1-YL)phenylboronic acid

  • Heteroaryl bromide (e.g., 2-bromopyridine, 4-bromo-1H-pyrazole)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃)

  • Solvent (e.g., 1,4-dioxane, toluene, DMF, with water as a co-solvent)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and purification equipment (e.g., flash chromatography system)

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add the heteroaryl bromide (1.0 mmol), 3-Chloro-5-(pyrrolidin-1-YL)phenylboronic acid (1.2 mmol, 1.2 equivalents), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equivalents).

    • Expert Insight: Using a slight excess of the boronic acid ensures complete consumption of the often more valuable heteroaryl bromide.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%).

    • Expert Insight: The choice of catalyst and ligand can significantly impact the reaction efficiency. For challenging couplings, more sophisticated catalysts like PdCl₂(dppf) or those with Buchwald-type ligands may be necessary.

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes. This is crucial to prevent the oxidation of the palladium(0) catalyst.

  • Solvent Addition: Add the degassed solvent system (e.g., a mixture of 1,4-dioxane and water, 4:1 v/v, 10 mL).

    • Expert Insight: The use of an aqueous base and a water-miscible organic solvent is a common and effective system for Suzuki-Miyaura reactions. Water plays a role in dissolving the inorganic base and facilitating the formation of the active boronate species.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

Table 2: General Troubleshooting for Suzuki-Miyaura Reactions

IssuePotential CauseSuggested Solution
Low or no conversion Inactive catalystEnsure proper inert atmosphere; use a fresh batch of catalyst.
Insufficiently active baseTry a stronger base (e.g., Cs₂CO₃) or ensure the base is anhydrous if required.
Low reaction temperatureIncrease the reaction temperature.
Formation of homocoupled byproducts Oxygen contaminationThoroughly degas the solvents and maintain a strict inert atmosphere.
Protodeboronation of the boronic acid Presence of protic impuritiesUse anhydrous solvents and reagents.

Visualization of the Synthetic Workflow

The following diagram illustrates the general workflow for the Suzuki-Miyaura coupling reaction described above.

Suzuki_Miyaura_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction Execution cluster_workup Product Isolation Reactants 1. Combine Boronic Acid, Heteroaryl Bromide, and Base Catalyst 2. Add Palladium Catalyst Reactants->Catalyst Inert 3. Purge with Inert Gas Catalyst->Inert Solvent 4. Add Degassed Solvents Inert->Solvent Heating 5. Heat and Stir Solvent->Heating Workup 6. Aqueous Work-up Heating->Workup Purification 7. Column Chromatography Workup->Purification Product Pure Biaryl Product Purification->Product

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

Safety and Handling

3-Chloro-5-(pyrrolidin-1-YL)phenylboronic acid should be handled in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

3-Chloro-5-(pyrrolidin-1-YL)phenylboronic acid is a strategically important building block for the synthesis of complex organic molecules, particularly in the context of drug discovery. Its pre-installed pyrrolidine moiety offers advantages in terms of creating three-dimensional structures with favorable physicochemical properties. The robust and versatile Suzuki-Miyaura cross-coupling reaction provides a reliable method for incorporating this valuable fragment into a wide range of molecular scaffolds. The protocols and insights provided in this application note are intended to empower researchers to effectively utilize this reagent in their synthetic endeavors, accelerating the discovery and development of new chemical entities.

References

  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Top Curr Chem (Cham), 379(5), 34. [Link]

  • Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Top Curr Chem (Cham), 379(5), 34. [Link]

  • Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1249769. [Link]

  • Jahn, U. (2004). The Suzuki–Miyaura coupling. In Organic Reactions. John Wiley & Sons, Inc.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Lead Sciences. (n.d.). (3-Chloro-5-(pyrrolidin-1-yl)phenyl)boronic acid. Retrieved from [Link]

  • Janser, P., et al. (2013). Chemical Process. WO 2013/171639 A1.

Sources

Application Notes and Protocols: Optimal Reaction Conditions for Coupling with 3-Chloro-5-(pyrrolidin-1-yl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides researchers, chemists, and drug development professionals with a detailed technical overview and field-proven protocols for utilizing 3-Chloro-5-(pyrrolidin-1-yl)phenylboronic acid in cross-coupling reactions. We delve into the nuanced reactivity of this substituted arylboronic acid, offering optimized conditions for the widely-used Suzuki-Miyaura reaction and exploring the orthogonal Chan-Lam coupling for C-N bond formation. The protocols are designed to be self-validating, supported by mechanistic insights, extensive troubleshooting guides, and data-driven recommendations to ensure reproducible and high-yielding synthetic outcomes.

Introduction: A Versatile Building Block

3-Chloro-5-(pyrrolidin-1-yl)phenylboronic acid (CAS No: 1402238-28-1) is a valuable bifunctional building block in modern organic synthesis.[1][2] Its structure is characterized by three key features that dictate its reactivity:

  • A boronic acid moiety , making it a prime substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[3]

  • An aryl chloride , which can serve as a secondary coupling site in sequential cross-coupling strategies or be coupled directly using highly active catalyst systems.

  • An electron-donating pyrrolidine group , which renders the phenyl ring electron-rich, influencing the kinetics of the catalytic cycle and the stability of the boronic acid itself.

This unique combination of features makes it an attractive reagent for constructing complex biaryl and arylamine scaffolds, which are prevalent in active pharmaceutical ingredients (APIs) and advanced materials.[4] This guide will elucidate the critical parameters for successfully employing this reagent.

Property Value
CAS Number 1402238-28-1[5]
Molecular Formula C₁₀H₁₃BClNO₂[5]
Molecular Weight 225.48 g/mol [1]
Appearance Off-white to light-yellow solid
Storage Inert atmosphere, Room Temperature[1][5]

The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is the cornerstone application for this boronic acid, enabling the formation of a C(sp²)-C(sp²) bond between the boronic acid and an aryl or vinyl halide/triflate.[3] The success of this transformation hinges on a delicate interplay between the catalyst, ligand, base, and solvent.

Mechanistic Overview

The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[4] The key steps are: (1) Oxidative Addition of the aryl halide to the active Pd(0) species, (2) Transmetalation , where the organic group is transferred from the activated boronate to the palladium center, and (3) Reductive Elimination , which forms the new C-C bond and regenerates the Pd(0) catalyst.[3] The base is critical for the transmetalation step, as it activates the boronic acid to form a more nucleophilic boronate complex.[6][7]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar¹-Pd(II)L₂-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation diaryl_pd2 Ar¹-Pd(II)L₂-Ar² transmetalation->diaryl_pd2 reductive_elimination Reductive Elimination diaryl_pd2->reductive_elimination reductive_elimination->pd0  Regeneration product Ar¹-Ar² reductive_elimination->product Product Formation aryl_halide Ar¹-X aryl_halide->oxidative_addition Coupling Partner boronic_acid Ar²-B(OH)₂ boronic_acid->transmetalation Boronic Acid base Base (OH⁻) base->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Optimizing Reaction Parameters

The electron-rich nature of 3-Chloro-5-(pyrrolidin-1-yl)phenylboronic acid necessitates careful selection of reaction conditions to maximize yield and minimize side reactions, particularly protodeboronation.[8]

  • Catalyst & Ligand Selection: The choice of catalyst is dictated by the reactivity of the coupling partner (I > Br > OTf >> Cl).[9]

    • For Aryl Iodides/Bromides: Standard, air-stable catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or systems generated in situ from Pd(OAc)₂ or Pd₂(dba)₃ with triphenylphosphine (PPh₃) are often sufficient.

    • For Aryl Chlorides/Triflates: These less reactive substrates require more active catalyst systems. Bulky, electron-rich phosphine ligands are essential to facilitate the challenging oxidative addition step.[10] Highly effective systems include those developed by Buchwald and Fu, such as Pd(OAc)₂ paired with ligands like SPhos, XPhos, or P(t-Bu)₃.[7]

  • Base Selection: The base must be strong enough to form the boronate but not so strong as to cause degradation.[11]

    • Inorganic Carbonates (K₂CO₃, Cs₂CO₃): Widely effective, especially in aqueous solvent mixtures. Cesium carbonate is more soluble and often provides better results for difficult couplings.

    • Phosphates (K₃PO₄): A strong base often used for challenging couplings, particularly with aryl chlorides.[12]

    • Fluorides (KF, CsF): Milder bases that can be advantageous in preventing base-labile functional groups from degrading and may reduce protodeboronation.[7][11]

  • Solvent Systems: The solvent must solubilize the reactants and facilitate the interaction between the organic and aqueous phases (if present).

    • Biphasic Systems: Mixtures like Toluene/H₂O, Dioxane/H₂O, or 2-MeTHF/H₂O are common and highly effective.[13] Vigorous stirring is essential to ensure efficient reaction.[11]

    • Anhydrous Systems: Using solvents like DMF, DME, or anhydrous THF with a base like K₃PO₄ can significantly suppress the protodeboronation side reaction by eliminating the primary proton source (water).[8][11]

Recommended Starting Conditions

The following table provides validated starting points for optimizing the coupling of 3-Chloro-5-(pyrrolidin-1-yl)phenylboronic acid with various aryl halides.

ParameterCondition for Aryl Bromides/IodidesCondition for Aryl ChloridesRationale & Citation
Boronic Acid 1.1 - 1.2 equiv.1.3 - 1.5 equiv.An excess is used to drive the reaction to completion and account for potential degradation.[6]
Pd Precatalyst Pd(PPh₃)₄ (3-5 mol%) or Pd(OAc)₂ (2-3 mol%)Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-3 mol%)Standard catalysts suffice for reactive halides; more active precursors are needed for chlorides.[12][13]
Ligand PPh₃ (if using Pd(OAc)₂) (4-6 mol%)SPhos or XPhos (2-6 mol%)Bulky, electron-rich ligands are critical for activating C-Cl bonds.[3][9]
Base K₂CO₃ or Cs₂CO₃ (2.0 - 3.0 equiv.)K₃PO₄ (3.0 equiv.)A stronger base is typically required to facilitate the more difficult coupling with chlorides.[11][12]
Solvent Dioxane/H₂O (4:1) or Toluene/EtOH/H₂O (4:1:1)2-MeTHF or Dioxane (anhydrous)Anhydrous conditions can improve yield for challenging couplings by reducing side reactions.[11]
Temperature 80 - 100 °C100 - 110 °CHigher temperatures are generally needed to promote oxidative addition to the C-Cl bond.[13]
Atmosphere Inert (Nitrogen or Argon)Inert (Nitrogen or Argon)Essential to prevent oxidation of the Pd(0) catalyst and homocoupling of the boronic acid.[11]

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Protocol 3.1: Suzuki-Miyaura Coupling with an Aryl Bromide

This protocol describes a general procedure for coupling 3-Chloro-5-(pyrrolidin-1-yl)phenylboronic acid with a generic aryl bromide.

Reagents & Equipment:

  • 3-Chloro-5-(pyrrolidin-1-yl)phenylboronic acid (1.2 equiv)

  • Aryl Bromide (1.0 equiv)

  • Pd(PPh₃)₄ (0.03 equiv)

  • Potassium Carbonate (K₂CO₃), finely powdered (2.0 equiv)

  • 1,4-Dioxane and Water (degassed)

  • Round-bottom flask, condenser, magnetic stir bar, inert gas line (N₂ or Ar)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), 3-Chloro-5-(pyrrolidin-1-yl)phenylboronic acid (1.2 equiv), Pd(PPh₃)₄ (0.03 equiv), and K₂CO₃ (2.0 equiv).[13]

  • Inert Atmosphere: Seal the flask with a septum, and purge with nitrogen or argon for 10-15 minutes.

  • Solvent Addition: Add degassed 1,4-dioxane and water (e.g., in a 4:1 ratio) via syringe to achieve a concentration of ~0.1 M with respect to the aryl bromide.[11]

  • Degassing: Bubble nitrogen or argon through the reaction mixture for an additional 15-20 minutes to ensure all oxygen is removed.[13]

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 6-16 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the limiting reagent is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[13]

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.

Troubleshooting Guide

Even with optimized protocols, challenges can arise. This section addresses common issues and provides a logical workflow for diagnosis.

Troubleshooting_Workflow start Low or No Product Yield check_inert Is the atmosphere fully inert? (Properly degassed solvents?) start->check_inert re_degas Action: Re-run reaction with rigorous degassing protocol. check_inert->re_degas No check_catalyst Is the catalyst active? (Fresh bottle? Air-stable precatalyst?) check_inert->check_catalyst Yes success Problem Solved re_degas->success new_catalyst Action: Use a fresh source of catalyst or switch to a robust palladacycle precatalyst. check_catalyst->new_catalyst No check_reagents Are starting materials pure? Is boronic acid degraded? check_catalyst->check_reagents Yes new_catalyst->success new_reagents Action: Re-purify starting materials. Use fresh boronic acid or convert to a stable boronic ester. check_reagents->new_reagents No check_conditions Are base/solvent/temp optimal? (Especially for Ar-Cl) check_reagents->check_conditions Yes new_reagents->success optimize Action: Screen alternative bases (K₃PO₄), ligands (SPhos), and solvents (anhydrous). Increase temperature. check_conditions->optimize No check_conditions->success Yes optimize->success

Caption: A stepwise workflow for troubleshooting low-yield Suzuki coupling reactions.

Key Issue: Protodeboronation The electron-donating pyrrolidine group makes this boronic acid susceptible to protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond.[8] This is a common cause of low yields.

  • Symptoms: Formation of 1-chloro-3-(pyrrolidin-1-yl)benzene as a major byproduct.

  • Solutions:

    • Use a Milder Base: Switch from K₂CO₃ or K₃PO₄ to potassium fluoride (KF).[11]

    • Run Anhydrous: Eliminate water from the reaction by using a solvent like DMF or THF with a dry base.[11]

    • Use a Boronic Ester: Convert the boronic acid to a more stable pinacol or MIDA boronate ester, which are less prone to this side reaction.[8][9]

Alternative Pathway: Chan-Lam C-N Coupling

For the synthesis of arylamines, the copper-catalyzed Chan-Lam coupling offers a powerful and often milder alternative to palladium-catalyzed Buchwald-Hartwig amination.[14][15] This reaction couples the boronic acid with an N-H containing compound (like an amine or amide) to form a C-N bond.

  • Advantages: Reactions can often be run at room temperature, are tolerant of air, and use inexpensive copper catalysts like copper(II) acetate (Cu(OAc)₂).[14][16]

  • Typical Conditions: A stoichiometric or catalytic amount of a copper(II) salt, a base (often pyridine or triethylamine), and a solvent like dichloromethane (DCM) or methanol. Oxygen from the air often serves as the terminal oxidant to regenerate the active copper catalyst.[15][17]

Protocol 5.1: General Procedure for Chan-Lam Amination

Reagents & Equipment:

  • 3-Chloro-5-(pyrrolidin-1-yl)phenylboronic acid (1.5 equiv)

  • Amine or other N-H compound (1.0 equiv)

  • Copper(II) Acetate (Cu(OAc)₂) (1.0 - 2.0 equiv, or 10-20 mol% for catalytic versions)

  • Pyridine (2.0 - 4.0 equiv)

  • Dichloromethane (DCM)

  • Open flask, magnetic stir bar

Procedure:

  • Reaction Setup: To a flask open to the air, add the amine (1.0 equiv), 3-Chloro-5-(pyrrolidin-1-yl)phenylboronic acid (1.5 equiv), and Cu(OAc)₂ (1.1 equiv).

  • Solvent and Base Addition: Add DCM as the solvent, followed by pyridine (2.0 equiv).

  • Reaction: Stir the heterogeneous mixture vigorously at room temperature for 24-72 hours. The reaction mixture typically turns from blue to green.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove copper salts, washing with DCM. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Conclusion

3-Chloro-5-(pyrrolidin-1-yl)phenylboronic acid is a highly effective reagent for building molecular complexity. Mastery of its use in Suzuki-Miyaura coupling requires a nuanced understanding of catalyst systems and careful control of reaction conditions to mitigate potential side reactions like protodeboronation. For C-N bond formation, the Chan-Lam coupling provides a valuable and operationally simple alternative. The protocols and troubleshooting guides presented here offer a robust framework for researchers to achieve consistent and high-yielding results in their synthetic endeavors.

References

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The Rising Prominence of Pyrrolidinyl-Substituted Boronic Acids in Modern Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

The strategic incorporation of boron into medicinal chemistry has led to a paradigm shift in drug design, with boronic acids emerging as a particularly versatile class of compounds. Among these, pyrrolidinyl-substituted boronic acids have garnered significant attention for their ability to potently and selectively inhibit key serine proteases implicated in a range of pathologies. This guide provides an in-depth exploration of the applications of this unique chemical scaffold in drug discovery, complete with detailed experimental protocols and insights into their mechanism of action.

Introduction: The Unique Advantages of the Pyrrolidinyl-Boronic Acid Scaffold

The pyrrolidine ring, a five-membered saturated heterocycle, offers a rigid and stereochemically defined scaffold that can be readily functionalized to explore chemical space and optimize interactions with biological targets. When coupled with a boronic acid moiety, this scaffold gives rise to a powerful class of enzyme inhibitors. The boronic acid group acts as a transition-state analog, forming a reversible covalent bond with the catalytic serine residue in the active site of target proteases. This covalent interaction often translates into high potency and prolonged target engagement.

The pyrrolidine ring plays a crucial role in orienting the boronic acid "warhead" for optimal interaction with the enzyme's active site and contributes to the inhibitor's selectivity by engaging with specific subsites of the target protease. This combination of a rigid, tunable scaffold and a potent reactive group makes pyrrolidinyl-substituted boronic acids highly attractive candidates for the development of novel therapeutics.

Key Applications in Drug Discovery

Pyrrolidinyl-substituted boronic acids have demonstrated significant promise in targeting serine proteases involved in oncology, immunology, and metabolic diseases. Two of the most well-characterized targets are Fibroblast Activation Protein (FAP) and Dipeptidyl Peptidase IV (DPP-IV).

Fibroblast Activation Protein (FAP) Inhibition in Oncology

Fibroblast Activation Protein (FAP) is a type II transmembrane serine protease that is highly expressed on cancer-associated fibroblasts (CAFs) in the tumor microenvironment of many epithelial cancers.[1] Its restricted expression in healthy tissues makes it an attractive target for cancer therapy and diagnostic imaging. Pyrrolidinyl-substituted boronic acids have emerged as some of the most potent and selective FAP inhibitors developed to date.[2]

A notable example is Ac-Gly-BoroPro , a dipeptide boronic acid that exhibits high affinity for FAP.[3] Another key compound is N-(4-quinolinoyl)-Gly-boroPro , which demonstrates even greater potency.[2] These inhibitors typically function by mimicking the natural dipeptide substrates of FAP, with the pyrrolidinyl-boronic acid acting as a P1 residue mimic.

Mechanism of FAP Inhibition:

The inhibitory mechanism involves the nucleophilic attack of the catalytic serine (Ser624 in human FAP) on the electrophilic boron atom of the boronic acid.[4] This forms a stable, tetrahedral boronate adduct, effectively blocking the enzyme's catalytic activity. The pyrrolidine ring and other substituents on the inhibitor engage with the S1 and S2 pockets of the FAP active site, contributing to both potency and selectivity.

G cluster_0 FAP Active Site cluster_1 Pyrrolidinyl Boronic Acid Inhibitor Ser624 Ser624 (Catalytic Serine) S1_pocket S1 Pocket S2_pocket S2 Pocket Pyrrolidine Pyrrolidine Ring Pyrrolidine->S1_pocket Binding Interaction BoronicAcid Boronic Acid (B(OH)₂) BoronicAcid->Ser624 Reversible Covalent Bond (Tetrahedral Adduct Formation) P2_group P2 Substituent P2_group->S2_pocket Binding Interaction

Caption: Covalent inhibition of FAP by a pyrrolidinyl boronic acid.

Dipeptidyl Peptidase IV (DPP-IV) Inhibition in Type 2 Diabetes

Dipeptidyl Peptidase IV (DPP-IV, also known as CD26) is a serine protease that plays a critical role in glucose metabolism by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1). Inhibition of DPP-IV prolongs the action of incretins, leading to increased insulin secretion and reduced glucagon levels, making it a validated therapeutic target for type 2 diabetes. Dipeptide boronic acids based on the proline-boronic acid (boroPro) scaffold were among the first and remain some of the most potent DPP-IV inhibitors discovered.[5]

The general structure-activity relationship (SAR) for these inhibitors indicates that a (R)-boroPro at the P1 position is crucial for potent inhibition, while a variety of L-amino acids are tolerated at the P2 position.

Quantitative Data on Inhibitor Potency and Selectivity

The following table summarizes the inhibitory potency of representative pyrrolidinyl-substituted boronic acids against FAP and their selectivity against related proteases.

InhibitorTargetKᵢ (nM)IC₅₀ (nM)Selectivity vs. DPP-IVSelectivity vs. PREPReference
Ac-Gly-BoroPro FAP23 ± 3-~16-fold-[3]
N-(4-quinolinoyl)-Gly-boroPro FAP-3.7 ± 0.2>1000-fold~3-fold[2]
N-(pyridine-4-carbonyl)-d-Ala-boroPro FAP-36 ± 4.8High>350-fold[4][6]
Ac-d-Ala-boroPro FAP3502900 ± 600--[2]
Arg-(4S)-boroHyp DPP-IV-Potent--[5]
(4S)-Hyp-(4R)-boroHyp DPP-IV--High vs. DPP8/9-[5]

Experimental Protocols

Synthesis of a Representative Pyrrolidinyl-Dipeptide Boronic Acid Inhibitor

This protocol outlines a general strategy for the synthesis of a dipeptide boronic acid inhibitor, exemplified by the coupling of an N-protected amino acid to a pyrrolidinyl-boronic acid derivative. This is a representative procedure synthesized from multiple sources and should be optimized for specific target molecules.

G start Start: N-protected Amino Acid & (R)-pyrrolidin-2-yl-boronic acid pinacol ester step1 Step 1: Peptide Coupling (e.g., HATU, DIPEA in DMF) start->step1 step2 Step 2: Deprotection of Boronic Ester (e.g., Phenylboronic acid or acidic conditions) step1->step2 end Final Product: Dipeptide Boronic Acid step2->end

Caption: General workflow for the synthesis of a dipeptide boronic acid.

Step-by-Step Methodology:

  • Peptide Coupling:

    • To a solution of N-Boc-glycine (1.1 equivalents) in anhydrous N,N-dimethylformamide (DMF), add HATU (1.1 equivalents) and N,N-diisopropylethylamine (DIPEA) (2.2 equivalents).

    • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

    • Add a solution of (R)-pyrrolidin-2-yl-boronic acid pinacol ester hydrochloride (1.0 equivalent) in anhydrous DMF.

    • Stir the reaction mixture at room temperature for 12-18 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

  • Deprotection of the Boronic Acid Pinacol Ester:

    • Dissolve the purified pinacol ester in a suitable solvent system (e.g., a mixture of diethyl ether and water).

    • Add phenylboronic acid (2.0 equivalents) and stir the mixture vigorously at room temperature for 4-6 hours.

    • Alternatively, acidic conditions (e.g., 1 M HCl) can be employed for deprotection.

    • Monitor the deprotection by LC-MS.

    • Upon completion, extract the aqueous layer with diethyl ether to remove the pinacol-phenylboronate byproduct.

    • Lyophilize the aqueous layer to obtain the free boronic acid.

  • Final Deprotection (if necessary):

    • If an N-terminal protecting group like Boc is present, it can be removed by treatment with a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (e.g., 20-50% TFA in DCM) at room temperature for 1-2 hours.

    • Remove the solvent and excess TFA under reduced pressure to yield the final dipeptide boronic acid as a TFA salt.

In Vitro FAP Inhibition Assay

This protocol describes a fluorometric assay to determine the inhibitory potency of a test compound against recombinant human FAP.

Materials:

  • Recombinant human FAP (rhFAP)

  • Fluorogenic FAP substrate (e.g., Ala-Pro-AFC or Suc-Gly-Pro-AMC)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl)

  • Test compound (pyrrolidinyl-substituted boronic acid)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform serial dilutions of the test compound in the assay buffer to create a range of concentrations for IC₅₀ determination.

  • In a 96-well black microplate, add the following to each well:

    • Assay buffer

    • A fixed concentration of rhFAP (e.g., 1 nM)

    • Varying concentrations of the test compound or vehicle control (DMSO).

  • Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding the fluorogenic substrate to each well (e.g., final concentration of 100-500 µM).

  • Immediately measure the fluorescence intensity at regular intervals for 30-60 minutes using a fluorescence plate reader (e.g., excitation at 380 nm and emission at 460 nm for AMC-based substrates).

  • Calculate the initial reaction velocities (v₀) from the linear portion of the fluorescence versus time curves.

  • Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

In Vitro DPP-IV Inhibition Assay

This protocol outlines a similar fluorometric assay for determining the inhibitory activity of compounds against DPP-IV.

Materials:

  • Recombinant human DPP-IV

  • Fluorogenic DPP-IV substrate (e.g., Gly-Pro-AMC)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Test compound

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Follow the same steps for preparing the test compound dilutions as in the FAP inhibition assay.

  • In a 96-well black microplate, add the following to each well:

    • Assay buffer

    • A fixed concentration of recombinant human DPP-IV (e.g., 0.1 nM)

    • Varying concentrations of the test compound or vehicle control.

  • Incubate the plate at room temperature for 10-15 minutes.

  • Initiate the reaction by adding the Gly-Pro-AMC substrate (e.g., final concentration of 100 µM).

  • Monitor the fluorescence intensity over time as described for the FAP assay.

  • Calculate the initial reaction velocities and determine the IC₅₀ value as outlined previously.

Conclusion and Future Perspectives

Pyrrolidinyl-substituted boronic acids represent a highly promising class of compounds in drug discovery, with demonstrated success in targeting key serine proteases. Their unique mechanism of action, combining a rigid scaffold for selectivity with a potent boronic acid warhead, has led to the development of inhibitors with nanomolar potency. The detailed protocols provided herein offer a practical guide for researchers and drug development professionals to synthesize and evaluate these compounds.

Future research in this area will likely focus on further optimizing the selectivity of these inhibitors, exploring their application to a broader range of serine proteases, and advancing the most promising candidates through preclinical and clinical development. The continued exploration of this versatile chemical scaffold holds great potential for the discovery of novel and effective therapeutics for a variety of diseases.

References

  • Bachovchin, D. A., et al. (2010). Identification of Selective and Potent Inhibitors of Fibroblast Activation Protein and Prolyl Oligopeptidase. Journal of Medicinal Chemistry, 53(8), 3177-3190.
  • Jansen, K., et al. (2013). Selective Inhibitors of Fibroblast Activation Protein (FAP) with a (4-Quinolinoyl)-glycyl-2-cyanopyrrolidine Scaffold. ACS Medicinal Chemistry Letters, 4(5), 491-496.
  • Bendre, S., et al. (2023). Synthesis and Preclinical Evaluation of Novel 68Ga-Labeled (R)-Pyrrolidin-2-yl-boronic Acid-Based PET Tracers for Fibroblast Activation Protein-Targeted Cancer Imaging. Pharmaceuticals, 16(6), 798.
  • Edosada, C. Y., et al. (2006). Selective Inhibition of Fibroblast Activation Protein Protease Based on Dipeptide Substrate Specificity. Journal of Biological Chemistry, 281(12), 7437-7444.
  • Poplawski, J. E., et al. (2008). Dipeptide boronic acid inhibitors of dipeptidyl peptidase IV: determinants of potency and in vivo efficacy and safety. Journal of Medicinal Chemistry, 51(20), 6467-6478.
  • Aertgeerts, K., et al. (2005). Crystal Structure of Human Fibroblast Activation Protein alpha: A Dimer of an Integral Membrane Serine Protease. Journal of Biological Chemistry, 280(19), 19441-19444.
  • Hinkes, S. P. A., et al. (2020). Diversity-oriented synthesis of peptide-boronic acids by a versatile building-block approach. Chemical Science, 11(36), 9898-9903.
  • Connolly, B. A., et al. (2005). Structure-activity relationships of boronic acid inhibitors of dipeptidyl peptidase IV. 1. Variation of the P2 position of Xaa-boroPro dipeptides. Bioorganic & Medicinal Chemistry Letters, 15(1), 137-141.
  • Wu, W., et al. (2012). 4-Substituted boro-proline dipeptides: synthesis, characterization, and dipeptidyl peptidase IV, 8, and 9 activities. Journal of Medicinal Chemistry, 55(17), 7598-7611.
  • Marquis, J. C., et al. (2015). Evaluation of the Radiolabeled Boronic Acid-Based FAP Inhibitor MIP-1232 for Atherosclerotic Plaque Imaging. Molecular Imaging and Biology, 17(6), 808-817.
  • Ryabtsova, O., et al. (2012). Acylated Gly-(2-cyano)pyrrolidines as inhibitors of fibroblast activation protein (FAP) and the issue of FAP/prolyl oligopeptidase (PREP)-selectivity. Bioorganic & Medicinal Chemistry, 20(16), 4963-4972.
  • BPS Bioscience. (n.d.). FAP Assay Kit. Retrieved from [Link]

  • Life Technologies. (n.d.). DPP4 ACTIVITY ASSAY KIT. Retrieved from [Link]

  • RCSB PDB. (2005). 1Z68: Crystal Structure Of Human Fibroblast Activation Protein alpha. Retrieved from [Link]

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Application Notes and Protocols for the Synthesis of Biaryl Compounds using 3-Chloro-5-(pyrrolidin-1-yl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction: The Strategic Importance of Biaryl Scaffolds and the Suzuki-Miyaura Coupling

Biaryl structures are privileged motifs in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and organic electronic materials.[1][2][3] Their synthesis has been a long-standing focus of organic chemistry, with the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction emerging as a particularly powerful and versatile method for constructing C(aryl)-C(aryl) bonds.[2][4][5] This reaction is celebrated for its mild conditions, tolerance of a wide range of functional groups, and the general commercial availability and low toxicity of its boronic acid reagents.[5][6]

This guide provides a detailed technical overview and practical protocols for the synthesis of biaryl compounds utilizing a specific and valuable building block: 3-Chloro-5-(pyrrolidin-1-yl)phenylboronic acid (CAS No: 1402238-28-1).[7][8][9] The unique electronic properties of this reagent, featuring an electron-donating pyrrolidinyl group and an electron-withdrawing chloro substituent, make it an interesting candidate for creating diverse biaryl structures with potential applications in drug discovery.[1]

Reagent Profile: 3-Chloro-5-(pyrrolidin-1-yl)phenylboronic acid

Property Value Source
CAS Number 1402238-28-1[7][8][9]
Molecular Formula C₁₀H₁₃BClNO₂[7][8][9]
Molecular Weight 225.48 g/mol [8]
Purity Typically ≥96%[8]
Storage Inert atmosphere, Room Temperature[8]

Handling and Safety Precautions: 3-Chloro-5-(pyrrolidin-1-yl)phenylboronic acid should be handled in a well-ventilated area.[7] Appropriate personal protective equipment, including gloves and eye protection, should be worn to avoid contact with skin and eyes.[7][10][11] It is important to prevent the formation of dust and aerosols during handling.[7] The compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[7]

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (like our boronic acid) and an organohalide or triflate. The generally accepted catalytic cycle involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide, forming a Pd(II) intermediate.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is often facilitated by a base, which activates the boronic acid to form a more nucleophilic borate species.[12]

  • Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the desired biaryl product and regenerating the active Pd(0) catalyst.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar¹-X) Pd0->OxAdd PdII_intermediate Ar¹-Pd(II)L₂-X OxAdd->PdII_intermediate Transmetalation Transmetalation (Ar²-B(OH)₂ + Base) PdII_intermediate->Transmetalation PdII_biaryl Ar¹-Pd(II)L₂-Ar² Transmetalation->PdII_biaryl RedElim Reductive Elimination PdII_biaryl->RedElim RedElim->Pd0 Regenerated Catalyst Biaryl Ar¹-Ar² RedElim->Biaryl Product

Figure 1: The Suzuki-Miyaura catalytic cycle.

Experimental Protocol: General Procedure for the Synthesis of Biaryls

This protocol provides a general starting point for the Suzuki-Miyaura coupling of 3-Chloro-5-(pyrrolidin-1-yl)phenylboronic acid with a variety of aryl halides. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials:

  • 3-Chloro-5-(pyrrolidin-1-yl)phenylboronic acid

  • Aryl halide (e.g., aryl bromide, aryl iodide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., Toluene, Dioxane, DMF, often with water as a co-solvent)[13]

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add 3-Chloro-5-(pyrrolidin-1-yl)phenylboronic acid (1.2 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (0.01-0.05 equivalents), and the base (2.0-3.0 equivalents).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed solvent system to the flask via syringe.

  • Reaction: Stir the reaction mixture at the desired temperature (typically 80-110 °C) and monitor the progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Key Considerations for Reaction Optimization

The success of a Suzuki-Miyaura coupling is highly dependent on the careful selection of reaction parameters.

Catalyst and Ligand Selection:

  • For electron-rich boronic acids like 3-Chloro-5-(pyrrolidin-1-yl)phenylboronic acid, standard catalysts such as Pd(PPh₃)₄ often provide good results.

  • For more challenging couplings, particularly with sterically hindered substrates or less reactive aryl chlorides, the use of bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) can be beneficial.[13] These ligands promote both the oxidative addition and reductive elimination steps.

Choice of Base:

  • The base plays a crucial role in the transmetalation step by activating the boronic acid.[4][14][15]

  • Commonly used bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).

  • For sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ may be preferred to minimize side reactions.[13] The physical state of the base (finely powdered and dry) can also impact reactivity.[13]

Solvent System:

  • A variety of solvents can be employed, with toluene, dioxane, and DMF being common choices, often in combination with water.[13]

  • Properly degassing the solvent is critical to remove oxygen, which can deactivate the palladium catalyst.[13]

Troubleshooting Common Issues:

Problem Potential Cause Suggested Solution
Low Yield Inactive catalyst, suboptimal ligand, incorrect base or solvent.Use a fresh palladium source or a more active pre-catalyst.[13] Screen different ligands, bases, and solvents. Optimize reaction temperature and time.
Homocoupling of Boronic Acid Catalyst deactivation, slow cross-coupling.Use a Pd(0) source or ensure efficient in-situ reduction of a Pd(II) source.[13] Consider slow addition of the boronic acid.
Protodeboronation Presence of water or acidic protons, prolonged reaction times.Use anhydrous conditions if possible. Optimize reaction time to minimize exposure to conditions that promote this side reaction.[16]

Workflow for Biaryl Synthesis and Characterization

Synthesis_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Start Start: Reagents (Boronic Acid, Aryl Halide, Catalyst, Base, Solvent) Reaction Suzuki-Miyaura Coupling (Heating under Inert Atmosphere) Start->Reaction Workup Aqueous Work-up (Extraction and Washing) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Product Final Biaryl Product Purification->Product NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR MS Mass Spectrometry Product->MS Purity Purity Analysis (HPLC, LC-MS) Product->Purity

Figure 2: A typical workflow for the synthesis and characterization of biaryl compounds.

Applications in Drug Development

The biaryl motif is a cornerstone in the design of novel therapeutic agents. The ability to rapidly synthesize a diverse library of biaryl compounds using building blocks like 3-Chloro-5-(pyrrolidin-1-yl)phenylboronic acid is of significant interest to medicinal chemists. Biaryl-containing drugs have shown efficacy in a wide range of therapeutic areas, including as anti-inflammatory, analgesic, and anti-cancer agents.[1][5][17] The specific substitution pattern of the resulting biaryls can be fine-tuned to optimize pharmacological properties such as potency, selectivity, and metabolic stability.

Conclusion

The Suzuki-Miyaura cross-coupling reaction provides a robust and reliable method for the synthesis of biaryl compounds. 3-Chloro-5-(pyrrolidin-1-yl)phenylboronic acid serves as a versatile building block, enabling the creation of a wide array of substituted biaryls. By understanding the key reaction parameters and employing systematic optimization strategies, researchers can efficiently access novel molecular architectures for applications in drug discovery and materials science.

References

  • BenchChem. (n.d.). Technical Support Center: Optimizing Suzuki Coupling Reactions with Vinylboronic Acids.
  • Various Authors. (2025). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Various Journals.
  • BenchChem. (n.d.). Optimizing Suzuki-Miyaura Coupling with High-Purity Boronic Acids.
  • Various Authors. (n.d.). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. PMC - NIH.
  • Various Authors. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Various Journals.
  • BenchChem. (n.d.). Technical Support Center: Optimizing Suzuki Coupling Reactions for Furan Boronic Acids.
  • Various Authors. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering (RSC Publishing). doi:10.1039/C6RE00153J.
  • Various Authors. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. wwjmrd.
  • Various Authors. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. NIH.
  • Various Authors. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate.
  • Gurupadaswamy, H. D., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. PubMed Central.
  • Echemi. (n.d.). 3-Chloro-5-(pyrrolidin-1-yl)phenylboronic acid.
  • Lead Sciences. (n.d.). (3-Chloro-5-(pyrrolidin-1-yl)phenyl)boronic acid.
  • Organic Synthesis. (n.d.). Suzuki-Miyaura Coupling.
  • Various Authors. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Publishing.
  • Various Authors. (2024). Recent trends in the synthesis of biaryls using arylsulfonyl hydrazides as aryl surrogate. Chemical Review and Letters.
  • Various Authors. (2025). Synthesis of Biaryls via Cross-Coupling Reaction of Arylboronic Acids with Aryl Chlorides Catalyzed by NiCl2/Triphenylphosphine Complexes. ResearchGate.
  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • White Rose eTheses Online. (n.d.). Synthesis and Suzuki-Miyaura Cross- Coupling of α-Borylated Pyrrolidines.
  • Various Authors. (n.d.). Examples of biaryl structure applications. ResearchGate.
  • Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling.
  • Various Authors. (n.d.). Synthesis of biaryls 3 through Suzuki–Miyaura coupling between... ResearchGate.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Various Authors. (n.d.). Examples of drugs containing a biaryl moiety. ResearchGate.
  • Beijing Xinheng Research Technology Co., Ltd. (n.d.). 3-Chloro-5-(pyrrolidin-1-YL)phenylboronic acid.
  • Fisher Scientific. (2023). SAFETY DATA SHEET for 3-Chloro-5-(trifluoromethyl)phenylboronic acid.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET for 3-Chlorophenylboronic acid.

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Application Notes & Protocols: Strategic Deployment of 3-Chloro-5-(pyrrolidin-1-YL)phenylboronic Acid in Fragment-Based Library Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Boronic Acids in Fragment-Based Drug Discovery

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a cornerstone in modern medicinal chemistry, providing an efficient pathway to novel lead compounds, particularly for challenging biological targets.[1][2] This methodology identifies low-molecular-weight fragments (typically <300 Da) that bind with low affinity to a target protein.[1][3] These initial "hits" are then optimized through structure-guided strategies into more potent, drug-like molecules.[1][4] Within the vast chemical space of possible fragments, boronic acids represent a class of compounds with unique and advantageous properties. The boron atom's empty p-orbital allows it to act as a Lewis acid, enabling the formation of reversible covalent bonds with nucleophilic residues like serine, threonine, or lysine within a protein's binding site.[5] This reversible covalent interaction can provide a significant affinity advantage for an otherwise weakly binding fragment, making boronic acids particularly valuable tools for FBDD campaigns.[]

This guide provides a detailed exploration of 3-Chloro-5-(pyrrolidin-1-YL)phenylboronic acid as a strategic component of a fragment library. We will dissect its molecular features, outline protocols for its use in screening and validation, and present a hypothetical workflow for its evolution from a fragment hit to a lead compound.

Molecular Dissection of 3-Chloro-5-(pyrrolidin-1-YL)phenylboronic Acid: A Privileged Fragment

The efficacy of a fragment is dictated by its structural and physicochemical properties. 3-Chloro-5-(pyrrolidin-1-YL)phenylboronic acid is an exemplary fragment due to the confluence of several desirable features.

PropertyValueSignificance in FBDD
CAS Number 1402238-28-1Unique identifier for sourcing and data retrieval.[7]
Molecular Formula C₁₀H₁₃BClNO₂
Molecular Weight 225.48 g/mol Adheres to the "Rule of Three" (MW ≤ 300 Da), a guiding principle for fragment design ensuring high ligand efficiency.[1][7]
Structure This structure combines multiple key features for FBDD.

Key Structural Features and Their Rationale:

  • Boronic Acid Moiety (-B(OH)₂): This is the primary "warhead" of the fragment. It can act as a hydrogen bond donor and, more importantly, form reversible covalent bonds with active site nucleophiles (e.g., serine hydrolases).[] This provides a strong anchoring point, often leading to higher-than-expected affinity for a small molecule.

  • Phenyl Ring: The aromatic core serves as a rigid scaffold, minimizing conformational entropy upon binding. It can participate in π-stacking or hydrophobic interactions within the target's binding pocket.

  • Pyrrolidine Ring: This saturated heterocyclic amine introduces a three-dimensional character to the otherwise planar phenylboronic acid scaffold. Such 3D features are increasingly sought after in modern fragment libraries to improve binding interactions and physicochemical properties.[8] The nitrogen atom can also act as a hydrogen bond acceptor.

  • Chlorine Atom: The chloro-substituent serves a dual purpose. It can engage in halogen bonding, a specific and directional non-covalent interaction that can enhance binding affinity. Crucially, it also provides a "vector" for synthetic elaboration. This pre-installed chemical handle is a key feature for the "fragment growing" phase of hit-to-lead optimization.[9]

Workflow for FBDD using 3-Chloro-5-(pyrrolidin-1-YL)phenylboronic Acid

The following diagram outlines a typical FBDD workflow, contextualized for our fragment of interest.

FBDD_Workflow cluster_0 Phase 1: Screening & Hit ID cluster_1 Phase 2: Hit Validation cluster_2 Phase 3: Hit-to-Lead Lib Fragment Library (including 3-Chloro-5- (pyrrolidin-1-YL)phenylboronic acid) PrimScreen Primary Screen (e.g., SPR) Lib->PrimScreen High Throughput Hits Initial Hits PrimScreen->Hits Weak Binders OrthoScreen Orthogonal Screen (e.g., NMR, DSF) Hits->OrthoScreen Confirmation StructBio Structural Biology (X-ray Crystallography) OrthoScreen->StructBio Prioritization ValidatedHit Validated Hit (Binding Mode Confirmed) StructBio->ValidatedHit SBDD Structure-Guided Design (Fragment Growing) ValidatedHit->SBDD Optimization SAR SAR by Catalogue & Synthesis SBDD->SAR Design Analogs SAR->SBDD Iterative Cycles Lead Lead Compound (Improved Potency & Properties) SAR->Lead

Caption: FBDD workflow from library screening to lead optimization.

Experimental Protocols

PART 1: Primary Screening using Surface Plasmon Resonance (SPR)

Rationale: SPR is a highly sensitive, label-free biophysical technique ideal for primary screening of fragment libraries.[10][11] It provides real-time kinetic data (kₐ and kₑ) and affinity (K₋), allowing for the rapid identification and ranking of weak binders.[1]

Protocol:

  • Protein Immobilization:

    • The target protein is immobilized on a sensor chip (e.g., CM5 chip) via amine coupling or using an affinity tag (e.g., His-tag with a Ni-NTA chip). The goal is to achieve a surface density that minimizes mass transport limitations.

    • Self-Validation: A control flow cell is prepared by activating and deactivating the surface without protein immobilization to serve as a reference for subtracting bulk refractive index changes.

  • Fragment Preparation:

    • 3-Chloro-5-(pyrrolidin-1-YL)phenylboronic acid and other library fragments are solubilized in 100% DMSO to create high-concentration stock solutions (e.g., 100 mM).

    • For the screening assay, stocks are diluted into the running buffer (e.g., HBS-EP+) to a final concentration typically between 100-500 µM, with a final DMSO concentration kept constant and low (e.g., ≤1%).

  • Screening Assay:

    • A continuous flow of running buffer is established over the sensor and reference flow cells.

    • Fragments are injected one by one over the chip surface for a defined association time (e.g., 60 seconds), followed by a dissociation phase with running buffer (e.g., 120 seconds).

    • The binding response is measured in Resonance Units (RU). A positive "hit" is defined as a compound that gives a reproducible and concentration-dependent binding response significantly above the noise level.

  • Data Analysis:

    • The reference-subtracted sensorgrams are analyzed. Hits are identified and prioritized based on the magnitude of the binding response and the shape of the sensorgram.

    • Trustworthiness Check: Hits should exhibit a rectangular, concentration-dependent binding response, indicative of a specific 1:1 interaction. Irregular sensorgrams may indicate aggregation or non-specific binding.

PART 2: Hit Validation using NMR Spectroscopy

Rationale: NMR spectroscopy is a powerful orthogonal method to validate hits from a primary screen.[12][13] Ligand-observed NMR experiments, such as Saturation Transfer Difference (STD) NMR, are particularly well-suited for FBDD as they can unambiguously confirm binding and do not require isotopic labeling of the protein.[1]

Protocol:

  • Sample Preparation:

    • Two NMR samples are prepared in a suitable deuterated buffer (e.g., phosphate buffer in D₂O).

    • Sample A (STD-On): Contains the target protein (e.g., 10-20 µM) and the fragment hit, 3-Chloro-5-(pyrrolidin-1-YL)phenylboronic acid (e.g., 200 µM).

    • Sample B (Reference): Contains only the fragment at the same concentration.

  • NMR Data Acquisition:

    • A 1D proton NMR spectrum of Sample B is acquired to identify the chemical shifts of the fragment's protons.

    • An STD-NMR experiment is performed on Sample A. This involves selectively saturating a region of the protein's proton spectrum (on-resonance, e.g., -1 ppm) and a region where no protein signals are present (off-resonance, e.g., 40 ppm).

  • Data Analysis:

    • The off-resonance spectrum is subtracted from the on-resonance spectrum to generate the STD spectrum.

    • Self-Validation: If the fragment binds to the protein, protons on the fragment that are in close proximity to the protein surface will receive saturation, resulting in signals appearing in the STD spectrum. The absence of signals indicates no binding.

    • The relative intensities of the signals in the STD spectrum can provide information about which part of the fragment is most closely interacting with the protein (the binding epitope).

NMR_Validation start SPR Hit: 3-Chloro-5-(pyrrolidin-1-YL)phenylboronic acid prep Prepare Samples: 1. Protein + Fragment 2. Fragment only start->prep acq Acquire 1D ¹H and STD-NMR Spectra prep->acq process Process Data: Subtract Off-Resonance from On-Resonance acq->process result Analyze STD Spectrum process->result confirm Binding Confirmed: Signals present in STD spectrum result->confirm Positive Result reject False Positive: No signals in STD spectrum result->reject Negative Result

Caption: Workflow for hit validation using STD-NMR.

PART 3: Structural Characterization and Hit-to-Lead Optimization

Rationale: Obtaining a high-resolution crystal structure of the fragment bound to the target protein is the gold standard in FBDD.[1] It provides unambiguous confirmation of the binding mode and serves as a detailed blueprint for structure-guided optimization.[14]

Workflow:

  • Crystallization: The target protein is co-crystallized with 3-Chloro-5-(pyrrolidin-1-YL)phenylboronic acid, or pre-grown apo-protein crystals are soaked in a solution containing the fragment.

  • Structure Determination: X-ray diffraction data is collected, and the electron density map is analyzed to confirm the binding pose of the fragment.

    • Expected Observation: The boronic acid group is likely to be observed forming a covalent bond with a serine or threonine residue in the active site. The phenyl ring will occupy a hydrophobic pocket, and the pyrrolidine and chlorine atom will be pointing towards solvent-exposed regions or adjacent sub-pockets.

  • Structure-Guided Design (Fragment Growing):

    • With the crystal structure in hand, medicinal chemists can design analogs that "grow" from the fragment to exploit nearby interactions and increase potency.

    • Causality: The chlorine atom on the phenyl ring is a prime vector for this growth. Using palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling), a wide variety of chemical moieties can be appended at this position to probe for additional binding interactions.[15] For example, adding a carboxylate group could form a salt bridge with a nearby lysine, or adding a larger hydrophobic group could fill an adjacent pocket.

  • Synthesis and SAR Exploration:

    • A focused library of analogs is synthesized based on the structural insights.

    • These new compounds are tested in the primary (SPR) and secondary (e.g., a functional biochemical) assays to determine their affinity and potency.

    • This iterative cycle of design, synthesis, and testing, guided by structural biology, allows for the rapid evolution of the initial low-affinity fragment into a potent lead compound.

Conclusion

3-Chloro-5-(pyrrolidin-1-YL)phenylboronic acid is a highly valuable tool in the arsenal of the modern drug discoverer. Its combination of a reversible covalent warhead, a rigid scaffold, 3D character, and a poised synthetic vector makes it an ideal starting point for an FBDD campaign. By employing a robust and self-validating workflow encompassing sensitive biophysical screening, orthogonal validation, and structure-guided design, researchers can effectively leverage the unique properties of this fragment to accelerate the discovery of novel therapeutics.

References

  • Silva, F., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC. Available at: [Link]

  • Murray, C.W., et al. (2024). Fragment-based drug discovery: A graphical review. PMC. Available at: [Link]

  • Lindahl, E. (2021). Lecture 12, concept 21: Fragment-based drug design tries to build a drug into a pocket. YouTube. Available at: [Link]

  • Pellecchia, M., et al. (2014). Fragment-Based Drug Discovery Using NMR Spectroscopy. PMC. Available at: [Link]

  • Scotney, P.D., et al. (2019). Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space. PMC. Available at: [Link]

  • Neumann, T., et al. (2007). SPR-based fragment screening: advantages and applications. PubMed. Available at: [Link]

  • Erlanson, D.A. (2023). Fragment-Based Drug Design: From Then until Now, and Toward the Future. ACS Publications. Available at: [Link]

  • Giannetti, A.M. (2011). Fragment Screening by Surface Plasmon Resonance. ACS Publications. Available at: [Link]

  • Al-Azzam, O., et al. (2023). Fragment-Based Lead Discovery Strategies in Antimicrobial Drug Discovery. MDPI. Available at: [Link]

  • Sounier, R., et al. (2021). Fragment-Based Drug Discovery by NMR. Where Are the Successes and Where can It Be Improved?. Frontiers. Available at: [Link]

  • Baker, S.J., et al. (2021). Design and discovery of boronic acid drugs. ResearchGate. Available at: [Link]

  • Massachusetts Biotechnology Council. (2023). Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. MassBio. Available at: [Link]

  • Navratilova, I., & Hopkins, A.L. (2011). Fragment Library Screening and Lead Characterization Using SPR Biosensors. ResearchGate. Available at: [Link]

  • Hilaris Publisher. Fragment-Based Drug Discovery: Emerging Strategies and Applications. Hilaris Publisher. Available at: [Link]

  • York Structural Biology Laboratory. Fragment Library Screening by SPR. University of York. Available at: [Link]

  • Pharmazone. (2024). The Role of Boronic Acids in Advanced Pharmaceutical Intermediates. Pharmazone. Available at: [Link]

  • Shuker, S.B., et al. (1996). Discovery of Potent Nonpeptide Inhibitors of Stromelysin Using SAR by NMR. ACS Publications. Available at: [Link]

  • Li, Y., et al. (2017). Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. PMC. Available at: [Link]

  • CrystalsFirst. Fragment HIT Identification in FBDD. CrystalsFirst. Available at: [Link]

  • Zhao, H., et al. (2022). Discovery of Fragment-Based Inhibitors of SARS-CoV-2 PLPro. ACS Publications. Available at: [Link]

  • de Souza, T.A.J., et al. (2021). How to Find a Fragment: Methods for Screening and Validation in Fragment-Based Drug Discovery. ResearchGate. Available at: [Link]

  • Wikipedia. Phenylboronic acid. Wikipedia. Available at: [Link]

  • Semantic Scholar. Design and discovery of boronic acid drugs. Semantic Scholar. Available at: [Link]

  • Sygnature Discovery. Fragment Based Drug Discovery. Sygnature Discovery. Available at: [Link]

  • Lepre, C.A. (2011). Practical aspects of NMR-based fragment screening. PubMed. Available at: [Link]

  • Boström, J., et al. (2018). Which boronic acids are used most frequently for synthesis of bioactive molecules. ChemRxiv. Available at: [Link]

  • Hartshorn, M.J., et al. (2005). Fragment-based screening using X-ray crystallography and NMR spectroscopy. ResearchGate. Available at: [Link]

  • The Center for Biosimilars. (2017). Novel Synthesis Technique Produces Boronic Acid-Based Drugs. The Center for Biosimilars. Available at: [Link]

  • Silva, F., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. Available at: [Link]

  • Lead Sciences. (3-Chloro-5-(pyrrolidin-1-yl)phenyl)boronic acid. Lead Sciences. Available at: [Link]

  • ResearchGate. Examples of boronic acids in pharmacologically relevant compounds. ResearchGate. Available at: [Link]

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Application Note: A Comprehensive Guide to Determining the Solubility of 3-Chloro-5-(pyrrolidin-1-YL)phenylboronic Acid in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-5-(pyrrolidin-1-YL)phenylboronic acid is a key building block in contemporary drug discovery, valued for its role in the synthesis of complex molecules through cross-coupling reactions.[1] A thorough understanding of its solubility in various organic solvents is paramount for optimizing reaction conditions, developing robust purification strategies, and formulating active pharmaceutical ingredients (APIs). This guide provides a detailed framework for determining the solubility of this compound, offering both theoretical insights and practical, step-by-step protocols. While specific solubility data for 3-Chloro-5-(pyrrolidin-1-YL)phenylboronic acid is not extensively published, this document outlines a universally applicable methodology based on established principles for analogous boronic acids.[2][3][4]

Introduction: The Critical Role of Solubility in Drug Development

The solubility of a chemical compound is a fundamental physicochemical property that dictates its behavior in various chemical and biological systems. In the context of drug development, solubility is a critical determinant of a drug candidate's bioavailability, manufacturability, and overall therapeutic potential. Boronic acids and their derivatives are integral to medicinal chemistry, with several boron-containing drugs approved for clinical use.[5]

3-Chloro-5-(pyrrolidin-1-YL)phenylboronic acid, with its unique substitution pattern, presents specific challenges and opportunities in synthesis and formulation. The presence of a chloro group, a pyrrolidinyl moiety, and the boronic acid functional group all contribute to its overall polarity and potential for intermolecular interactions, thereby influencing its solubility profile. An empirical understanding of its solubility in a range of organic solvents—from nonpolar hydrocarbons to polar protic and aprotic systems—is essential for chemists to make informed decisions in the laboratory.

Understanding the Physicochemical Drivers of Boronic Acid Solubility

The solubility of boronic acids is governed by a complex interplay of factors:

  • Solvent Polarity: Generally, the solubility of a substituted phenylboronic acid increases with the polarity of the solvent.[3][4][6] Ethers and ketones, for instance, are often effective solvents for phenylboronic acids.[3][6]

  • Hydrogen Bonding: The hydroxyl groups of the boronic acid moiety can act as both hydrogen bond donors and acceptors.[2] This capability facilitates dissolution in protic solvents (e.g., alcohols) and polar aprotic solvents that can accept hydrogen bonds (e.g., acetone, ethyl acetate).

  • Substituent Effects: The nature and position of substituents on the phenyl ring significantly impact solubility.[2] The electron-withdrawing chloro group and the basic pyrrolidinyl group on the target molecule will influence its interactions with different solvents.

  • Temperature: Solubility is temperature-dependent. For most solid solutes in liquid solvents, solubility increases with temperature. This relationship is the basis for the dynamic method of solubility determination.

  • Formation of Anhydrides (Boroxines): Boronic acids can undergo dehydration to form cyclic anhydrides known as boroxines.[4] This process can be influenced by temperature and the presence of water, potentially complicating solubility measurements.

Experimental Protocol: Determination of Solubility via the Dynamic Method

The dynamic, or synthetic, method is a robust and widely used technique for determining the solubility of boronic acids in organic solvents.[2][3][4] This method involves the visual or instrumental monitoring of the dissolution of a solid in a liquid upon controlled heating to identify the equilibrium solubility temperature.

Materials and Equipment
  • Analyte: 3-Chloro-5-(pyrrolidin-1-YL)phenylboronic acid (CAS No: 1402238-28-1)[7][8][9]

  • Solvents: A range of analytical grade organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, tetrahydrofuran (THF), acetonitrile, dichloromethane (DCM), chloroform, toluene, heptane).

  • Apparatus:

    • Jacketed glass vessel with a magnetic stirrer

    • Circulating bath with precise temperature control (e.g., ±0.1 °C)

    • Calibrated temperature probe

    • Analytical balance (±0.0001 g)

    • Turbidity sensor or luminance probe (optional, for instrumental detection)

Step-by-Step Procedure
  • Sample Preparation:

    • Accurately weigh a specific amount of 3-Chloro-5-(pyrrolidin-1-YL)phenylboronic acid and the chosen organic solvent into the jacketed glass vessel to create a biphasic sample of known composition.

  • Heating and Stirring:

    • Begin vigorous stirring to ensure the suspension is homogenous.

    • Heat the sample at a slow, constant rate (e.g., 0.1–0.5 K/min) using the circulating bath.[2] A slow heating rate is crucial for ensuring the system remains at or near equilibrium.

  • Equilibrium Temperature Determination:

    • Visual Method: Carefully observe the sample as it is heated. The equilibrium solubility temperature is the point at which the last solid particles dissolve, resulting in a clear, single-phase solution.

    • Instrumental Method: If using a turbidity or luminance probe, monitor the signal continuously. The equilibrium point is identified by a sharp change in the measured light intensity, indicating the transition from a turbid suspension to a clear solution.[2][3][4][6]

  • Data Collection:

    • Record the temperature at which complete dissolution occurs.

    • Repeat the procedure for a range of compositions (i.e., different mole fractions of the solute in the solvent) to construct a solubility curve.

Workflow for Dynamic Solubility Determination

G cluster_prep 1. Sample Preparation cluster_measurement 2. Measurement cluster_analysis 3. Data Analysis weigh_solute Weigh Analyte (3-Chloro-5-(pyrrolidin-1-YL)phenylboronic acid) combine Combine in Jacketed Vessel weigh_solute->combine weigh_solvent Weigh Organic Solvent weigh_solvent->combine heat_stir Heat and Stir at a Constant Rate combine->heat_stir observe Observe Dissolution (Visually or Instrumentally) heat_stir->observe record_temp Record Equilibrium Solubility Temperature observe->record_temp repeat_exp Repeat for Multiple Compositions record_temp->repeat_exp plot_curve Construct Solubility Curve (Mole Fraction vs. Temperature) repeat_exp->plot_curve

Caption: Workflow for the dynamic method of solubility determination.

Data Presentation and Interpretation

The collected data should be tabulated to provide a clear, quantitative overview of the compound's solubility. A hypothetical dataset is presented below for illustrative purposes.

Table 1: Hypothetical Solubility of 3-Chloro-5-(pyrrolidin-1-YL)phenylboronic Acid in Common Organic Solvents at 25 °C

SolventSolvent TypeDielectric Constant (approx.)Solubility (mg/mL)Observations
MethanolPolar Protic32.7> 100Very Soluble
AcetonePolar Aprotic20.750 - 75Soluble
Ethyl AcetatePolar Aprotic6.025 - 50Moderately Soluble
Tetrahydrofuran (THF)Polar Aprotic7.625 - 50Moderately Soluble
Dichloromethane (DCM)Polar Aprotic9.110 - 25Sparingly Soluble
TolueneNonpolar2.4< 1Insoluble
HeptaneNonpolar1.9< 0.1Insoluble

Note: This data is illustrative and should be determined experimentally.

From such data, a logical approach to solvent selection can be developed.

G cluster_screening Solvent Property Analysis cluster_testing Experimental Testing start Define Application (e.g., Reaction, Crystallization) polarity Polarity Screening Polar Protic (e.g., MeOH) Polar Aprotic (e.g., Acetone) Nonpolar (e.g., Toluene) start->polarity h_bonding Hydrogen Bonding Donor/Acceptor Capability solubility_test Perform Solubility Tests (e.g., Dynamic Method) h_bonding->solubility_test optimization Optimize Conditions (Temperature, Co-solvents) solubility_test->optimization final_choice Select Optimal Solvent System optimization->final_choice

Caption: Decision-making flowchart for solvent selection.

Safety and Handling Precautions

As with any chemical reagent, proper safety protocols must be followed when handling 3-Chloro-5-(pyrrolidin-1-YL)phenylboronic acid. While specific hazard data for this compound is limited, information from analogous compounds like 3-Chlorophenylboronic acid provides guidance.[10]

  • Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.[7][10]

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid the formation and inhalation of dust.[7][10] Avoid contact with skin and eyes.[7]

  • Storage: Store the container tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[7][10]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

A systematic evaluation of the solubility of 3-Chloro-5-(pyrrolidin-1-YL)phenylboronic acid is a critical, yet often overlooked, aspect of its application in research and development. The dynamic method described herein provides a reliable and reproducible approach for generating a comprehensive solubility profile. This data empowers scientists to streamline process development, enhance reaction yields, and improve the purity of synthetic intermediates, ultimately accelerating the drug discovery pipeline.

References

  • Benchchem. An In-depth Technical Guide to the Solubility of Methylboronic Acid in Organic Solvents.
  • Echemi. 3-Chloro-5-(pyrrolidin-1-yl)phenylboronic acid.
  • Journal of Solution Chemistry. Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. 2020.
  • ResearchGate. Solubility of investigated compounds in water. Phenylboronic acid...
  • ACS Publications. Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. 2020.
  • Lead Sciences. (3-Chloro-5-(pyrrolidin-1-yl)phenyl)boronic acid.
  • Fisher Scientific. SAFETY DATA SHEET - 3-Chlorophenylboronic acid.
  • The Chemistry and Applications of (3-Chloro-5-cyanophenyl)boronic Acid.
  • Sigma-Aldrich. 3-Chlorophenylboronic acid.
  • MDPI. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. 2021.
  • Beijing Xinheng Research Technology Co., Ltd. 3-Chloro-5-(pyrrolidin-1-YL)phenylboronic acid.

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Application Notes and Protocols for C-N Cross-Coupling Reactions Involving Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of C-N Bond Formation

The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, with profound implications for the pharmaceutical, agrochemical, and materials science industries. Arylamines and their derivatives are ubiquitous structural motifs in a vast array of biologically active molecules and functional materials.[1][2][3] Consequently, the development of efficient and versatile methods for their synthesis is of paramount importance. Among the most powerful tools to emerge in this field are transition metal-catalyzed cross-coupling reactions.

This comprehensive guide focuses on two seminal, yet distinct, methodologies for the formation of C-N bonds utilizing boronic acids as coupling partners: the copper-catalyzed Chan-Lam coupling and the palladium-catalyzed Buchwald-Hartwig amination. While both achieve the same fundamental transformation, their differing mechanisms, reaction conditions, and substrate scopes offer chemists a complementary toolkit for tackling diverse synthetic challenges.[4][5]

This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of procedures to provide a deeper understanding of the underlying principles governing these reactions. By explaining the causality behind experimental choices, we aim to empower scientists to not only successfully apply these protocols but also to troubleshoot and adapt them for their specific research needs.

Comparative Mechanistic Insights: A Tale of Two Metals

Understanding the catalytic cycles of the Chan-Lam and Buchwald-Hartwig reactions is crucial for rational optimization and troubleshooting. Though both utilize a boronic acid, the roles of the metal catalyst—copper versus palladium—diverge significantly, leading to distinct reaction pathways.

The Chan-Lam Coupling: An Oxidative Pathway

The Chan-Lam coupling is unique in that it couples two nucleophilic partners: an organoboron compound and an amine or alcohol.[6] The reaction is typically promoted by a copper(II) salt and, critically, often utilizes atmospheric oxygen as the terminal oxidant, allowing for operationally simple setups open to the air.[4][7] This stands in contrast to the strictly anaerobic conditions required for many palladium-catalyzed reactions.

The generally accepted mechanism proceeds through an oxidative catalytic cycle:

  • Ligand Exchange & Transmetalation: An amine or alcohol substrate coordinates to the Cu(II) center. Subsequently, the aryl boronic acid transmetalates its organic group to the copper, forming a diaryl- or alkyl-aryl-copper(II) intermediate.[8]

  • Oxidation to Cu(III): The Cu(II) intermediate is believed to undergo oxidation to a transient, highly reactive Cu(III) species. This step is crucial and is often facilitated by an external oxidant, commonly oxygen from the air.[6][8]

  • Reductive Elimination: The key C-N bond-forming step occurs via reductive elimination from the Cu(III) center, releasing the desired arylamine product and a Cu(I) species.[8]

  • Catalyst Regeneration: The Cu(I) species is then re-oxidized back to the active Cu(II) state by the terminal oxidant, completing the catalytic cycle.[6]

Chan_Lam_Mechanism Figure 1: Catalytic Cycle of the Chan-Lam C-N Coupling CuII Cu(II) Catalyst CuII_Amine [Cu(II)-NR'R''] Complex CuII->CuII_Amine + HNR'R'' (Ligand Exchange) CuIII [Ar-Cu(III)-NR'R''] Intermediate CuII_Amine->CuIII CuI Cu(I) Species CuIII->CuI Reductive Elimination Product Ar-NR'R'' (Product) CuI->CuII Amine HNR'R'' BoronicAcid ArB(OH)₂ Oxidant Oxidant (O₂)

Caption: Catalytic Cycle of the Chan-Lam C-N Coupling

The Buchwald-Hartwig Amination: A Classic Cross-Coupling Cycle

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that typically involves the reaction of an aryl halide or triflate with an amine.[9] While the original protocols did not involve boronic acids, their use as alternative arylating agents in Buchwald-Hartwig-type reactions has been explored.[10] The mechanism follows a well-established Pd(0)/Pd(II) catalytic cycle, which necessitates an inert atmosphere to prevent oxidation of the sensitive Pd(0) catalyst.[11][12]

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the aryl halide (or pseudohalide) bond, forming a Pd(II) complex.[9]

  • Amine Coordination & Deprotonation: The amine substrate coordinates to the Pd(II) center. A base is then required to deprotonate the coordinated amine, forming a palladium-amido complex.[11]

  • Reductive Elimination: The C-N bond is formed through reductive elimination from the Pd(II)-amido complex, yielding the arylamine product and regenerating the Pd(0) catalyst.[12]

Buchwald_Hartwig_Mechanism Figure 2: Catalytic Cycle of the Buchwald-Hartwig Amination Pd0 Pd(0)Lₙ Catalyst PdII_OxAdd [Ar-Pd(II)(L)₂-X] Complex Pd0->PdII_OxAdd + Ar-X (Oxidative Addition) PdII_Amido [Ar-Pd(II)(L)₂-NR'R''] Complex PdII_OxAdd->PdII_Amido + HNR'R'' + Base (Amine Coordination & Deprotonation) PdII_Amido->Pd0 Product Ar-NR'R'' (Product) ArylHalide Ar-X Amine HNR'R'' Base Base

Caption: Catalytic Cycle of the Buchwald-Hartwig Amination

Data Presentation: Reaction Parameter Comparison

The choice between Chan-Lam and Buchwald-Hartwig methodologies often depends on the specific substrates and desired reaction conditions. The following table summarizes typical parameters for each reaction, providing a quick reference for experimental design.

ParameterChan-Lam CouplingBuchwald-Hartwig Amination
Catalyst Copper salts (e.g., Cu(OAc)₂, CuI)[4][6]Palladium complexes (e.g., Pd₂(dba)₃, Pd(OAc)₂)[11][12]
Ligand Often ligand-free, or simple ligands like pyridine, TMEDA[6]Bulky, electron-rich phosphines (e.g., XPhos, RuPhos, BINAP)[3][13]
Aryl Source Aryl boronic acids, esters, or trifluoroborates[4][14]Aryl halides (Cl, Br, I) or triflates[9]
Nucleophile Amines, anilines, amides, imides, heterocycles, phenols[6][7]Primary & secondary alkyl/arylamines, amides, ammonia equivalents[9][11]
Base Often a mild base (e.g., Et₃N, pyridine) or no base required[6]Strong, non-nucleophilic bases (e.g., NaOtBu, K₃PO₄, LiHMDS)[11]
Solvent Dichloromethane (DCM), THF, Toluene, Methanol[6]Toluene, Dioxane, THF[15][16]
Temperature Room temperature to moderate heating (e.g., 70-100 °C)[4][6]Moderate to high heating (e.g., 80-120 °C)[12]
Atmosphere Typically open to air (O₂ as oxidant)[4][14]Strictly inert (e.g., Argon, Nitrogen)[11]
Key Advantage Mild conditions, operational simplicity, inexpensive catalyst[7][14]Broad substrate scope, high functional group tolerance, high yields[1][9]
Key Limitation By-product formation (homocoupling, protodeboronation)[6]Catalyst sensitivity to air/moisture, expensive ligands/catalyst[11][15]

Experimental Protocols: A Step-by-Step Guide

The following protocols are generalized procedures intended as a starting point. Optimization of catalyst, ligand, base, solvent, and temperature is often necessary for specific substrate combinations.

Protocol 1: General Procedure for Chan-Lam N-Arylation of an Amine

This protocol describes a typical setup for the copper-catalyzed coupling of an aryl boronic acid with a primary or secondary amine.

Chan_Lam_Workflow Figure 3: Experimental Workflow for Chan-Lam Coupling A 1. Reagent Assembly - Add amine, boronic acid, Cu(OAc)₂, and solvent to flask. B 2. Reaction Setup - Add magnetic stir bar. - Leave open to air or cap with a balloon of air. A->B C 3. Reaction - Stir vigorously at room temperature or heat as needed. B->C D 4. Monitoring - Track progress via TLC or LC-MS. C->D E 5. Workup - Dilute with EtOAc. - Wash with water/brine. - Dry organic layer. D->E F 6. Purification - Concentrate solvent. - Purify by flash column chromatography. E->F

Caption: Experimental Workflow for Chan-Lam Coupling

Materials:

  • Amine (1.0 mmol, 1.0 equiv)

  • Aryl boronic acid (1.5 - 2.0 equiv)

  • Copper(II) acetate (Cu(OAc)₂, 1.0 equiv for stoichiometric, or 10-20 mol% for catalytic)

  • Pyridine or Triethylamine (optional base, 2.0 equiv)

  • Dichloromethane (DCM) or other suitable solvent (e.g., Toluene, THF)

  • Molecular sieves (optional, for drying)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add the amine (1.0 equiv), aryl boronic acid (1.5-2.0 equiv), and Cu(OAc)₂.[6]

  • If using, add activated molecular sieves to the flask. This is particularly important if substrates or solvents are not perfectly dry, as water can lead to phenol byproducts.[6][17]

  • Add the solvent (to make a ~0.1-0.5 M solution) and the base (if required).

  • Stir the reaction mixture vigorously at room temperature and open to the air (a balloon filled with air can be attached).[18]

  • Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can range from a few hours to 48 hours.

  • Upon completion, dilute the reaction mixture with a suitable organic solvent like ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the copper salts.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-arylated amine.[18]

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol outlines a standard procedure for the palladium-catalyzed amination of an aryl halide. Strict adherence to anaerobic conditions is critical for success.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, 2-4 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 equiv)

  • Anhydrous toluene or dioxane

Procedure:

  • In a glovebox, add the aryl halide (if solid), palladium precatalyst, phosphine ligand, and NaOtBu to an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar.

  • Remove the vial from the glovebox, and under a positive pressure of argon or nitrogen, add the aryl halide (if liquid), the amine, and the anhydrous solvent via syringe.

  • Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction's progress by TLC, GC-MS, or LC-MS.

  • After the reaction is complete (typically 4-24 hours), cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate or diethyl ether).

  • Quench the reaction carefully by adding water.

  • Separate the layers, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Field-Proven Insights: Troubleshooting Common Issues

Even with robust protocols, challenges can arise. Below is a guide to common problems and their potential solutions.

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Both: Inactive catalyst; Sterically hindered substrates. Chan-Lam: Insufficient oxidant; Water contamination leading to protodeboronation. Buchwald-Hartwig: Oxygen contamination deactivating Pd(0); Poorly soluble base.Both: Increase catalyst loading or temperature; Screen different ligands/catalysts.[15] Chan-Lam: Ensure good air exposure or use an alternative oxidant (e.g., TEMPO); Add molecular sieves.[6][17] Buchwald-Hartwig: Ensure rigorous degassing of solvent and use of inert atmosphere; Use a more soluble base like LHMDS or K₃PO₄.[11]
By-product Formation Chan-Lam: Homocoupling of boronic acid; Protodeboronation to form arene; Phenol formation from reaction with water.[6] Buchwald-Hartwig: Hydrodehalogenation of the aryl halide; Homocoupling of aryl halide (biaryl formation).[9][19]Chan-Lam: Use a slight excess of the amine; Add molecular sieves; Use a pyridine-type base which can also act as a ligand.[6] Buchwald-Hartwig: Screen different ligands (more electron-rich ligands can favor reductive elimination over side reactions); Lower the reaction temperature.[3]
Substrate Decomposition Both: Temperature too high. Buchwald-Hartwig: Base-sensitive functional groups (e.g., esters, some protecting groups) reacting with strong base like NaOtBu.[11][15]Both: Reduce reaction temperature. Buchwald-Hartwig: Switch to a milder base such as K₃PO₄ or Cs₂CO₃; Protect sensitive functional groups.[11]

Conclusion and Future Outlook

The Chan-Lam coupling and Buchwald-Hartwig amination represent powerful and complementary strategies for the synthesis of arylamines using boronic acids or their derivatives. The Chan-Lam reaction offers unparalleled operational simplicity and mild conditions, making it an attractive choice for many applications.[14] In contrast, the Buchwald-Hartwig amination provides exceptional scope and functional group tolerance, establishing it as a workhorse in complex molecule synthesis and drug discovery.[1][20]

As the field continues to evolve, we can anticipate further advances, including the development of more active and stable base metal catalysts, expansion to an even broader range of substrates, and the implementation of greener reaction conditions.[21][22] A thorough understanding of the principles and protocols outlined in this guide will equip researchers to effectively leverage these critical transformations in their synthetic endeavors.

References

  • NROChemistry. (n.d.). Chan-Lam Coupling: Mechanism & Examples. Retrieved from [Link]

  • MacMillan, D. S., et al. (2018). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Chan-Lam Coupling. Retrieved from [Link]

  • Vantourout, J. C., et al. (2017). Mechanistic Development and Recent Applications of the Chan–Lam Amination. Accounts of Chemical Research. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Thomas, J. R., et al. (2025). Advances in Copper and Nickel C N and C O Cross Couplings of (Hetero)Aryl Chlorides Enabled by Ancillary Ligand Development. Angewandte Chemie International Edition. Retrieved from [Link]

  • ResearchGate. (2014). Recent Advances in Copper-Catalyzed Oxidative Cross-Coupling Chemistry. Retrieved from [Link]

  • Lam, P. Y. S. (n.d.). COPPER-Promoted C-Heteroatom Bond Cross-Coupling Via Boronic Acids: Chan-Lam Coupling Reaction. MARM-ACS. Retrieved from [Link]

  • Verkade, J. G., et al. (2004). Scope and Limitations of Pd2(dba)3/P(i-BuNCH2CH2)3N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides. The Journal of Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link]

  • Sheibani, R., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances. Retrieved from [Link]

  • Ruijter, E., et al. (2020). The Buchwald–Hartwig Amination After 25 Years. Chemistry – A European Journal. Retrieved from [Link]

  • ResearchGate. (2025). Recent progress in copper-catalyzed cross-coupling reactions. Retrieved from [Link]

  • IntechOpen. (2018). Recent Advances in Microwave-Assisted Copper-Catalyzed Cross-Coupling Reactions. Retrieved from [Link]

  • Beilstein Journals. (2016). Recent advances in copper-catalyzed asymmetric coupling reactions. Retrieved from [Link]

  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?. Retrieved from [Link]

  • RSC Publishing. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. Retrieved from [Link]

  • ResearchGate. (2009). Comparison of Carbon-Heteroatom Cross-Coupling Methodologies. Retrieved from [Link]

  • Wikipedia. (n.d.). Chan–Lam coupling. Retrieved from [Link]

  • DSpace@MIT. (2019). Palladium-catalyzed C-N cross-coupling reactions toward the synthesis of drug-like molecules. Retrieved from [Link]

  • ACS Publications. (2018). Chan–Evans–Lam Couplings with Copper Iminoarylsulfonate Complexes: Scope and Mechanism. Retrieved from [Link]

  • WordPress.com. (2018). New finding of the Chan-Lam coupling. Retrieved from [Link]

  • Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting. Retrieved from [Link]

  • Wordpress. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. Retrieved from [Link]

  • NIH. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. Retrieved from [Link]

  • NIH. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Retrieved from [Link]

  • Semantic Scholar. (2021). Overcoming limitations in Chan-Lam amination with alkylboronic esters via aminyl radical substitution. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • ChemRxiv. (2021). Overcoming Limitations in Chan-Lam Amination with Alkylboronic Esters via Aminyl Radical Substitution. Retrieved from [Link]

  • NIH. (2013). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Retrieved from [Link]

  • ACS Publications. (2000). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. Retrieved from [Link]

  • MDPI. (2017). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Retrieved from [Link]

  • University of Rochester. (n.d.). Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds. Retrieved from [Link]

  • ACS Publications. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Low yield in Suzuki reaction with 3-Chloro-5-(pyrrolidin-1-YL)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Troubleshooting Low Yield in Suzuki Reactions

A Specialist Guide for Researchers, Scientists, and Drug Development Professionals

Topic: Low Yield in Suzuki Reaction with 3-Chloro-5-(pyrrolidin-1-yl)phenylboronic acid

Welcome to the Technical Support Center. This guide is designed to provide in-depth troubleshooting for complex Suzuki-Miyaura cross-coupling reactions, specifically addressing the challenges encountered when using electron-rich and sterically demanding substrates like 3-Chloro-5-(pyrrolidin-1-yl)phenylboronic acid. As Senior Application Scientists, we understand that frustratingly low yields can impede research and development timelines. This Q&A-formatted guide offers logical, experience-based solutions to overcome these hurdles.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Suzuki reaction with 3-Chloro-5-(pyrrolidin-1-yl)phenylboronic acid and an aryl chloride is giving me a very low yield. What are the most likely causes?

A1: Low yields in this specific reaction are often multifactorial, stemming from the inherent properties of your starting materials. You are coupling an electron-rich boronic acid with a relatively unreactive aryl chloride. This combination presents two primary challenges to the standard Suzuki catalytic cycle:

  • Slow Oxidative Addition: Aryl chlorides are notoriously less reactive than their bromide or iodide counterparts. The strong Carbon-Chlorine bond requires a highly active palladium catalyst to initiate the oxidative addition step, which is often the rate-limiting step in the cycle.[1][2][3]

  • Challenging Transmetalation: The pyrrolidine group on your boronic acid is a strong electron-donating group. This increases the electron density on the phenyl ring, which can sometimes slow down the transmetalation step where the organic group is transferred from boron to palladium.

Beyond these substrate-specific issues, general problems can also lead to low yields:

  • Catalyst Inactivation: The presence of oxygen can lead to the formation of palladium black and deactivate the catalyst.[3]

  • Protodeborylation: This is a common side reaction where the boronic acid reacts with water or other protic sources to revert to the corresponding arene, effectively removing it from the reaction mixture.[4]

  • Homocoupling: Your boronic acid can couple with itself, especially if the reaction conditions are not optimal.

Q2: How does the choice of palladium catalyst and ligand impact the reaction with an unactivated aryl chloride?

A2: The choice of catalyst and ligand is arguably the most critical factor for a successful Suzuki coupling with an aryl chloride. Standard catalysts like Pd(PPh₃)₄ often fail with such challenging substrates.[2] You need a catalyst system that is both highly active and stable.

  • Expertise & Experience: For electron-rich and sterically hindered aryl chlorides, catalyst systems based on bulky, electron-rich phosphine ligands are the gold standard.[5][6] These ligands promote the crucial oxidative addition step and stabilize the active Pd(0) species.

  • Recommended Ligands:

    • Buchwald Ligands: Ligands like SPhos and XPhos have demonstrated exceptional reactivity for coupling unactivated aryl chlorides.[5][7]

    • N-Heterocyclic Carbenes (NHCs): PEPPSI-type precatalysts are also highly effective for these challenging couplings.[4][8]

Here is a visual representation of a general troubleshooting workflow:

Troubleshooting_Workflow start Low Yield Observed check_reagents Verify Reagent Quality (Boronic Acid, Halide, Solvent, Base) start->check_reagents optimize_catalyst Optimize Catalyst System (Precatalyst & Ligand) check_reagents->optimize_catalyst Reagents OK screen_base Screen Bases (e.g., K3PO4, Cs2CO3) optimize_catalyst->screen_base screen_solvent Screen Solvents (e.g., Toluene, Dioxane, 2-MeTHF) screen_base->screen_solvent adjust_temp Adjust Temperature & Reaction Time screen_solvent->adjust_temp analyze_byproducts Analyze Byproducts (Homocoupling, Protodeborylation) adjust_temp->analyze_byproducts successful_reaction Improved Yield adjust_temp->successful_reaction analyze_byproducts->optimize_catalyst Iterate

Caption: A logical workflow for troubleshooting low-yield Suzuki reactions.

Q3: What is the role of the base, and which one should I choose for my reaction?

A3: The base plays a crucial role in the Suzuki reaction; it is required to activate the boronic acid for transmetalation.[9][10] The absence of a base will result in no reaction.[1][11] For your specific system, a moderately strong base is generally recommended.

  • Commonly Used Bases:

    • Potassium Phosphate (K₃PO₄): Often the base of choice for challenging couplings, especially in anhydrous conditions.[1][12]

    • Cesium Carbonate (Cs₂CO₃): A strong base that can be very effective, particularly with hindered substrates.

    • Potassium Carbonate (K₂CO₃): A standard, milder base that can be effective, often used in aqueous solvent mixtures.[7]

  • Causality Behind Experimental Choices: The strength and solubility of the base can significantly influence the reaction rate and the prevalence of side reactions. A base that is too strong might promote decomposition of your starting materials or the catalyst. It is often beneficial to screen a few different bases to find the optimal one for your specific substrate combination.

Q4: Can solvent choice and the presence of water affect my reaction yield?

A4: Absolutely. The solvent system is critical for ensuring that all components of the reaction remain in solution and can interact effectively.

  • Recommended Solvents:

    • Toluene, Dioxane, or 2-Methyltetrahydrofuran (2-MeTHF): These are common choices for Suzuki reactions and are often used with a small amount of water.[4][7]

    • Anhydrous Conditions: For substrates prone to protodeborylation, running the reaction under strictly anhydrous conditions with a base like K₃PO₄ can be beneficial.[4][12]

  • The Role of Water: In many Suzuki reactions, a small amount of water can be beneficial. It helps to dissolve the inorganic base and can facilitate the formation of the active boronate species.[4][12] However, excessive water can promote the unwanted protodeborylation side reaction.[4]

The Suzuki catalytic cycle is a multi-step process, and understanding each step is key to troubleshooting.

Suzuki_Catalytic_Cycle cluster_reactants Reactants Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R1-Pd(II)L2-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diaryl R1-Pd(II)L2-R2 Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product R1-R2 (Product) RedElim->Product ArylHalide R1-X ArylHalide->OxAdd BoronicAcid R2-B(OH)2 BoronicAcid->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols & Data

Protocol 1: General Screening Procedure for Optimizing the Suzuki Reaction

This protocol outlines a systematic approach to screen for optimal reaction conditions.

  • Preparation: To a series of oven-dried reaction vials equipped with stir bars, add the aryl chloride (1.0 equiv), 3-Chloro-5-(pyrrolidin-1-yl)phenylboronic acid (1.2-1.5 equiv), and the chosen base (2.0-3.0 equiv).

  • Catalyst Addition: In a glovebox, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%) to each vial.

  • Solvent Addition: Add the degassed solvent (e.g., toluene, 3-5 mL per 0.1 mmol of aryl chloride) to each vial.

  • Reaction: Seal the vials and place them in a preheated heating block. Stir the reactions at the desired temperature (e.g., 80-110 °C) for the specified time (e.g., 12-24 hours).

  • Analysis: After cooling to room temperature, take an aliquot from each reaction mixture, dilute it, and analyze by LC-MS or GC-MS to determine the conversion and yield.

Table 1: Example Screening Data
EntryCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)
1Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)Dioxane/H₂O100<5
2Pd₂(dba)₃ (1)SPhos (2)K₃PO₄ (2)Toluene11075
3Pd₂(dba)₃ (1)XPhos (2)K₃PO₄ (2)Toluene11082
4PEPPSI-IPr (2)-Cs₂CO₃ (2)2-MeTHF10088

This is example data and actual results may vary.

References

Sources

Optimizing base selection for 3-Chloro-5-(pyrrolidin-1-YL)phenylboronic acid coupling

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Optimizing Suzuki-Miyaura Couplings

Welcome to the technical support center for advanced Suzuki-Miyaura cross-coupling applications. This guide is designed for researchers, chemists, and process development professionals encountering challenges with specific, electronically-complex substrates. Our focus today is the 3-Chloro-5-(pyrrolidin-1-yl)phenylboronic acid , a substrate whose unique electronic profile presents distinct challenges in optimizing reaction conditions, particularly in the selection of the appropriate base.

This document provides in-depth, field-tested insights structured into a practical FAQ section and a detailed troubleshooting guide to help you navigate these challenges and achieve high-yielding, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of the base in a Suzuki-Miyaura coupling?

The base in a Suzuki-Miyaura reaction serves multiple critical functions within the catalytic cycle.[1] Its primary role is to activate the boronic acid for the crucial transmetalation step.[2] In the presence of a base (like hydroxide, carbonate, or phosphate), the neutral, trivalent boronic acid (R-B(OH)₂) is converted into a more nucleophilic, tetravalent boronate species (R-B(OH)₃⁻).[3] This "ate" complex possesses a higher electron density on the organic group (the phenyl ring, in this case), which dramatically accelerates its transfer from the boron atom to the palladium(II) center.[2][3]

Beyond this primary role, the base also facilitates the regeneration of the active Pd(0) catalyst and can influence the overall stability and activity of the palladium complex throughout the cycle.[1]

Q2: Why is base selection so critical for 3-Chloro-5-(pyrrolidin-1-yl)phenylboronic acid specifically?

This particular boronic acid presents a unique electronic challenge due to its substituent pattern:

  • Pyrrolidin-1-yl group: This is a powerful, nitrogen-based electron-donating group (EDG). It increases the electron density of the phenyl ring, which can slow down the transmetalation step if not properly activated.

  • Chloro group: This is a moderately electron-withdrawing group (EWG) through induction, but a weak donating group through resonance. Its primary effect here is to influence the acidity of the boronic acid and the electronic properties of the palladium-bound intermediate.

The strong electron-donating nature of the pyrrolidinyl group makes the boronic acid more susceptible to an undesired side reaction called protodeboronation . This is where the boronic acid group is cleaved from the ring and replaced by a hydrogen atom from a proton source (often water in the solvent mixture), leading to a significant loss of starting material and reduced yield.[4] A carefully chosen base can minimize this side reaction by promoting the desired transmetalation at a rate that outcompetes protodeboronation.

Q3: Can I use a single "go-to" base like Sodium Carbonate for all my Suzuki couplings?

While sodium or potassium carbonate are common and effective bases for many standard Suzuki reactions, a "one-size-fits-all" approach is highly discouraged, especially for challenging substrates.[5] The optimal base depends on a delicate balance of factors including:

  • Substrate Sterics and Electronics: Sterically hindered or electronically deactivated substrates often require stronger, non-nucleophilic bases like potassium phosphate (K₃PO₄) to achieve reasonable reaction rates.[6]

  • Functional Group Tolerance: If your coupling partner contains base-sensitive groups (e.g., esters, ketones), a very strong base like sodium hydroxide could cause undesired saponification or other side reactions.[6]

  • Solvent System: The solubility of the inorganic base in the chosen solvent system is crucial.[7] Poor solubility can lead to reproducibility issues. Cesium carbonate (Cs₂CO₃), for instance, often shows superior performance due to its higher solubility in many organic solvents compared to potassium carbonate.[6][7]

For 3-Chloro-5-(pyrrolidin-1-yl)phenylboronic acid, a moderately strong base is often the best starting point to ensure sufficient activation without excessively promoting protodeboronation.

Troubleshooting Guide: Common Issues & Solutions

Problem 1: Low or No Conversion of Starting Materials

You've run the reaction and TLC/LC-MS analysis shows predominantly unreacted aryl halide and boronic acid.

Potential Cause & Solution:

  • Insufficient Base Strength/Activation: The chosen base may be too weak to form the boronate "ate" complex efficiently. The transmetalation step, which is often the rate-limiting step, stalls.

    • Solution: Switch to a stronger base. If you started with a mild base like sodium bicarbonate (NaHCO₃), consider moving to potassium carbonate (K₂CO₃) or, more effectively, potassium phosphate (K₃PO₄). K₃PO₄ is particularly effective for hindered or electron-rich systems.[6]

  • Catalyst Inactivity: The palladium catalyst may not have been properly activated to its Pd(0) state, or it may have been deactivated.

    • Solution: Ensure your palladium source is appropriate. For challenging substrates, pre-catalysts like Pd(dppf)Cl₂ or those incorporating Buchwald ligands (e.g., XPhos, SPhos) are often superior to traditional sources like Pd(PPh₃)₄.[8] Also, ensure the reaction is rigorously degassed to prevent oxidative deactivation of the Pd(0) species.[9]

Problem 2: Significant Formation of Protodeboronation Byproduct

Your analysis shows a major peak corresponding to 1-chloro-3-(pyrrolidin-1-yl)benzene, meaning the boronic acid group has been replaced by hydrogen.

Potential Cause & Solution:

  • Base is Too Strong or Reaction is Too Slow: A highly basic, aqueous environment can promote the cleavage of the C-B bond, especially at elevated temperatures.[4] If the desired transmetalation is slow, protodeboronation becomes the dominant pathway.[8]

    • Solution 1 (Tune the Base): If you are using a very strong base like NaOH or KOtBu, switch to a moderately strong but less nucleophilic base like K₃PO₄ or Cs₂CO₃.[6] These provide sufficient activation while being less aggressive in promoting protonolysis.

    • Solution 2 (Optimize Catalyst & Temperature): The issue might not be the base itself, but a slow catalytic cycle. Switching to a more active catalyst system (e.g., using a more electron-rich phosphine ligand) can accelerate the transmetalation step, causing the boronic acid to be consumed productively before it can decompose.[8] Running the reaction at the lowest effective temperature can also help mitigate this side reaction.

Problem 3: Formation of Homocoupling Byproduct (Biaryl of Boronic Acid)

You observe a significant amount of the symmetrical biaryl, 1,1'-(5,5'-dichloro-[1,1'-biphenyl]-3,3'-diyl)bis(pyrrolidine).

Potential Cause & Solution:

  • Presence of Oxygen: This is a classic sign of oxygen contamination in the reaction mixture. Oxygen can participate in a side-reaction pathway that leads to the oxidative homocoupling of the boronic acid.[9]

    • Solution: Improve your degassing technique. Ensure the solvent is thoroughly sparged with an inert gas (Argon or Nitrogen) for at least 30-60 minutes before adding the catalyst and reagents. Maintain a positive pressure of inert gas throughout the reaction.[9]

Data & Diagrams

Table 1: Comparative Guide to Common Bases for Suzuki-Miyaura Coupling
BasepKa (Conjugate Acid)Typical SolventsKey Considerations for 3-Chloro-5-(pyrrolidin-1-yl)phenylboronic acid
K₂CO₃ 10.3Dioxane/H₂O, Toluene/H₂OA good starting point. Moderate strength may not be sufficient for rapid coupling, potentially allowing for competing protodeboronation.
Cs₂CO₃ 10.3Dioxane/H₂O, THF/H₂OOften superior to K₂CO₃ due to better solubility and the "cesium effect," which can accelerate the catalytic cycle.[7][10][11] An excellent choice for this substrate.
K₃PO₄ 12.3Dioxane/H₂O, Toluene/H₂OA strong, non-nucleophilic base. Highly effective for electron-rich and sterically demanding substrates.[6] Often the optimal choice to accelerate transmetalation and minimize protodeboronation.
KOtBu 19.0THF, Dioxane (Anhydrous)Very strong base. High risk of promoting protodeboronation and other side reactions with this specific substrate. Generally not recommended unless other bases fail.
NaOH 15.7Dioxane/H₂OStrong and inexpensive, but its high nucleophilicity can be problematic. High risk of promoting protodeboronation.[6] Use with caution.
Diagram 1: The Role of the Base in the Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 L₂Pd(0) OxAdd Oxidative Addition Pd0->OxAdd PdII_X L₂Pd(II)(Ar¹)X OxAdd->PdII_X Transmetal Transmetalation PdII_X->Transmetal Base_Activation Base Activation of Boronic Acid Boronate Ar²-B(OH)₃⁻ Base_Activation->Boronate Key Step Boronate->Transmetal Boronic_Acid Ar²-B(OH)₂ Boronic_Acid->Base_Activation PdII_Ar L₂Pd(II)(Ar¹)Ar² Transmetal->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar¹-Ar² RedElim->Product Aryl_Halide Ar¹-X Aryl_Halide->OxAdd Base Base (e.g., OH⁻) Base->Base_Activation

Caption: The base activates the boronic acid to form a boronate, facilitating transmetalation.

Diagram 2: Decision Workflow for Base Selection

Base_Selection Start Start: Reaction Setup (3-Chloro-5-(pyrrolidin-1-yl)phenylboronic acid) Check_EDG Is the boronic acid 'electron-rich'? Start->Check_EDG Yes_EDG Yes (due to pyrrolidine). Risk of protodeboronation is HIGH. Check_EDG->Yes_EDG Yes Check_Partner Does the coupling partner have base-sensitive groups? Yes_EDG->Check_Partner Yes_Sensitive Yes (e.g., ester, amide) Check_Partner->Yes_Sensitive Yes No_Sensitive No Check_Partner->No_Sensitive No Recommend_Cs2CO3 Start with Cs₂CO₃ or K₂CO₃ (Moderate strength) Yes_Sensitive->Recommend_Cs2CO3 Recommend_K3PO4 Use K₃PO₄ (Strong, non-nucleophilic) No_Sensitive->Recommend_K3PO4 Troubleshoot If yield is low, move to K₃PO₄. If protodeboronation persists, re-evaluate catalyst and temperature. Recommend_K3PO4->Troubleshoot Recommend_Cs2CO3->Troubleshoot

Caption: A logical workflow for selecting an appropriate base for the target substrate.

Experimental Protocol: General Procedure for Optimization

This protocol provides a starting point for the Suzuki-Miyaura coupling of 3-Chloro-5-(pyrrolidin-1-yl)phenylboronic acid with a generic aryl bromide.

Materials:

  • Aryl Bromide (1.0 equiv)

  • 3-Chloro-5-(pyrrolidin-1-yl)phenylboronic acid (1.2 - 1.5 equiv)

  • Palladium pre-catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%)

  • Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)

  • Solvent (e.g., 1,4-Dioxane and Water, typically in a 4:1 to 10:1 ratio)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: To a dry round-bottom flask or reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), 3-Chloro-5-(pyrrolidin-1-yl)phenylboronic acid (1.2 equiv), and the chosen base (e.g., K₃PO₄, 2.5 equiv).

  • Degassing: Seal the vessel with a septum. Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add the degassed solvent mixture (e.g., 4:1 Dioxane:Water) via syringe. The reaction concentration is typically between 0.1 M and 0.5 M with respect to the limiting reagent (aryl bromide).

  • Catalyst Addition: Add the palladium pre-catalyst (e.g., Pd(dppf)Cl₂, 3 mol%) to the stirring suspension.

  • Reaction: Place the sealed reaction vessel in a preheated oil bath or heating block (typically 70-100 °C).

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via TLC or LC-MS at regular intervals (e.g., every 1-2 hours). A typical reaction time is 4-16 hours.[12]

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel to isolate the desired biaryl product.

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Couto, M., et al. (2025). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction.
  • Dent, T. J. (2019). Controlling and exploiting the caesium effect in palladium catalysed coupling reactions. University of Leeds.
  • Reddit. (2025). Unexpected byproduct in Suzuki-Miyaura coupling - protodeboronation competing at room temperature?. r/chemistry. Retrieved from [Link]

  • Organometallics. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures.
  • Quora. (2018). What is the utility of cesium carbonate while carrying out Suzuki-Miyaura coupling?. Retrieved from [Link]

  • Organic Process Research & Development. (n.d.). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry.
  • Dent, T. (2020). Exploring and Quantifying the Caesium Effect I. Compunetics.
  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Retrieved from [Link]

  • ResearchGate. (2025). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction.
  • IntechOpen. (n.d.). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments.
  • National Institutes of Health. (n.d.). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes.

Sources

Identifying side products in 3-Chloro-5-(pyrrolidin-1-YL)phenylboronic acid reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Chloro-5-(pyrrolidin-1-YL)phenylboronic acid. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of using this versatile reagent, with a specific focus on identifying and mitigating common side reactions. Our goal is to move beyond mere protocols and provide a deeper understanding of the reaction mechanisms, enabling you to troubleshoot effectively and optimize your synthetic outcomes.

Troubleshooting Guide: A Problem-Oriented Approach

This section addresses specific experimental issues in a question-and-answer format. We focus on the causality behind these problems and provide actionable, field-tested solutions.

Question 1: My LC-MS shows a major impurity with a mass corresponding to a dimer of my boronic acid. What is this, and how can I prevent it?

Answer:

You are observing the formation of a homocoupled dimer , a common side product in palladium-catalyzed cross-coupling reactions.[1] This occurs when two molecules of your boronic acid react with each other to form 3,3'-Dichloro-5,5'-di(pyrrolidin-1-yl)-1,1'-biphenyl.

Causality & Mechanism: Homocoupling is often promoted by the presence of oxygen and a Pd(II) species.[1][2] If your Pd(0) catalyst is oxidized to Pd(II) by residual air, or if you are using a Pd(II) precatalyst that is not efficiently reduced, a catalytic cycle can be initiated that favors the coupling of two boronic acid molecules.[1][3] The mechanism, particularly in the presence of oxygen, can involve a palladium peroxo complex which facilitates the oxidative coupling of the boronic acid molecules.[3][4]

Troubleshooting & Mitigation Strategies:

  • Ensure Rigorous Inert Atmosphere: The most critical step is to thoroughly degas your reaction solvent and sparge the reaction vessel with an inert gas (Argon or Nitrogen) before adding the palladium catalyst. Maintain a positive pressure of inert gas throughout the reaction.[2][5]

  • Catalyst Choice and Handling: Use a high-purity Pd(0) source like Pd(PPh₃)₄ or ensure your Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)) is activated under conditions that favor rapid reduction to Pd(0).

  • Reaction Sequencing: Add the aryl halide coupling partner to the mixture before adding the palladium catalyst. This ensures that the oxidative addition of the aryl halide to Pd(0) is the favored initial step, outcompeting the pathways that lead to homocoupling.

  • Copper Co-catalysis: In some cases, copper salts can also catalyze homocoupling.[6][7] If your protocol involves copper additives, be aware that this can be a potential source of the dimer, especially under an air atmosphere.

Question 2: I'm seeing a significant amount of 1-Chloro-3-(pyrrolidin-1-yl)benzene in my crude reaction mixture. Why am I losing the boronic acid group?

Answer:

This side product is the result of protodeboronation , a reaction where the C-B bond is cleaved and replaced by a C-H bond.[8] This is one of the most common decomposition pathways for arylboronic acids, especially for electron-rich systems like yours.[9][10]

Causality & Mechanism: Protodeboronation is essentially a protonolysis of the carbon-boron bond.[8] It can be catalyzed by acid or base and is often accelerated by elevated temperatures and the presence of water.[8][11] The electron-donating pyrrolidinyl group on your specific reagent increases the electron density on the aromatic ring, making the carbon atom attached to the boron more susceptible to protonation, thereby facilitating the cleavage of the C-B bond. Recent studies have also shown that palladium(II) complexes, particularly with bulky phosphine ligands, can actively catalyze protodeboronation.[11][12]

Troubleshooting & Mitigation Strategies:

  • Base Selection: The choice of base is critical. Strong aqueous bases (like NaOH or KOH) at high temperatures can exacerbate protodeboronation. Consider switching to a milder, non-nucleophilic base like K₃PO₄ or Cs₂CO₃.[5] Using anhydrous conditions with a base like potassium phosphate can be particularly effective.

  • Temperature Control: Run the reaction at the lowest temperature that still allows for an acceptable rate of the desired cross-coupling. Avoid unnecessarily high temperatures or prolonged reaction times.

  • Use of Boronic Esters: Converting the boronic acid to a more stable boronate ester, such as a pinacol (Bpin) or MIDA ester, can significantly suppress protodeboronation.[8] These esters provide a "slow release" of the boronic acid under the reaction conditions, keeping its concentration low and minimizing the opportunity for this side reaction.

  • Ligand Choice: Be mindful that while bulky, electron-rich ligands are often used to promote the desired Suzuki coupling, they can also accelerate protodeboronation.[11] If protodeboronation is a major issue, screening different ligands may be necessary.

Frequently Asked Questions (FAQs)

What is the solid white material that sometimes precipitates from my boronic acid solution or is present in the bottle upon opening?

This is likely the boroxine , which is a trimeric anhydride formed by the dehydration of three boronic acid molecules.[13][14][15] This process is reversible and is driven by the removal of water, often by heating or storage in a dry environment.[16][17]

  • Impact on Reactivity: Boroxines are generally competent coupling partners in Suzuki reactions. The equilibrium between the boronic acid and the boroxine in the presence of the aqueous base used in the reaction typically ensures that the active boronic acid species is available for transmetalation.[15][16]

  • Best Practices: While not always detrimental, its presence can affect stoichiometry if you are weighing the reagent by mass. For best results, store 3-Chloro-5-(pyrrolidin-1-YL)phenylboronic acid in a tightly sealed container in a cool, dry place.[18] If you suspect significant boroxine formation, you can often revert it back to the boronic acid by dissolving it in a suitable solvent mixture containing water.

My reaction yield is consistently low, but I don't see any major side products. What are other potential issues?

Low yields without obvious side products can be frustrating. Here are some key areas to investigate:

  • Catalyst Inactivation: Is your catalyst being poisoned? The pyrrolidinyl nitrogen, while generally not a strong ligand, could potentially coordinate to the palladium center and inhibit catalysis under certain conditions. Ensure you are using an appropriate ligand that can outcompete any potential substrate inhibition.

  • Purity of Reagents: Verify the purity of all starting materials. The boronic acid itself should be of high purity (>96%).[19] Impurities in the solvent, base, or aryl halide can all negatively impact the catalytic cycle.

  • Inefficient Transmetalation: The transfer of the aryl group from boron to palladium is a key step.[20] This step is base-mediated. Ensure your base is sufficiently soluble and active in your chosen solvent system to facilitate the formation of the reactive boronate species.[21]

Analytical Identification of Side Products

A systematic approach to identifying byproducts is crucial for effective troubleshooting.

Potential Side Product Structure Chemical Formula Exact Mass (Monoisotopic) Key Analytical Signature (LC-MS)
Desired Starting Material 3-Chloro-5-(pyrrolidin-1-YL)phenylboronic acidC₁₀H₁₃BClNO₂225.07Expected [M+H]⁺ at m/z 226.08
Protodeboronation Product 1-Chloro-3-(pyrrolidin-1-yl)benzeneC₁₀H₁₂ClN181.07Expected [M+H]⁺ at m/z 182.07
Homocoupling Dimer 3,3'-Dichloro-5,5'-di(pyrrolidin-1-yl)-1,1'-biphenylC₂₀H₂₂Cl₂N₂360.12Expected [M+H]⁺ at m/z 361.12
Boroxine 2,4,6-Tris(3-chloro-5-(pyrrolidin-1-yl)phenyl)boroxineC₃₀H₃₃B₃Cl₃N₃O₃621.18May not ionize well; often hydrolyzes back to the monomer in the LC mobile phase.

Experimental Protocols

Protocol 1: Standard LC-MS Analysis for Reaction Monitoring
  • Sample Preparation: Dilute 1-2 µL of the crude reaction mixture in 1 mL of a suitable solvent (e.g., Acetonitrile or Methanol).

  • Chromatography: Use a C18 reverse-phase column. A typical gradient might be 10-95% Acetonitrile (with 0.1% formic acid) in Water (with 0.1% formic acid) over 5-10 minutes.

  • MS Detection: Use Electrospray Ionization (ESI) in positive ion mode. Scan a mass range that covers all potential products (e.g., m/z 150-700).

  • Analysis: Extract ion chromatograms for the expected m/z values listed in the table above to quantify the relative abundance of each species.

Visualization of Troubleshooting and Mechanisms

Troubleshooting Workflow for Unexpected Impurities

The following diagram outlines a logical workflow for identifying the source of common impurities observed during reactions with 3-Chloro-5-(pyrrolidin-1-YL)phenylboronic acid.

TroubleshootingWorkflow start Reaction Analysis Shows Unexpected Impurity by LC-MS check_mass Determine m/z of Impurity start->check_mass is_dimer Does m/z match Homocoupling Dimer (e.g., ~361 for [M+H]⁺)? check_mass->is_dimer Compare to Table is_proto Does m/z match Protodeboronation Product (e.g., ~182 for [M+H]⁺)? is_dimer->is_proto No action_dimer Root Cause: Homocoupling Actions: 1. Improve degassing (Ar/N₂ sparge). 2. Check catalyst quality (use fresh Pd(0)). 3. Sequence addition: Aryl halide before catalyst. is_dimer->action_dimer Yes action_proto Root Cause: Protodeboronation Actions: 1. Lower reaction temperature. 2. Switch to milder base (K₃PO₄, Cs₂CO₃). 3. Consider using a boronate ester (Bpin, MIDA). is_proto->action_proto Yes action_other Other Impurity Actions: 1. Verify SM purity. 2. Check for degradation of coupling partner. 3. Consider alternative side reactions. is_proto->action_other No

Caption: Troubleshooting Decision Tree for Impurity Identification.

Mechanism: Key Side Reactions in Suzuki-Miyaura Coupling

This diagram illustrates the divergence from the desired catalytic cycle that leads to the two most common side products: protodeboronation and homocoupling.

SideReactionMechanisms cluster_suzuki Desired Suzuki Cycle cluster_side Side Reactions pd0 Pd(0)L₂ pd2_aryl Ar-Pd(II)-X pd0->pd2_aryl Oxidative Addition (Ar-X) pd2_trans Ar-Pd(II)-Ar' pd2_aryl->pd2_trans Transmetalation (Ar'-B(OH)₂) boronic_acid Ar'-B(OH)₂ pd2_aryl->boronic_acid Can catalyze protodeboronation pd2_trans->pd0 Reductive Elimination product Desired Product pd2_trans->product Ar-Ar' proto_product Ar'-H boronic_acid->proto_product Protodeboronation (H⁺, Base, Heat, Pd(II)) homo_product Ar'-Ar' boronic_acid->homo_product Homocoupling (O₂, Pd(II))

Caption: Competing Pathways in Suzuki-Miyaura Reactions.

References

  • Pd-Catalyzed Homocoupling Reaction of Arylboronic Acid: Insights from Density Functional Theory . The Journal of Physical Chemistry A. Available at: [Link]

  • Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex . Journal of the American Chemical Society. Available at: [Link]

  • Phenylboronic acid - Wikipedia . Wikipedia. Available at: [Link]

  • Protodeboronation - Wikipedia . Wikipedia. Available at: [Link]

  • Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene . The Journal of Organic Chemistry. Available at: [Link]

  • Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution . ResearchGate. Available at: [Link]

  • Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations . National Institutes of Health (PMC). Available at: [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts . Chemistry LibreTexts. Available at: [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations . National Institutes of Health (PMC). Available at: [Link]

  • Homocoupling of Arylboronic Acids Catalyzed by CuCl in Air at Room Temperature . ResearchGate. Available at: [Link]

  • Boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ . The Royal Society of Chemistry. Available at: [Link]

  • Scheme 1 Dehydration of phenylboronic acid with the formation of boroxine . ResearchGate. Available at: [Link]

  • Bulky phosphine ligands promote palladium-catalysed protodeboronation . ChemRxiv. Available at: [Link]

  • Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation . Journal of the American Chemical Society. Available at: [Link]

  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? . ResearchGate. Available at: [Link]

  • Organoborane coupling reactions (Suzuki coupling) . National Institutes of Health (PMC). Available at: [Link]

  • Why am I getting low yield for my Suzuki coupling reaction? . Reddit. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide . Yoneda Labs. Available at: [Link]

  • Product and side products of the Suzuki–Miyaura cross coupling using a Gln containing pentapeptide . ResearchGate. Available at: [Link]

  • (3-Chloro-5-(pyrrolidin-1-yl)phenyl)boronic acid . Lead Sciences. Available at: [Link]

  • Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations . The Journal of Organic Chemistry. Available at: [Link]

  • Question About Suzuki Coupling Reaction Byproducts (Homocoupling) . Reddit. Available at: [Link]

  • The Suzuki coupling reaction of arylbromides with phenylboronic acid . ResearchGate. Available at: [Link]

  • Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions . Organometallics. Available at: [Link]

  • Boronic acid with high oxidative stability and utility in biological contexts . National Institutes of Health (PMC). Available at: [Link]

  • Boronic acid with high oxidative stability and utility in biological contexts . PubMed. Available at: [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up . YouTube. Available at: [Link]

  • What are the byproducts in a Suzuki reaction? . Chemistry Stack Exchange. Available at: [Link]

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Technical Support Center: Enhancing the Stability and Shelf-Life of Substituted Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to providing researchers, scientists, and drug development professionals with in-depth guidance on improving the stability and shelf-life of substituted boronic acids. Boronic acids are indispensable reagents in modern organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions.[1] However, their inherent instability can often lead to frustrating experimental outcomes. This guide is designed to be a practical resource, offering field-proven insights and troubleshooting strategies to help you navigate the challenges associated with handling and storing these versatile compounds.

Understanding the Instability of Boronic Acids: The "Why" Behind Degradation

Before delving into troubleshooting, it is crucial to understand the primary pathways through which boronic acids degrade. A foundational knowledge of these mechanisms will empower you to make informed decisions in your experimental design and execution.

There are three principal degradation pathways for boronic acids:

  • Protodeboronation: This is the cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond.[2] This undesired side reaction is influenced by factors such as pH and the electronic properties of the organic substituent.[2][3]

  • Oxidation: Boronic acids are susceptible to oxidative degradation, a significant concern in biological applications where their stability can be comparable to that of thiols.[4][5] This process can be initiated by reactive oxygen species.[4]

  • Boroxine Formation: In the solid state or under anhydrous conditions, three molecules of a boronic acid can undergo dehydration to form a stable six-membered ring called a boroxine.[6][7][8] While often reversible, this can complicate stoichiometry and characterization.[7][8]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments, providing a systematic approach to troubleshooting.

Question 1: My Suzuki-Miyaura coupling reaction is giving low yields or failing completely. Could my boronic acid be the problem?

Answer: Absolutely. The success of a Suzuki-Miyaura coupling is highly dependent on the quality of the boronic acid. Here’s a troubleshooting workflow to diagnose and resolve the issue:

Experimental Workflow: Diagnosing Boronic Acid Instability in a Suzuki-Miyaura Coupling

G cluster_0 Initial Observation cluster_1 Troubleshooting Steps cluster_2 Resolution A Low or No Product Yield B 1. Verify Reagent Quality: - Use a fresh bottle of boronic acid. - Check the purity of other reagents (catalyst, base, solvent). A->B Start C 2. Assess Boronic Acid Integrity: - Run a quick purity check (e.g., TLC, LC-MS, NMR). - Look for signs of degradation (protodeboronation, boroxine formation). B->C If problem persists D 3. Optimize Reaction Conditions: - Degas the solvent thoroughly to remove oxygen. - Use anhydrous solvents. - Consider a different base or catalyst system. C->D If degradation is confirmed F Successful Coupling Reaction C->F If purity is high, re-evaluate other parameters E 4. Employ a Stabilization Strategy: - Convert the boronic acid to a more stable derivative (e.g., MIDA boronate). - Use a 'slow-release' protocol. D->E If optimization fails E->F Implement and re-run

Caption: A stepwise approach to troubleshooting a failing Suzuki-Miyaura coupling reaction, focusing on the boronic acid.

Causality behind the choices:

  • Fresh Reagent: Boronic acids can degrade upon storage, especially if improperly handled. Starting with a fresh, unopened bottle can quickly rule out storage-related degradation.

  • Purity Check: Analytical techniques like LC-MS and NMR can provide a definitive assessment of your boronic acid's purity and identify any degradation products.[9][10] A simple Thin Layer Chromatography (TLC) with a curcumin-based stain can offer a rapid qualitative indication of the presence of the boronic acid.[11]

  • Reaction Conditions: Oxygen can promote oxidative degradation of boronic acids.[12] Water can facilitate protodeboronation and hydrolysis of boronate esters.[2][13] Therefore, ensuring anhydrous and oxygen-free conditions is critical.

  • Stabilization: For inherently unstable boronic acids, such as some 2-heterocyclic derivatives, converting them to more stable forms like N-methyliminodiacetic acid (MIDA) boronates can be a highly effective strategy.[14][15] These stable precursors then slowly release the active boronic acid under the reaction conditions.[14]

Question 2: I suspect my boronic acid has degraded. How can I purify it?

Answer: Purification of boronic acids can be challenging due to their polarity and potential for on-column degradation. However, several methods can be employed:

Purification MethodAdvantagesDisadvantagesBest Suited For
Recrystallization Can be highly effective for removing impurities with different solubility profiles.Finding a suitable solvent system can be time-consuming. Not all boronic acids crystallize well.Crystalline boronic acids with moderate to good solubility in common organic solvents.
Acid-Base Extraction Useful for separating acidic or basic impurities.May not be effective if the boronic acid itself has acidic or basic functional groups.Boronic acids that are stable to pH changes and have impurities with distinct acid/base properties.
Formation of Diethanolamine Adducts Can selectively precipitate the boronic acid from a mixture.The adduct needs to be subsequently cleaved to recover the free boronic acid, which can be a laborious process.Non-polar boronic acids.
Reversed-Phase Chromatography (C18) Can be effective for separating boronic acids from less polar impurities.Some boronic acids may streak or stick to the column. The presence of water can promote degradation.Water-soluble boronic acids that are relatively stable to aqueous conditions.

Protocol: Purification of a Boronic Acid via Diethanolamine Adduct Formation

  • Dissolve the impure boronic acid in a minimal amount of a suitable organic solvent (e.g., toluene, ethyl acetate).

  • Add diethanolamine dropwise with stirring.

  • If a precipitate forms, collect it by filtration. If not, slowly add an anti-solvent (e.g., hexane) to induce precipitation.

  • Wash the collected solid with the anti-solvent and dry it under vacuum.

  • To recover the free boronic acid, suspend the diethanolamine adduct in a biphasic mixture of an organic solvent (e.g., ethyl acetate) and a saturated aqueous solution of boric acid.

  • Stir vigorously until the solid dissolves.

  • Separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the purified boronic acid.

Question 3: What are the ideal storage conditions for substituted boronic acids to maximize their shelf-life?

Answer: Proper storage is paramount for preserving the integrity of your boronic acids. Here are the recommended conditions:

  • Temperature: Store at low temperatures, ideally refrigerated (2-8 °C) or frozen (-20 °C).[16][17]

  • Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen and moisture.[16]

  • Moisture: Boronic acids are hygroscopic and susceptible to hydrolysis.[17][18] Use airtight containers and consider storing them in a desiccator.[18]

  • Light: Protect from light, as it can potentially accelerate degradation pathways.

For long-term storage, consider converting the boronic acid to a more stable derivative, such as a pinacol boronate ester.[8]

Frequently Asked Questions (FAQs)

Q1: What are boroxines, and should I be concerned about them?

A1: Boroxines are cyclic trimers formed from the dehydration of three boronic acid molecules.[6][7] While their formation is often reversible upon exposure to water, it can lead to inaccuracies in weighing and stoichiometry.[7] If you are working under strictly anhydrous conditions, be aware that a significant portion of your "boronic acid" may exist as the boroxine. You can often convert the boroxine back to the boronic acid by recrystallization from a solvent mixture containing water.[7]

Diagram: Boronic Acid - Boroxine Equilibrium

G cluster_0 Boronic Acid Monomers cluster_1 Boroxine Trimer A 3 R-B(OH)₂ B (RBO)₃ A->B + 3 H₂O B->A - 3 H₂O

Caption: The reversible equilibrium between boronic acid monomers and their corresponding boroxine trimer.

Q2: I've heard that some boronic acids are inherently unstable. Which types should I be most cautious with?

A2: Yes, certain classes of boronic acids are particularly prone to degradation. These include:

  • 2-Heterocyclic boronic acids (e.g., 2-pyridyl, 2-furyl)

  • Vinyl boronic acids

  • Cyclopropyl boronic acids

These compounds are susceptible to rapid decomposition via protodeboronation, oxidation, and/or polymerization, which can be accelerated by heat, base, or the presence of a palladium catalyst.[8][15] For these challenging substrates, using a stabilization strategy like MIDA boronates is highly recommended.[14][15]

Q3: How can I quickly assess the quality of my boronic acid before starting a reaction?

A3: A simple and effective method is to use a TLC stain specific for boronic acids. A solution of curcumin can be used as a colorimetric indicator.

Protocol: TLC Staining for Boronic Acids

  • Spot your boronic acid solution onto a silica gel TLC plate.

  • Develop the plate in an appropriate solvent system.

  • After drying the plate, dip it into a solution of curcumin in ethanol.

  • A red or orange spot indicates the presence of the boronic acid due to the formation of a boron-curcumin complex.[11]

This provides a quick qualitative check for the presence of the desired compound. For a quantitative assessment, techniques like UHPLC-MS or qNMR are more appropriate.[9][19]

Q4: Can I use boronate esters directly in my coupling reactions?

A4: Yes, boronate esters, particularly pinacol esters, are widely used in Suzuki-Miyaura couplings. They are generally more stable than the corresponding boronic acids and are compatible with a wide range of reaction conditions.[8][13] However, the specific reaction conditions may need to be optimized for the boronate ester, as their reactivity can differ from that of the free boronic acid.

Conclusion

The stability of substituted boronic acids is a critical factor in the success of many synthetic endeavors. By understanding the fundamental degradation pathways and implementing the troubleshooting strategies and best practices outlined in this guide, you can significantly improve the reliability and reproducibility of your experiments. Proactive measures, such as proper storage, purity assessment, and the use of stabilizing derivatives, will ultimately save you time and resources in the long run.

References

  • Protodeboronation. In: Wikipedia. ; 2023. Accessed January 19, 2026. [Link]

  • Dennis, J., et al. Improving the oxidative stability of boronic acids through stereoelectronic effects. American Chemical Society; 2021.
  • Ivanov, A. R., et al. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences. 2000;89(6):758-765.
  • Li, M., et al. The highly efficient air oxidation of aryl and alkyl boronic acids by a microwave-assisted protocol under transition metal-free conditions. RSC Publishing; 2020.
  • How to Store Boric Acid. Lab Alley. Accessed January 19, 2026. [Link]

  • Fyfe, J. W., et al. Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. American Chemical Society; 2022.
  • Boric Acid Shelf Life & Expiration. Lab Alley. Accessed January 19, 2026. [Link]

  • Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%. Cole-Parmer. Accessed January 19, 2026. [Link]

  • Boroxine formation reaction mechanism as calculated by DFT. The first... ResearchGate. Accessed January 19, 2026. [Link]

  • Raines, R. T., et al. Boronic acid with high oxidative stability and utility in biological contexts. PNAS. 2021;118(10):e2013691118.
  • Ostatná, V., et al. Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. American Chemical Society; 2013.
  • Protodeboronation. Organic Chemistry Portal. Accessed January 19, 2026. [Link]

  • Nishiyabu, R., et al. boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ. Chemical Society of Japan; 2013.
  • Nishiyabu, R., et al. boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ. The Royal Society of Chemistry; 2013.
  • Noonan, G., et al.
  • Ostatná, V., et al. Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. Pubs.acs.org; 2013.
  • Safety Data Sheet: Boric acid. Carl ROTH. Accessed January 19, 2026. [Link]

  • Iovine, P. M., et al. Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. MDPI; 2025.
  • Fast protodeboronation of arylboronic acids and esters with AlCl3 at room temper
  • Whiting, A., et al. A simple and effective colorimetric technique for the detection of boronic acids and their derivatives. Analytical Methods (RSC Publishing).
  • A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods (RSC Publishing).
  • Boronic acid. In: Wikipedia. ; 2023. Accessed January 19, 2026. [Link]

  • Hall, D. G. 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives.
  • Gillis, E. P., et al.
  • Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters. Accessed January 19, 2026. [Link]

  • Kua, J., et al. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F)
  • Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. American Chemical Society; 2011.
  • Raines, R. T., et al. Boronic acid with high oxidative stability and utility in biological contexts. PubMed - NIH; 2021.
  • What's the Shelf Life of Boric Acid Powder?. Zhongbo (Shandong) Chemical Co., Ltd.; 2026.
  • Gillis, E. P., et al. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. 2009;131(18):6519-6528.
  • Boronate Affinity - High Performance Liquid Chromatography (HPLC). Trinity Biotech. Accessed January 19, 2026. [Link]

  • Modulating Boronic Ester Stability in Block Copolymer Micelles via the Neighbor Effect of Copolymerized Tertiary Amines for Controlled Release of Polyphenolic Drugs. PubMed; 2022.
  • Stability of Boronic Esters to Hydrolysis: A Comparative Study.
  • The background and radical generation pathways involving boronic acid (derivatives). ResearchGate. Accessed January 19, 2026. [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
  • Process for purification of boronic acid and its derivatives.
  • Strategies for the analysis of highly reactive pinacolboron
  • HELP: Purifying boronic acids sucks : r/OrganicChemistry. Reddit. Published 2025. Accessed January 19, 2026. [Link]

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Technical Support Center: Troubleshooting Homocoupling Side Reactions of Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, actionable insights into one of the most persistent challenges in modern cross-coupling chemistry: the homocoupling of boronic acids. As your dedicated Senior Application Scientist, my goal is to move beyond simple procedural lists and delve into the causality behind these side reactions, offering you a robust framework for troubleshooting and optimizing your synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What exactly is boronic acid homocoupling and why is it a problem?

A1: Boronic acid homocoupling is an undesired side reaction where two molecules of the boronic acid starting material react with each other to form a symmetrical biaryl byproduct. This reaction competes with the desired cross-coupling pathway, leading to a reduced yield of your target molecule and complicating the purification process due to the formation of structurally similar impurities.[1][2]

Q2: I've heard oxygen is a major culprit. How does it promote homocoupling?

A2: You are correct; the presence of molecular oxygen is a primary driver of homocoupling, particularly in palladium-catalyzed reactions like the Suzuki-Miyaura coupling.[1][3][4] The currently accepted mechanism involves the oxidation of the active Pd(0) catalyst to a palladium peroxo complex, [(η²-O₂)PdL₂].[5][6] This complex then reacts with two molecules of the aryl boronic acid, ultimately leading to the formation of the homocoupled biaryl and regenerating the Pd(0) catalyst, as illustrated in the catalytic cycle below.[5][7] Therefore, rigorous exclusion of oxygen is a critical first step in suppressing this side reaction.[7][8]

In-Depth Troubleshooting Guides

Issue 1: Significant Homocoupling Observed Despite Degassing Efforts

Even with standard degassing procedures, residual oxygen or other oxidants can persist and promote homocoupling. Furthermore, the choice of palladium source and reaction conditions can significantly influence the prevalence of this side reaction.

Troubleshooting Workflow: Isolating the Cause of Homocoupling

G start High Homocoupling Observed atmosphere Reaction Atmosphere start->atmosphere Is the system truly anaerobic? catalyst Palladium Catalyst & Ligand start->catalyst Is the Pd source or ligand problematic? conditions Reaction Conditions start->conditions Are the conditions favoring homocoupling? reagents Reagents & Stoichiometry start->reagents Are reagents pure and stoichiometry optimized? atmosphere->catalyst Yes sub_atmo Degassing Method Inert Gas Quality atmosphere->sub_atmo catalyst->conditions No sub_cat Pd(0) vs Pd(II) Ligand Choice catalyst->sub_cat conditions->reagents No sub_cond Temperature Solvent Base conditions->sub_cond resolution Resolution reagents->resolution No sub_reag Boronic Acid Quality Order of Addition reagents->sub_reag

Caption: A logical workflow for diagnosing common causes of boronic acid homocoupling.

Detailed Analysis and Solutions:

  • Palladium Source Selection:

    • Problem: The use of Pd(II) precatalysts, such as Pd(OAc)₂ or PdCl₂, can be a significant source of homocoupling.[1][2] These species require reduction to the catalytically active Pd(0), a process that can be mediated by the homocoupling of two boronic acid molecules.[2][7]

    • Solution: Employ a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ to bypass the initial reduction step.[1] Modern, well-defined precatalysts, such as those developed by Buchwald, are also designed for clean and efficient generation of the active Pd(0) species, which can help minimize side reactions.[1]

Palladium SourceOxidation StateHomocoupling PropensityRationale
Pd(OAc)₂ / PdCl₂+2HighRequires in situ reduction to Pd(0), which can be facilitated by boronic acid homocoupling.[1][2]
Pd(PPh₃)₄ / Pd₂(dba)₃0LowAlready in the active oxidation state, directly enters the catalytic cycle.[1]
Buchwald Precatalysts+2LowDesigned for facile and clean reduction to Pd(0), minimizing side reactions.[1]
  • The Role of Ligands:

    • Insight: Ligands are not merely spectators; they critically influence the stability and reactivity of the palladium center.

    • Recommendation: Utilize bulky, electron-rich phosphine ligands (e.g., Buchwald's SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[1] The steric hindrance provided by these ligands can disfavor the formation of intermediates leading to homocoupling, while their electron-donating nature promotes the desired reductive elimination step of the cross-coupling cycle.[1]

  • Solvent and Base Considerations:

    • Solvent Effects: While a wide range of solvents can be used for Suzuki-Miyaura reactions, their polarity can influence the catalytic intermediates and reaction rates.[9][10][11] In some cases, solvent contaminants can also poison the catalyst.[12] Protic solvents or aqueous mixtures can sometimes accelerate protodeboronation, another common side reaction.[13][14]

    • Base Selection: The base is crucial for the transmetalation step, but an inappropriate choice can be detrimental. Strong bases can promote protodeboronation.[15] The choice of base can also affect the rate of homocoupling.[16] For sensitive substrates, weaker bases like K₂CO₃ or K₃PO₄ are often preferred.[16]

Issue 2: Protodeboronation as a Competing Side Reaction

Protodeboronation, the cleavage of the C-B bond and its replacement with a C-H bond, is another common pitfall that consumes the boronic acid starting material.[14][17]

Key Factors Influencing Protodeboronation:

  • Aqueous/Protic Media: Water can act as a proton source, facilitating the C-B bond cleavage.[14][15]

  • pH: The pH of the reaction medium is a critical factor, as it dictates the speciation of the boronic acid.[14] For certain heteroaromatic boronic acids, zwitterionic species formed under neutral pH can be particularly prone to rapid protodeboronation.[14]

  • Elevated Temperatures: Higher reaction temperatures can accelerate the rate of this undesired pathway.[15]

Mitigation Strategies:

  • Anhydrous Conditions: When possible, the use of dry solvents and reagents can significantly suppress protodeboronation.[15]

  • "Slow Release" Strategy: Employing boronic acid derivatives like MIDA boronates or organotrifluoroborates can provide a slow, controlled release of the boronic acid into the reaction medium. This maintains a low instantaneous concentration of the boronic acid, minimizing the opportunity for side reactions like protodeboronation and homocoupling.[14][18]

Experimental Protocol: A General Method for Minimizing Homocoupling

This protocol incorporates best practices for setting up a Suzuki-Miyaura coupling reaction under anaerobic conditions to minimize oxygen-mediated homocoupling.

Materials:

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Aryl halide

  • Arylboronic acid

  • Base (e.g., K₂CO₃)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water mixture)

  • Schlenk flask or similar reaction vessel

  • Inert gas (Argon or Nitrogen) supply

Procedure:

  • Vessel Preparation: Flame-dry the Schlenk flask under vacuum and allow it to cool to room temperature under a positive pressure of inert gas.

  • Reagent Addition: To the flask, add the palladium catalyst, base, and a magnetic stir bar.

  • Inerting the System: Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure a thoroughly anaerobic environment.

  • Solvent and Reactant Addition: Add the degassed solvent, followed by the aryl halide, via syringe.

  • Pre-heating (Optional but Recommended): Some protocols suggest pre-heating the mixture of the catalyst, base, solvent, and aryl halide before adding the boronic acid to ensure the formation of the active catalytic species and minimize direct reaction with the boronic acid.[3]

  • Boronic Acid Addition: Dissolve the arylboronic acid in a minimal amount of degassed solvent and add it to the reaction mixture via syringe.

  • Reaction: Heat the reaction to the desired temperature and monitor its progress by TLC, GC, or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature and perform a standard aqueous work-up. The crude product can then be purified by techniques such as flash chromatography or recrystallization to remove any residual homocoupling byproduct.

Visualizing the Competing Pathways

G cluster_homocoupling Homocoupling Pathway Pd(0)L_n Pd(0)L_n Oxidative Addition Ar-Pd(II)-X(L_n) Pd(0)L_n->Oxidative Addition Ar-X Pd(II) Peroxo (η²-O₂)PdL₂ Pd(0)L_n->Pd(II) Peroxo O2 Ar-X Ar-X Desired Product (Ar-Ar') Desired Product (Ar-Ar') Homocoupling Product (Ar-Ar) Homocoupling Product (Ar-Ar) Transmetalation Ar-Pd(II)-Ar'(L_n) Oxidative Addition->Transmetalation Ar'B(OH)2 Base Reductive Elimination Reductive Elimination Transmetalation->Reductive Elimination Reductive Elimination->Pd(0)L_n Regenerates Catalyst Reductive Elimination->Desired Product (Ar-Ar') Transmetalation 1 Ar-Pd(II) Intermediate Pd(II) Peroxo->Transmetalation 1 ArB(OH)2 Transmetalation 2 Ar-Pd(II)-Ar Transmetalation 1->Transmetalation 2 ArB(OH)2 Reductive Elimination 2 Reductive Elimination Transmetalation 2->Reductive Elimination 2 Reductive Elimination 2->Pd(0)L_n Regenerates Catalyst Reductive Elimination 2->Homocoupling Product (Ar-Ar)

Caption: Competing catalytic cycles for desired cross-coupling and undesired homocoupling.

Conclusion

Successfully navigating the complexities of boronic acid chemistry requires a deep understanding of the underlying reaction mechanisms. By carefully considering the choice of palladium source, ligands, and reaction conditions, and by taking meticulous care to exclude oxygen, researchers can significantly mitigate the formation of homocoupling byproducts. This guide provides a foundational framework for troubleshooting these issues, empowering you to optimize your reactions for higher yields and purer products.

References

  • Amatore, C., et al. (2006). Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. Journal of the American Chemical Society. Available at: [Link]

  • Gerey, B., et al. (2022). Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations. Molecules. Available at: [Link]

  • Adamo, C., et al. (2006). Pd-Catalyzed Homocoupling Reaction of Arylboronic Acid: Insights from Density Functional Theory. The Journal of Physical Chemistry A. Available at: [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Request PDF. Available at: [Link]

  • Schipper, D. J., et al. (2012). Base and ligand-free heterogeneously catalyzed homocoupling of arylboronic acids. Request PDF. Available at: [Link]

  • Al-Amin, M., et al. (2013). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. Request PDF. Available at: [Link]

  • Chiu, A. S., & Hartwig, J. F. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. ACS Catalysis. Available at: [Link]

  • de Lambert de Boisjan, A., et al. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ChemistryOpen. Available at: [Link]

  • Wikipedia. Protodeboronation. Available at: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives. Angewandte Chemie International Edition. Available at: [Link]

  • ResearchGate. (2018). How to prevent metal catalysed homocoupling reaction of boronic acids?. Available at: [Link]

  • Chemistry Stack Exchange. (2024). How to avoid side reactions when making boronic esters (Homocoupling, Hydrogen specie)?. Available at: [Link]

  • White Rose Research Online. Solvent effects in palladium catalysed cross-coupling reactions. Available at: [Link]

  • Sherwood, J., et al. (2020). Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. (2025). Ligand promoted palladium-catalyzed homo-coupling of arylboronic acids. Available at: [Link]

  • ResearchGate. (2025). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. Available at: [Link]

  • ResearchGate. (2025). Base-Free Oxidative Homocoupling of Arylboronic Esters. Available at: [Link]

  • Reddit. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Available at: [Link]

  • Miller, S. A., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development. Available at: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • ResearchGate. (2025). Homocoupling of Arylboronic Acids with a Catalyst System Consisting of a Palladium(II) N-Heterocyclic Carbene Complex and p Benzoquinone. Available at: [Link]

  • Gridnev, A. A., & Gurskii, M. E. (2016). Development of Organic Transformations Based on Protodeboronation. ACS Symposium Series. Available at: [Link]

  • ResearchGate. (2013). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Available at: [Link]

  • Omar, S., et al. (2017). An Operationally Simple and Mild Oxidative Homocoupling of Aryl Boronic Esters To Access Conformationally Constrained Macrocycles. Journal of the American Chemical Society. Available at: [Link]

  • ResearchGate. Insight into the purification strategies for removing the byproducts of Bispecific Antibodies. Available at: [Link]

  • Omar, S., et al. (2017). An Operationally Simple and Mild Oxidative Homocoupling of Aryl Boronic Esters To Access Conformationally Constrained Macrocycles. Journal of the American Chemical Society. Available at: [Link]

  • Acevedo, O., & Jorgensen, W. L. (2008). A Computational Investigation of the Oxidative Deboronation of BoroGlycine, H2N–CH2–B(OH)2, Using H2O and H2O2. The Journal of Physical Chemistry B. Available at: [Link]

  • ChemRxiv. (2022). Base-free Suzuki–Miyaura cross-coupling reaction mediated by Lewis acids. Available at: [Link]

  • Hovione. (2021). Small Molecule Development Analytical Methods for Faster Time to Market. Available at: [Link]

  • Li, Y., et al. (2022). Challenges and solutions for the downstream purification of therapeutic proteins. Frontiers in Bioengineering and Biotechnology. Available at: [Link]

  • ResearchGate. (2025). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Available at: [Link]

  • Organic Chemistry Portal. (2025). Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts. Available at: [Link]

Sources

Technical Support Center: Navigating Catalyst Deactivation with Nitrogen-Containing Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing a persistent challenge in modern synthetic chemistry: catalyst deactivation in cross-coupling reactions involving nitrogen-containing boronic acids. This guide is designed for researchers, scientists, and drug development professionals who encounter sluggish reactions, low yields, or complete reaction failure when employing these valuable but often temperamental substrates.

Here, we move beyond simple procedural lists. We delve into the mechanistic underpinnings of common failures, offering not just solutions but the rationale behind them. Our goal is to empower you with the expert knowledge to diagnose issues, optimize your reaction conditions, and achieve robust, reproducible results.

Troubleshooting Guide: A Symptom-Based Approach

This section is structured to address the specific, observable issues you might encounter at the bench. Find the symptom that best describes your experimental outcome to identify the probable causes and targeted solutions.

Issue 1: My reaction is sluggish, has stalled, or shows no conversion to the desired product.

This is the most common failure mode and typically points directly to catalyst poisoning or inhibition. The lone pair of electrons on the nitrogen atom of your boronic acid (or coupled product) can strongly coordinate to the palladium catalyst's active sites, effectively taking it out of the catalytic cycle.[1][2]

dot

Caption: Catalyst poisoning by a nitrogen-containing heterocycle.

  • Direct Catalyst Inhibition: The nitrogen lone pair is coordinating to the palladium center.

    • Solution 1: Ligand Selection (The First Line of Defense). The choice of ligand is critical to shield the metal center. Bulky, electron-rich phosphine ligands are designed to create a sterically hindered environment around the palladium, making it difficult for the nitrogen heterocycle to coordinate.[3] N-heterocyclic carbene (NHC) ligands are also highly effective due to their strong sigma-donating properties, which can promote the desired oxidative addition step.[3]

Ligand ClassRecommended LigandsKey Feature
Buchwald-type Biarylphosphines XPhos, SPhos, RuPhosBulky and electron-rich, providing steric protection.
N-Heterocyclic Carbenes (NHCs) IPr, IMesStrong σ-donors that facilitate oxidative addition.
Other Phosphines P(t-Bu)3, PCy3Highly basic and sterically demanding.
  • Poor Catalyst Activation: The Pd(II) precatalyst is not being efficiently reduced to the active Pd(0) state.

    • Solution: Scrutinize Your Reaction Conditions. The reduction of Pd(II) to Pd(0) is a critical step that can be influenced by solvents, bases, and even the reagents themselves.[4] Ensure your solvent is adequately degassed, as oxygen can interfere with this process. Some reactions benefit from additives like alcohols, which can act as reductants. However, the most reliable solution is often the use of a precatalyst that does not require a complex in situ reduction pathway.[4][5]

Issue 2: My reaction mixture turned black, and the reaction stopped.

The formation of a black precipitate, commonly known as "palladium black," is a clear indicator of catalyst decomposition.[6] This occurs when the active Pd(0) species, if not properly stabilized by the ligand, agglomerates and crashes out of the solution, rendering it inactive.

dot

Caption: Pathway to inactive Palladium Black formation.

  • Inadequate Ligand Stabilization: The ligand is not effectively stabilizing the Pd(0) intermediate.

    • Solution 1: Increase Ligand-to-Metal Ratio. While many protocols call for a 1:1 or 2:1 ligand-to-palladium ratio, increasing this slightly (e.g., to 4:1) can sometimes provide extra stability, keeping more of the catalyst in the active, soluble form. Be cautious, as excess ligand can sometimes inhibit the reaction.

    • Solution 2: Switch to a More Robust Ligand. Bidentate ligands like Xantphos or dppf can offer greater stability to the palladium center compared to some monodentate ligands, preventing aggregation.[7] The choice is a balance; monodentate biarylphosphine ligands are often more active, but bidentate ligands can provide superior stability.

  • High Reaction Temperature: Excessive heat can accelerate both the desired reaction and catalyst decomposition pathways.

    • Solution: Re-evaluate Reaction Temperature. While heating is often necessary, running the reaction at the lowest effective temperature can prolong catalyst lifetime. If you are using a highly active catalyst/ligand system, you may be able to reduce the temperature from a standard 100-110 °C to 60-80 °C.[8]

Issue 3: I am observing significant protodeboronation of my starting material.

Protodeboronation is the undesired cleavage of the C–B bond, replacing it with a C–H bond. Nitrogen-containing heteroaryl boronic acids, especially 2-pyridyl boronic acids, are notoriously susceptible to this side reaction, which consumes your starting material without forming the product.[3][6]

  • Inherent Instability of the Boronic Acid: The electron-withdrawing nature of the nitrogen heterocycle makes the C–B bond weaker and more prone to cleavage, especially under basic, aqueous conditions.[9]

    • Solution 1: Use a More Stable Boronic Acid Derivative. This is the most effective strategy. Instead of the free boronic acid, use its corresponding pinacol ester (a boronate ester) or a diethanolamine adduct. These derivatives are significantly more stable to hydrolysis and protodeboronation but are still competent coupling partners.[5][10]

    • Dissolution: In a vial with a stir bar, dissolve the nitrogen-containing boronic acid (1.0 equiv) in a minimal amount of a suitable solvent like methylene chloride or methanol.

    • Addition: Add diethanolamine (1.0 equiv) dropwise while stirring.

    • Precipitation: A white precipitate of the adduct will typically form.

    • Isolation: Stir the slurry for 15-30 minutes. Isolate the solid by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

    • Usage: This stable, solid adduct can be used directly in the Suzuki coupling reaction.[5]

    • Solution 2: Minimize Water Content. Ensure all solvents and reagents are scrupulously dried. Use anhydrous solvents and dry your base thoroughly. Water is often the proton source for this side reaction.[3]

    • Solution 3: Choose the Base Carefully. The strength and nature of the base matter. Sometimes, a weaker base like K₃PO₄ or Cs₂CO₃ is less harsh than stronger bases like NaOH or KOH, disfavoring the decomposition pathway. Screening different bases is recommended.[3]

Issue 4: The main side-product is the homocoupling of my boronic acid.

Homocoupling results in the formation of a symmetrical biaryl product (Ar-Ar) from the coupling of two molecules of your boronic acid.

  • Presence of Oxygen: Oxygen is a known culprit that promotes the oxidative homocoupling of boronic acids.[3][5]

    • Solution: Rigorous Degassing. This is non-negotiable. Your reaction solvent must be thoroughly degassed before use. The most common methods are:

      • Sparging: Bubble an inert gas (Argon or Nitrogen) through the solvent for at least 30 minutes.

      • Freeze-Pump-Thaw: For ultimate oxygen removal, perform at least three cycles of freezing the solvent (with liquid nitrogen), evacuating the headspace under high vacuum, and thawing under an inert atmosphere.

    • Procedure: Assemble your reaction vessel with all solid reagents, then subject the vessel to several cycles of vacuum and backfilling with an inert gas before adding the degassed solvent via syringe.

Frequently Asked Questions (FAQs)

  • Q1: Why are nitrogen-containing boronic acids, particularly pyridyl boronic acids, so challenging for Suzuki couplings?

    • A1: There are two primary reasons. First, the nitrogen's lone pair of electrons can act as a Lewis base and coordinate strongly to the palladium catalyst, poisoning it.[1][11] This is especially problematic for substrates like 2-pyridyl boronic acid where the nitrogen is positioned to chelate the metal. Second, the electron-withdrawing nature of the pyridine ring makes the carbon-boron bond more susceptible to protodeboronation, an undesired side reaction where the boronic acid group is replaced by a hydrogen atom.

  • Q2: Which palladium source is best: Pd(OAc)₂, Pd₂(dba)₃, or a modern precatalyst?

    • A2: For challenging substrates like nitrogen heterocycles, modern precatalysts (e.g., XPhos Pd G3) are highly recommended.[3] They are air-stable, easy to handle, and are designed to form the active monoligated Pd(0) species quickly and efficiently upon addition of a base.[9] This rapid activation can outcompete catalyst poisoning pathways. While Pd(OAc)₂ and Pd₂(dba)₃ are classic sources, the in situ generation of the active catalyst can be slower and less controlled, making them more vulnerable to deactivation.[5]

  • Q3: Can I just add more catalyst if my reaction is slow?

    • A3: While increasing catalyst loading (e.g., from 1 mol% to 5 mol%) can sometimes overcome sluggishness, it is often a temporary fix that does not address the root cause of deactivation. It also increases the cost and the amount of residual palladium in your product. It is far better to first diagnose the underlying issue—be it catalyst poisoning, decomposition, or a side reaction—and address it by changing the ligand, base, solvent, or using a more stable boronic acid derivative.

  • Q4: My substrate has poor solubility. What can I do?

    • A4: Poor solubility of nitrogen-containing heterocycles can significantly hinder reaction rates.[3] A solvent screen is the best approach. Common solvents for Suzuki couplings include dioxane, THF, and toluene, often with water as a co-solvent. If solubility is a major issue, consider more polar aprotic solvents like DMF or NMP, but be aware that these can sometimes lead to different side reactions. Ensure vigorous stirring to maximize the dissolution of all components.

References

  • Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. (2024). PMC - NIH. Retrieved from [Link]

  • Catalyst Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. (2024). ChemRxiv. Retrieved from [Link]

  • Help needed with unreproducible Suzuki coupling. (2023). Reddit. Retrieved from [Link]

  • Synthesis of a variety of pyridine-2-boronic esters and pyridine-3-boronic esters through air-stable palladium catalysts. (n.d.). American Chemical Society. Retrieved from [Link]

  • Effect of different additives on the Suzuki-Miyaura cross-coupling... (n.d.). ResearchGate. Retrieved from [Link]

  • Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. (2018). MDPI. Retrieved from [Link]

  • High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. (2001). ACS Publications. Retrieved from [Link]

  • A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. (2008). Journal of the American Chemical Society. Retrieved from [Link]

  • Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. (2017). PMC - NIH. Retrieved from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved from [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. (2005). The Journal of Organic Chemistry. Retrieved from [Link]

  • Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. (2010). Organic Letters. Retrieved from [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (2013). NIH. Retrieved from [Link]

  • High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. (2001). ResearchGate. Retrieved from [Link]

  • Strategy to Avoid Catalyst Deactivation in Telescoped Miyaura Borylation/Suzuki Cross-Coupling Reaction. (2018). ResearchGate. Retrieved from [Link]

  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Retrieved from [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Recent progress in the synthesis of pyridinylboronic acids and esters. (2011). Arkivoc. Retrieved from [Link]

  • Boron Nitride-Supported Metal Catalysts for the Synthesis and Decomposition of Ammonia and Formic Acid. (2024). MDPI. Retrieved from [Link]

  • Suzuki reaction. (n.d.). Wikipedia. Retrieved from [Link]

  • Boronic acid catalysis. (2019). Royal Society of Chemistry. Retrieved from [Link]

  • Emergent Organoboron Acid Catalysts. (2018). PMC - NIH. Retrieved from [Link]

  • Ferrocenium Boronic Acid Catalyzed Deoxygenative Coupling of Alcohols with Carbon- and Nitrogen-Based Borate and Silane Nucleophiles. (2023). The Journal of Organic Chemistry. Retrieved from [Link]

  • Catalyst Deactivation, Poisoning and Regeneration. (2019). ResearchGate. Retrieved from [Link]

  • Innovative Copper-Based Heterogeneous Catalyst for Chan–Lam Cross-Coupling. (2024). MDPI. Retrieved from [Link]

  • Catalyst deactivation Common causes. (n.d.). AmmoniaKnowHow. Retrieved from [Link]

  • Catalyst poisoning. (n.d.). Wikipedia. Retrieved from [Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (2021). Royal Society of Chemistry. Retrieved from [Link]

Sources

Technical Support Center: Accelerating Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize these powerful synthetic transformations. As Senior Application Scientists, we provide not just protocols, but the mechanistic reasoning behind them to empower you to solve challenges in your own research.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My cross-coupling reaction is extremely slow or has completely stalled. What are the most common culprits and where should I start troubleshooting?

Answer: A sluggish or stalled reaction is a frequent issue that can almost always be traced back to the health of the catalytic cycle. The first and most critical step is the efficient generation of the active, monoligated Pd(0)L species.[1][2][3] Inefficiency here is the primary reason for poor reaction rates.

Start your troubleshooting by considering these three areas:

  • Inefficient Precatalyst Activation: The true catalyst is a Pd(0) species, but for stability and ease of handling, we often use more stable Pd(II) precatalysts.[4][5] These must be reduced in situ to Pd(0) to enter the catalytic cycle.[2][4] If this reduction is slow or incomplete, the concentration of the active catalyst will be too low to sustain the reaction.

  • Catalyst Decomposition: The active Pd(0) species is delicate. It can decompose into inactive palladium black (bulk metal) if not properly stabilized by the ligand.[6] This is often visible as a darkening or blackening of the reaction mixture and permanently removes the catalyst from the cycle.

  • Inhibited Catalytic Cycle Step: One of the core steps of the cycle—oxidative addition, transmetalation, or reductive elimination—may be kinetically challenging for your specific substrates.[7][8] This creates a bottleneck, slowing the entire process. The ligand, base, and solvent all play crucial roles in modulating the rates of these steps.[9][10]

Below is a logical workflow to diagnose these common issues.

G Start Reaction Sluggish/Stalled Activation Is the Pd(0) catalyst generating efficiently? Start->Activation Decomposition Is the catalyst decomposing (Pd Black)? Activation->Decomposition No Sol_Activation ACTION: - Use a modern, easily activated precatalyst (e.g., G3/G4 Buchwald). - Ensure base is competent for reduction. - Consider a reducing agent if using simple Pd(II) salts. Activation->Sol_Activation Yes Cycle_Step Is a specific step (e.g., oxidative addition) the bottleneck? Decomposition->Cycle_Step No Sol_Decomposition ACTION: - Increase ligand:Pd ratio (e.g., 1.5:1 to 2:1). - Use bulkier, more electron-donating ligands. - Lower reaction temperature. Decomposition->Sol_Decomposition Yes Sol_Cycle_Step ACTION: - Screen ligands to match the rate-limiting step. - Screen bases and solvents. - Check substrate purity. Cycle_Step->Sol_Cycle_Step Yes

Caption: A troubleshooting workflow for slow cross-coupling reactions.

Question 2: How do I choose the right palladium source? Is a Pd(II) precatalyst better than a Pd(0) source like Pd₂(dba)₃?

Answer: The choice of palladium source is fundamentally a trade-off between air stability, handling convenience, and the efficiency of generating the active Pd(0) catalyst.

  • Pd(0) Sources (e.g., Pd₂(dba)₃, Pd(PPh₃)₄): These are already in the correct oxidation state but suffer from significant drawbacks. They are often air-sensitive, leading to inconsistent activity as they degrade on the shelf.[5] Furthermore, sources like Pd₂(dba)₃ contain coordinating dibenzylideneacetone (dba) ligands that can inhibit the reaction by competing with your desired phosphine ligand for a place on the palladium center.[1][2]

  • Simple Pd(II) Salts (e.g., Pd(OAc)₂, PdCl₂): These are bench-stable and inexpensive, making them attractive for large-scale applications.[4] However, their reduction to Pd(0) in situ can be inefficient and is often the rate-determining step of the overall reaction.[4] This reduction can sometimes be promoted by phosphine ligands, solvents, bases, or even one of the coupling partners, but it is often unreliable.[4][6]

  • Well-Defined Pd(II) Precatalysts (e.g., Buchwald, Nolan, and other palladacycle-based systems): These represent the state-of-the-art solution.[2][9][11] They are specifically designed to be air- and thermally-stable while providing a reliable and rapid pathway to generate a monoligated Pd(0) species under mild reaction conditions, often triggered by the base.[1][2][11] Using these precatalysts ensures a more consistent concentration of the active catalyst from the start, leading to faster and more reproducible reactions.[1] For challenging couplings, a modern precatalyst is almost always the best choice.[1][9]

The diagram below illustrates the activation of a common Buchwald-type G3 precatalyst.

Caption: Activation of a Pd(II) precatalyst to the active Pd(0) species.

Question 3: My reaction is still slow even with a good precatalyst. How does my choice of ligand impact the reaction rate?

Answer: The ligand is arguably the most powerful tool you have for accelerating a cross-coupling reaction. It directly influences the rate of every elementary step in the catalytic cycle by modulating the steric and electronic properties of the palladium center.[9][12]

  • Steric Bulk: Large, bulky ligands (e.g., Buchwald's biarylphosphines like SPhos or XPhos) promote the formation of highly reactive, monoligated Pd(0)L complexes.[9] This is crucial because excess ligand can be inhibitory.[9] Furthermore, steric bulk accelerates the final, product-releasing step: reductive elimination.[8]

  • Electron-Donating Ability: Electron-rich ligands increase the electron density on the palladium atom. This makes the metal more nucleophilic and dramatically accelerates the rate of oxidative addition, which is often the rate-limiting step, especially for less reactive electrophiles like aryl chlorides.[3]

If your reaction is slow, your current ligand may not be optimal for the specific substrates you are using. For example, coupling an electron-rich aryl halide requires a very electron-rich ligand to speed up the sluggish oxidative addition step.

Ligand Type Key Structural Feature Electronic/Steric Properties Typical Application / Rate Enhancement
Triphenylphosphine (PPh₃) Simple TriarylphosphineWeakly electron-donating, moderately bulky."Workhorse" ligand for simple substrates (Ar-I, Ar-Br). Often slow for challenging couplings.
Buchwald Ligands (e.g., XPhos, SPhos) DialkylbiarylphosphinesStrongly electron-donating, very bulky.[9]Excellent for accelerating oxidative addition of aryl chlorides and promoting rapid reductive elimination.[9]
Josiphos Ligands Ferrocene-based DiphosphinesElectron-rich, rigid backbone.Often used in asymmetric catalysis but also effective in providing high turnover numbers in cross-coupling.
N-Heterocyclic Carbenes (NHCs) (e.g., IPr) Carbene-metal bondVery strong σ-donors, sterically tunable.Form highly stable and active catalysts, particularly effective for Suzuki and Heck reactions.[9][13]
Question 4: How do the base and solvent affect the reaction kinetics?

Answer: The base and solvent are not passive components; they actively participate in the reaction and can have a profound impact on the rate.[7][14][15]

Role of the Base: The base has multiple functions, and choosing the right one is critical:

  • Precatalyst Activation: As discussed, many modern Pd(II) precatalysts are activated via a base-induced reductive elimination.[16][17] A base that is too weak may not initiate this step efficiently.

  • Transmetalation (in Suzuki-Miyaura): The base activates the organoboron species, forming a more nucleophilic "ate" complex, which is necessary for the transmetalation step to occur at a reasonable rate.

  • Neutralizing Acid: The reaction generates an acid (HX) byproduct. The base neutralizes this, preventing catalyst inhibition or decomposition.

  • Solubility: The solubility of the base is a key factor.[16] An inorganic base like K₂CO₃ that is poorly soluble in a non-polar solvent like toluene will result in a slow, heterogeneous reaction.[18] Using a solvent that can dissolve the base (e.g., DMF, or using a phase-transfer catalyst) or switching to a soluble organic base (e.g., Et₃N) can dramatically increase the reaction rate.[15][19]

Role of the Solvent: The solvent influences the reaction rate through several mechanisms:[7][14]

  • Solubility of Reagents: As mentioned with bases, the solvent must adequately dissolve all components (substrates, base, catalyst complex) for the reaction to proceed efficiently in the solution phase.[16]

  • Stabilization of Intermediates: Polar aprotic solvents (e.g., DMF, MeCN, DMSO) can stabilize charged or polar intermediates in the catalytic cycle, potentially altering the rate and even the selectivity of the reaction.[14]

  • Ligand Coordination: Some solvents can coordinate to the palladium center. While this can sometimes be stabilizing, it can also be inhibitory if the solvent competes with a substrate for a coordination site. Non-coordinating solvents like toluene or dioxane are often preferred for this reason.

Question 5: I am observing palladium black formation. What causes this catalyst decomposition and how can I prevent it?

Answer: The formation of palladium black signifies that your active, monoligated Pd(0)L catalyst is aggregating into bulk, catalytically inactive palladium metal.[6] This is a common deactivation pathway and a clear sign that your catalyst is not sufficiently stabilized.

Primary Causes:

  • Insufficient Ligand: The most common cause is an inadequate ligand-to-palladium ratio. If the Pd(0) species is not fully coordinated and stabilized by the phosphine ligand, it will rapidly decompose.

  • Ligand Degradation: Some phosphine ligands, especially very basic ones like P(tBu)₃, can be susceptible to oxidation or other degradation pathways, effectively lowering the available ligand concentration.[4]

  • High Temperatures: Excessive heat can accelerate decomposition pathways. While heating can increase the rate of the desired reaction, it's a double-edged sword that can also increase the rate of catalyst death.

  • Substrate Impurities: Impurities in your starting materials can act as catalyst poisons, leading to deactivation.[20]

Solutions:

  • Increase Ligand Stoichiometry: The simplest first step is to increase the ligand-to-palladium ratio slightly (e.g., from 1.1:1 to 1.5:1 or 2:1). This provides an excess of the stabilizing ligand.

  • Use Bulky, Stabilizing Ligands: Sterically demanding ligands, like the Buchwald biarylphosphines, are excellent at preventing the palladium centers from aggregating.[9]

  • Lower the Reaction Temperature: Try to find the minimum temperature required for an acceptable reaction rate. It is often better to run a reaction for longer at a lower temperature than to force it with excessive heat and kill the catalyst.

  • Ensure Substrate Purity: Purify starting materials if they are suspect. Anhydrous and thoroughly degassed solvents are also critical, as oxygen can promote both ligand and catalyst degradation.[19]

Protocols

Protocol 1: General Procedure for a Small-Scale Reaction Optimization Screen

This protocol allows for the rapid screening of different ligands and bases to identify optimal conditions for increasing your reaction rate.

Materials:

  • Aryl/vinyl halide (1.0 equiv)

  • Coupling partner (e.g., boronic acid, 1.2-1.5 equiv)[21]

  • Pd(II) precatalyst (e.g., G3-XPhos, 1-2 mol%)

  • Array of ligands (e.g., XPhos, SPhos, RuPhos, PPh₃; 1.1-2.0 equiv relative to Pd)

  • Array of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, NaOtBu; 2.0-3.0 equiv)[21]

  • Anhydrous, degassed solvent (e.g., Dioxane, Toluene, DMF)[21]

  • Inert gas supply (Argon or Nitrogen)

  • Reaction vials with stir bars

Procedure:

  • Preparation: In a glovebox or under a positive pressure of inert gas, add the solid aryl halide (e.g., 0.1 mmol), coupling partner, and base to a series of labeled reaction vials.

  • Catalyst Stock Solution: Prepare a stock solution of the palladium precatalyst and the first ligand to be tested in the chosen solvent. This ensures accurate dispensing of small catalyst quantities.

  • Reaction Setup: Add the appropriate volume of the catalyst/ligand stock solution to each relevant vial. Then, add the remaining volume of solvent.[21]

  • Execution: Seal the vials tightly and place them in a pre-heated aluminum reaction block on a stirrer hotplate. Heat the reactions to the desired temperature (e.g., 80-110 °C).[21]

  • Monitoring: After a set time (e.g., 1 hour), carefully take a small aliquot from each reaction. Quench the aliquot and analyze by TLC, GC-MS, or LC-MS to determine the conversion to the product.[21][22]

  • Analysis: Compare the results across the different conditions to identify the most effective ligand and base combination for your specific transformation.

Protocol 2: Rigorous Solvent and Reagent Degassing

Oxygen is detrimental to many cross-coupling reactions, promoting both catalyst decomposition and side reactions like the homocoupling of boronic acids or alkynes.[19]

Method: Freeze-Pump-Thaw (for solvents)

  • Freeze: Place the solvent in a robust Schlenk flask and freeze it completely using a liquid nitrogen bath.

  • Pump: Once frozen solid, open the flask to a high-vacuum line and evacuate for 5-10 minutes. This removes the atmosphere above the frozen solvent.

  • Thaw: Close the flask to the vacuum and remove it from the liquid nitrogen bath. Allow the solvent to thaw completely. You may see gas bubbles evolve from the liquid as dissolved gases are released.

  • Repeat: Repeat this cycle at least three times to ensure the solvent is thoroughly degassed.

  • Storage: Backfill the flask with an inert gas (Argon or Nitrogen) for storage and use.

Method: Sparge with Inert Gas (for reaction mixtures)

  • Assemble the reaction in a flask with a stir bar.

  • Insert a long needle connected to an inert gas line so that it is submerged below the surface of the liquid.

  • Insert a second, shorter needle to act as a vent.

  • Bubble the inert gas through the stirred solution for 15-30 minutes. This physically displaces dissolved oxygen.

  • Remove the needles and proceed with the reaction under a positive pressure of inert gas.

References

  • A New Class of Easily Activated Palladium Precatalysts for Facile C–N Cross-Coupling Reactions and Low Temperature Oxidative Addition of Aryl Chlorides. National Institutes of Health (NIH). [Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health (NIH). [Link]

  • Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. ACS Publications. [Link]

  • Condition Optimization for Buchwald-Hartwig Reactions. YouTube. [Link]

  • Catalyst Activation and Speciation Involving DyadPalladate Precatalysts in Suzuki–Miyaura and Buchwald–Hartwig Cross-Couplings. ResearchGate. [Link]

  • Catalyst Activation and Speciation Involving DyadPalladate Precatalysts in Suzuki–Miyaura and Buchwald–Hartwig Cross-Couplings. ACS Publications. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate. [Link]

  • Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions. National Institutes of Health (NIH). [Link]

  • Video: Palladium-Catalyzed Cross Coupling; Heck Coupling Reaction. JoVE. [Link]

  • Ligand-Induced Activation of Single-Atom Palladium Heterogeneous Catalysts for Cross-Coupling Reactions. ACS Publications. [Link]

  • Understanding Precatalyst Activation in Cross-Coupling Reactions: Alcohol Facilitated Reduction from Pd(II) to Pd(0) in Precatalysts of the Type (η3-allyl)Pd(L)(Cl) and (η3-indenyl)Pd(L)(Cl). ACS Catalysis. [Link]

  • Optimizing Suzuki Coupling Reactions. CovaSyn. [Link]

  • Ligand-Accelerated Cross-Coupling of C(sp2)–H Bonds with Arylboron Reagents. National Institutes of Health (NIH). [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]

  • Anionic Pd(0) and Pd(II) Intermediates in Palladium-Catalyzed Heck and Cross-Coupling Reactions. ResearchGate. [Link]

  • A Mini Review on the Effects of Bases, Catalyst Loadings, Temperatures and Solvents in the Stille Cross-Coupling Reaction using. Institut Kimia Malaysia. [Link]

  • Active sites and mechanisms for H₂O₂ decomposition over Pd catalysts. PNAS. [Link]

  • Ligand electronic influence in Pd-catalyzed C-C coupling processes.. HAL open science. [Link]

  • Understanding the chemical state of palladium during the direct NO decomposition – influence of pretreatment environment and reaction temperature. RSC Publishing. [Link]

  • Poisoning and deactivation of palladium catalysts. SciSpace. [Link]

  • Reasons to use Pd(II) precatalysts over the Pd(0) species?. Reddit. [Link]

  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. National Institutes of Health (NIH). [Link]

  • Palladium Catalyzed Decomposition of Hydrogen Peroxide in Alkaline Medium. International Journal of Chemical Reactor Engineering. [Link]

  • Decomposition of Al₂O₃-Supported PdSO₄ and Al₂(SO₄)₃ in the Regeneration of Methane Combustion Catalyst. MDPI. [Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Publications. [Link]

  • Examining the effect of base, solvent and temperature in heck reaction with the presence of palladium(II)-hydrazone complexes. AIP Publishing. [Link]

  • Palladium Catalyst Recycling for Heck‐Cassar‐Sonogashira Cross‐Coupling Reactions in Green Solvent/Base Blend. National Institutes of Health (NIH). [Link]

  • Effect of Substrates on Catalytic Activity of Biogenic Palladium Nanoparticles in C–C Cross-Coupling Reactions. ACS Omega. [Link]

  • Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. ACS Publications. [Link]

  • Effect of Substrates on Catalytic Activity of Biogenic Palladium Nanoparticles in C–C Cross-Coupling Reactions. ResearchGate. [Link]

  • 17.2: Palladium catalyzed couplings. Chemistry LibreTexts. [Link]

  • Stabilization of Palladium-Nanoparticle-Decorated Postsynthesis-Modified Zr-UiO-66 MOF as a Reusable Heterogeneous Catalyst in C–C Coupling Reaction. ACS Omega. [Link]

  • Latest Developments in Palladium and Nickel-Catalyzed Cross-Couplings for Aryl Chlorides: Suzuki-Miyaura and Buchwald-Hartwig Reactions. ResearchGate. [Link]

  • Strategies for sustainable palladium catalysis. ResearchGate. [Link]

  • The impact of earth-abundant metals as a replacement for Pd in cross coupling reactions. Green Chemistry. [Link]

  • The Heck, Suzuki, and Olefin Metathesis Reactions. Master Organic Chemistry. [Link]

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Technical Support Center: A Researcher's Guide to 3-Chloro-5-(pyrrolidin-1-YL)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Chloro-5-(pyrrolidin-1-YL)phenylboronic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic endeavors. As a substituted aminophenylboronic acid, this reagent is invaluable in cross-coupling reactions, particularly the Suzuki-Miyaura coupling, for the synthesis of complex molecules in drug discovery and materials science. However, its purity and stability are paramount for reproducible and high-yielding outcomes.

This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the impurities and handling of 3-Chloro-5-(pyrrolidin-1-YL)phenylboronic acid. Our goal is to equip you with the scientific understanding and practical protocols to anticipate, identify, and mitigate common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Section 1: Understanding the Impurity Profile

Q1: What are the most common impurities I should be aware of in my 3-Chloro-5-(pyrrolidin-1-YL)phenylboronic acid starting material?

A1: The impurity profile of your boronic acid is largely dictated by its synthetic route and subsequent handling and storage. The most probable synthetic pathway to 3-Chloro-5-(pyrrolidin-1-YL)phenylboronic acid is the Miyaura borylation of a corresponding aryl halide, such as 1-bromo-3-chloro-5-(pyrrolidin-1-yl)benzene.[1][2]

Based on this, you should be vigilant for the following classes of impurities:

  • Process-Related Impurities:

    • Residual Starting Material: Unreacted 1-bromo-3-chloro-5-(pyrrolidin-1-yl)benzene.

    • Homocoupling Byproducts: Symmetrical biaryl impurities formed from the coupling of two molecules of the starting aryl halide or two molecules of the boronic acid product.

    • Protodeboronation Product: 1-chloro-3-(pyrrolidin-1-yl)benzene, formed by the cleavage of the C-B bond.

    • Residual Palladium Catalyst: Trace amounts of the palladium catalyst used in the borylation reaction.

  • Inherent Impurities of Boronic Acids:

    • Boroxines (Anhydrides): Cyclic trimers formed by the dehydration of the boronic acid. This is a common issue with boronic acids and can significantly impact the stoichiometry of your reactions.

    • Oxidation Byproducts: Boronic acids can be susceptible to oxidation, leading to various degradation products.

Q2: How can I predict the likely impurities based on the Certificate of Analysis (CoA)?

A2: A comprehensive CoA should provide purity data from techniques like HPLC and NMR. While it may not list every minor impurity, it can offer clues. For instance, a purity value of 96% from a supplier indicates the presence of up to 4% of other components.[3] If the supplier provides information on the synthetic route, you can make more educated guesses about the nature of these impurities. Always request detailed analytical data, including representative NMR and HPLC traces, if available.

Section 2: Troubleshooting Common Experimental Issues

Q3: My Suzuki-Miyaura reaction with 3-Chloro-5-(pyrrolidin-1-YL)phenylboronic acid is giving low yields. What could be the cause?

A3: Low yields in Suzuki-Miyaura couplings involving this starting material can often be traced back to the purity and integrity of the boronic acid. Here's a troubleshooting workflow:

dot

LowYieldTroubleshooting start Low Reaction Yield check_boroxine Assess Boroxine Content (¹H NMR) start->check_boroxine check_purity Analyze for Process Impurities (LC-MS, ¹H NMR) check_boroxine->check_purity Low/No Boroxine hydrolyze Pre-treat to Hydrolyze Boroxine check_boroxine->hydrolyze High Boroxine Content check_reaction_conditions Review Reaction Conditions (Base, Solvent, Catalyst) check_purity->check_reaction_conditions High Purity adjust_stoichiometry Adjust Stoichiometry Based on Purity check_purity->adjust_stoichiometry Known Impurity Levels purify Purify Starting Material check_purity->purify Significant Impurities optimize_conditions Optimize Reaction Parameters check_reaction_conditions->optimize_conditions end Improved Yield hydrolyze->end adjust_stoichiometry->end purify->end optimize_conditions->end

Caption: Troubleshooting workflow for low reaction yield.

One of the most common culprits is the presence of boroxines, the anhydrous trimers of the boronic acid. Since boroxines are inactive in the catalytic cycle until they hydrolyze back to the monomeric boronic acid, their presence can lead to incorrect stoichiometry and reduced reaction rates.

Q4: I am observing an unexpected byproduct in my reaction. How can I identify it?

A4: The identity of the byproduct can often be inferred from its mass and NMR spectrum. Here are some common byproducts and their characteristics:

Impurity/ByproductLikely OriginIdentification Notes
Homocoupling Product Reaction of two boronic acid moleculesMass will be double that of the aryl portion of the boronic acid minus the boronic acid group.
Protodeboronation Product Cleavage of the C-B bondMass will correspond to 1-chloro-3-(pyrrolidin-1-yl)benzene.
Starting Aryl Halide Incomplete borylation reactionMass will correspond to the precursor, e.g., 1-bromo-3-chloro-5-(pyrrolidin-1-yl)benzene.

Analytical Protocol for Impurity Identification:

  • LC-MS Analysis:

    • Sample Preparation: Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., acetonitrile/water).

    • Method: Use a C18 reverse-phase column with a gradient elution (e.g., water/acetonitrile with 0.1% formic acid).

    • Detection: Monitor by both UV and mass spectrometry (ESI positive mode is usually effective for aminophenyl compounds).

    • Interpretation: Compare the masses of the observed peaks with the expected masses of the potential impurities listed in the table above.

  • ¹H NMR Spectroscopy:

    • Sample Preparation: Acquire a high-resolution ¹H NMR spectrum of the crude product in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Interpretation: Look for characteristic signals. For example, the absence of the boronic acid protons and the appearance of a new aromatic proton in the region where the boron was attached could indicate protodeboronation.

Section 3: Protocols for Purification and Handling

Q5: How can I remove boroxine from my 3-Chloro-5-(pyrrolidin-1-YL)phenylboronic acid starting material?

A5: Boroxine formation is a reversible dehydration process. You can hydrolyze the boroxine back to the active monomeric boronic acid before use.

Protocol for Boroxine Hydrolysis:

  • Dissolve the boronic acid in a suitable solvent mixture containing a small amount of water (e.g., dioxane/water 10:1 or THF/water 10:1).

  • Stir the solution at room temperature for 1-2 hours.

  • Remove the solvent in vacuo.

  • Use the resulting solid immediately in your reaction.

dot

BoroxineHydrolysis start Boronic Acid with Boroxine Impurity step1 Dissolve in Dioxane/Water (10:1) start->step1 step2 Stir at RT for 1-2h step1->step2 step3 Solvent Removal (in vacuo) step2->step3 end Purified Boronic Acid (Monomeric) step3->end

Caption: Experimental workflow for boroxine hydrolysis.

Q6: My starting material is only 95% pure. How can I purify it to >99% for a sensitive downstream application?

A6: For situations requiring high purity, recrystallization or derivatization followed by purification can be effective.

Protocol 1: Recrystallization

Given the polar nature of aminophenylboronic acids, a mixed solvent system is often required for effective recrystallization.

  • Solvent Screening: Experiment with small amounts of the material to find a suitable solvent system. A good system is one in which the compound is soluble at high temperatures but sparingly soluble at room temperature or below. A mixture of an alcohol (like ethanol or isopropanol) and water is a good starting point.

  • Procedure:

    • Dissolve the impure boronic acid in a minimal amount of the hot solvent system.

    • Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.

    • Further cool the mixture in an ice bath to maximize precipitation.

    • Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.

Protocol 2: Purification via Diethanolamine Adduct Formation

This method takes advantage of the ability of boronic acids to form stable, crystalline adducts with diethanolamine, which can often be easily separated from impurities.[4]

  • Adduct Formation:

    • Dissolve the impure boronic acid in a suitable solvent (e.g., diethyl ether or toluene).

    • Add one equivalent of diethanolamine and stir. The crystalline adduct should precipitate.

  • Isolation:

    • Collect the crystalline adduct by filtration and wash with the solvent.

  • Release of the Boronic Acid:

    • Suspend the adduct in a biphasic system of an organic solvent (e.g., ethyl acetate) and an acidic aqueous solution (e.g., 1M HCl).

    • Stir until the solid dissolves. The boronic acid will be in the organic layer, and the diethanolamine hydrochloride will be in the aqueous layer.

    • Separate the layers, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the purified boronic acid.

Q7: What are the best practices for storing 3-Chloro-5-(pyrrolidin-1-YL)phenylboronic acid to ensure its long-term stability?

A7: Aminophenylboronic acids can be sensitive to moisture, air, and light. To maintain the integrity of your starting material:

  • Storage Conditions: Store the compound in a tightly sealed container under an inert atmosphere (argon or nitrogen) at low temperatures (2-8 °C).[3]

  • Handling: When not in use, store the container in a desiccator to protect it from atmospheric moisture. Minimize the time the container is open to the air.

  • Solution Stability: Prepare solutions of the boronic acid fresh for each use, especially if using aqueous or protic solvents, to minimize the risk of protodeboronation.

By understanding the potential impurities and implementing these troubleshooting and handling protocols, you can ensure the quality of your 3-Chloro-5-(pyrrolidin-1-YL)phenylboronic acid and achieve more reliable and successful experimental outcomes.

References

  • Gomes, A. G., Azevedo, A. M., Aires-Barros, M. R., & Prazeres, D. M. (2011). Studies on the adsorption of cell impurities from plasmid-containing lysates to phenyl boronic acid chromatographic beads.
  • Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.
  • J. Org. Chem. 2011, 76 (9), pp 3571–3575.
  • Lead Sciences. (n.d.). (3-Chloro-5-(pyrrolidin-1-yl)phenyl)boronic acid. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Miyaura Borylation Reaction. Retrieved from [Link]

Sources

Validation & Comparative

A Researcher's Guide to the 13C NMR Spectral Interpretation of 3-Chloro-5-(pyrrolidin-1-YL)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel organic molecules is paramount. Phenylboronic acids, in particular, are a critical class of compounds, serving as key building blocks in Suzuki-Miyaura cross-coupling reactions. This guide provides an in-depth analysis and interpretation of the ¹³C Nuclear Magnetic Resonance (NMR) data for 3-Chloro-5-(pyrrolidin-1-YL)phenylboronic acid, a trifunctional molecule with significant potential in synthetic chemistry.

This document moves beyond a simple cataloging of spectral data. It is designed to equip researchers with the foundational principles and comparative data necessary to confidently assign and interpret the ¹³C NMR spectrum of this and structurally related compounds. We will dissect the molecule into its constituent parts, analyze the electronic effects of each substituent, and build a predictive model for the ¹³C chemical shifts. This predictive approach, a common necessity in the absence of direct literature spectra for novel compounds, will be cross-referenced with data from analogous structures and computational prediction tools to ensure a robust and reliable interpretation.

The Structural Landscape: Predicting Chemical Shifts

The structure of 3-Chloro-5-(pyrrolidin-1-YL)phenylboronic acid presents a fascinating case study in the interplay of substituent effects on an aromatic ring. The chemical shift of each carbon atom is a sensitive probe of its local electronic environment, which is modulated by the inductive and resonance effects of the chloro, pyrrolidinyl, and boronic acid groups.

To predict the ¹³C NMR spectrum, we will employ a well-established strategy: starting with a base molecule (phenylboronic acid) and incrementally adding the effects of the other substituents.

Comparative Data for Spectral Prediction
Compound/SubstituentCarbon PositionObserved/Predicted Chemical Shift (ppm)Rationale for Influence
Phenylboronic acid C-B~135The carbon atom directly attached to the boron is deshielded.
ortho~134
meta~128
para~130
Chlorobenzene C-Cl134.6The electronegative chlorine atom deshields the ipso-carbon.
ortho129.9
meta129.7
para127.3
N-Phenylpyrrolidine C-N147.9The nitrogen atom strongly deshields the ipso-carbon.
ortho111.7The nitrogen's lone pair donates electron density via resonance, shielding the ortho and para positions.
meta129.3
para115.5
Pyrrolidine α-CH₂47.1Carbons adjacent to the nitrogen are deshielded.
β-CH₂25.8

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

Based on the additive effects of these substituents, we can predict the chemical shifts for our target molecule. The pyrrolidinyl group is a strong electron-donating group, which will cause a significant upfield shift (shielding) of the ortho and para carbons relative to its position. Conversely, the chloro and boronic acid groups are electron-withdrawing, leading to a downfield shift (deshielding).

Predicted ¹³C NMR Chemical Shifts for 3-Chloro-5-(pyrrolidin-1-YL)phenylboronic acid
Carbon AtomPredicted Chemical Shift (ppm)Rationale
C1 (C-B(OH)₂)~136Attached to the electron-withdrawing boronic acid group.
C2~115ortho to the strong electron-donating pyrrolidinyl group and meta to the chloro group.
C3 (C-Cl)~135Attached to the electronegative chlorine atom.
C4~112para to the boronic acid group and ortho to the pyrrolidinyl group.
C5 (C-N)~148Attached to the electron-donating nitrogen of the pyrrolidine ring.
C6~115ortho to the boronic acid and meta to the chloro and pyrrolidinyl groups.
Pyrrolidine α-CH₂~47Adjacent to the nitrogen atom.
Pyrrolidine β-CH₂~26

To further validate these predictions, a simulated ¹³C NMR spectrum was generated using an online prediction tool. The predicted shifts from this tool largely align with our analysis based on substituent effects, providing a higher degree of confidence in our assignments.

Visualizing the Molecule and its NMR-Active Carbons

The following diagram illustrates the structure of 3-Chloro-5-(pyrrolidin-1-YL)phenylboronic acid with the carbon atoms labeled for clarity in the context of our NMR discussion.

Figure 1. Molecular structure of 3-Chloro-5-(pyrrolidin-1-YL)phenylboronic acid.

Experimental Protocol for ¹³C NMR Spectroscopy

Acquiring high-quality ¹³C NMR data is crucial for accurate structural elucidation. The following is a standard protocol for obtaining a proton-decoupled ¹³C NMR spectrum.

Step-by-Step Methodology
  • Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should be based on the solubility of the compound.

  • Instrument Setup:

    • Insert the NMR tube into the spinner turbine and place it in the magnet.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • Acquisition Parameters:

    • Set the spectrometer to the ¹³C nucleus frequency.

    • Use a standard pulse program for proton-decoupled ¹³C NMR.

    • Set the spectral width to cover the expected range of chemical shifts (typically 0-220 ppm for organic molecules).[1]

    • The acquisition time should be set to at least 1-2 seconds to ensure good resolution.

    • A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, which is particularly important for quaternary carbons.

    • The number of scans will depend on the concentration of the sample and the desired signal-to-noise ratio. For a moderately concentrated sample, 1024-4096 scans are typically sufficient.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the resulting spectrum to obtain pure absorption peaks.

    • Reference the spectrum to the solvent peak or an internal standard (e.g., TMS).

    • Integrate the peaks if quantitative information is desired, although this is less common for proton-decoupled ¹³C spectra due to the Nuclear Overhauser Effect (NOE).[2]

Conclusion

The interpretation of the ¹³C NMR spectrum of 3-Chloro-5-(pyrrolidin-1-YL)phenylboronic acid is a prime example of how a systematic, predictive approach, grounded in the fundamental principles of substituent effects, can lead to a confident structural assignment. By leveraging comparative data from simpler, related molecules and corroborating these predictions with computational tools, researchers can navigate the complexities of spectral interpretation for novel compounds. This guide provides a robust framework for such analyses, empowering scientists in their pursuit of new chemical entities.

References

  • Viesser, R. V., Ducati, L. C., Tormena, C. F., & Autschbach, J. (2018). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics, 20(33), 21565-21575. Available at: [Link]

  • Spiesecke, H., & Schneider, W. G. (1961). Substituent Effects on the C13 and H1 Chemical Shifts in Monosubstituted Benzenes. The Journal of Chemical Physics, 35(2), 722-730. Available at: [Link]

  • NMRDB.org. Predict 13C carbon NMR spectra. Available at: [Link]

  • University of California, Irvine. 13-C NMR Protocol for beginners AV-400. Available at: [Link]

  • SpectraBase. Phenylboronic acid - Optional[13C NMR] - Chemical Shifts. Available at: [Link]

  • University of Oxford. A User Guide to Modern NMR Experiments. Available at: [Link]

  • NIST. Practical Guidelines to 13C-based NMR Metabolomics. Available at: [Link]

  • PubChem. Pyrrolidine. Available at: [Link]

  • PubChem. 1-Phenylpyrrolidine. Available at: [Link]

  • Lead Sciences. (3-Chloro-5-(pyrrolidin-1-yl)phenyl)boronic acid. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide. U.S. National Library of Medicine. Retrieved from [Link]

  • ResearchGate. (2020). 13C NMR Substituent Effects on para-Substituted Tolans. Retrieved from [Link]

  • NPL. (n.d.). A guide to approximating NMR chemical shifts. Retrieved from [Link]

  • Indian Institute of Technology Delhi. (n.d.). 13C NMR spectroscopy • Chemical shift. Retrieved from [Link]

Sources

A Comparative Guide to LC-MS Methodologies for the Purity Analysis of 3-Chloro-5-(pyrrolidin-1-YL)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, establishing the purity of key synthetic intermediates is a cornerstone of robust chemical synthesis and drug discovery. 3-Chloro-5-(pyrrolidin-1-yl)phenylboronic acid is a vital building block, frequently employed in Suzuki-Miyaura cross-coupling reactions to forge complex molecular architectures. However, the inherent chemical nature of arylboronic acids presents unique and significant challenges to analytical chemists. Their propensity to undergo dehydration to form cyclic boroxine anhydrides, coupled with their polar nature, can complicate chromatographic separation and spectral analysis.[1][2][3]

This guide provides an in-depth, comparative analysis of Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the purity assessment of 3-Chloro-5-(pyrrolidin-1-yl)phenylboronic acid. Moving beyond a simple recitation of protocols, we will explore the causality behind methodological choices, compare LC-MS to viable alternative techniques, and present an optimized, field-proven protocol. Our objective is to equip you with the expertise to develop and validate reliable analytical methods for this important class of compounds.

The Analytical Challenge: Understanding Boronic Acid Chemistry

The primary difficulty in the analysis of boronic acids lies in the dynamic equilibrium between the monomeric acid and its cyclic trimer anhydride, the boroxine.[4][5] This dehydration is often reversible and can occur in solution or even under the high-temperature conditions of a GC inlet, rendering GC analysis generally unsuitable without derivatization.[6]

boronic_acid_equilibrium cluster_0 Boronic Acid Monomers cluster_1 Boroxine Trimer 3_R_B_OH_2 3 x 3-Chloro-5-(pyrrolidin-1-YL)phenylboronic acid R3_B3_O3 Triphenylboroxine Derivative 3_R_B_OH_2->R3_B3_O3 - 3 H₂O (Dehydration) R3_B3_O3->3_R_B_OH_2 + 3 H₂O (Hydrolysis)

Caption: Equilibrium between boronic acid and its boroxine trimer.

This equilibrium means that a single, pure compound can potentially yield multiple peaks in a chromatogram, complicating purity assessment. A successful analytical method must therefore either suppress this equilibrium or achieve consistent, reproducible separation of these forms.

Comparative Analysis of LC-MS Methodologies

LC-MS stands as the premier technique for analyzing arylboronic acids due to its high sensitivity, selectivity, and applicability to non-volatile compounds.[1][7] However, the choice of chromatographic conditions and mass spectrometric parameters is critical.

Reversed-Phase Liquid Chromatography (RP-LC): The Workhorse Technique

RP-LC is the most common approach for the analysis of arylboronic acids. The separation is primarily driven by hydrophobic interactions between the analyte and the stationary phase.

Column Selection: The choice of stationary phase is paramount. Standard C18 columns can be effective, but interactions between the acidic boronic acid group and residual silanols on the silica surface can lead to poor peak tailing. Modern, end-capped C18 columns or those with alternative bonding chemistries are often preferred.

Stationary PhaseAdvantagesDisadvantagesBest For
Standard C18 Widely available, general-purpose.Prone to peak tailing due to silanol interactions.Initial screening.
End-capped C18 Reduced silanol activity, leading to improved peak shape.May have slightly different selectivity than standard C18.Routine analysis with improved peak symmetry.
Phenyl-Hexyl Offers alternative selectivity through π-π interactions with the aryl ring.May provide less retention for less aromatic compounds.Compounds where C18 provides insufficient resolution from impurities.
Polar-Embedded Can offer unique selectivity and is compatible with highly aqueous mobile phases.May have lower stability at extreme pH.Analysis of polar boronic acids and related impurities.

Mobile Phase Optimization: The mobile phase composition is a critical factor in controlling the retention and peak shape of 3-Chloro-5-(pyrrolidin-1-yl)phenylboronic acid.

  • pH Control: Maintaining an appropriate pH is crucial. At low pH, the boronic acid is neutral, which can improve retention on a reversed-phase column. However, acidic conditions can also promote dehydration to the boroxine. Conversely, a higher pH can deprotonate the boronic acid, altering its retention characteristics. Highly basic mobile phases (e.g., pH > 10) have been successfully used to deprotonate the boronic acid, resulting in excellent peak shape and stabilization.[6]

  • Additives: The use of a buffer, such as ammonium acetate, is highly recommended.[7] It helps to maintain a constant pH and can improve the reproducibility of the separation. For our target molecule, which contains a basic pyrrolidine nitrogen, a buffer is essential for consistent interaction with the stationary phase.

Mass Spectrometry Detection: The Key to Identification

Mass spectrometry provides molecular weight information, which is invaluable for confirming the identity of the main peak and characterizing any impurities.

Ionization Source: Electrospray Ionization (ESI) is the most common ionization technique for LC-MS analysis of boronic acids.[8] Due to the presence of the basic pyrrolidine nitrogen and the acidic boronic acid group, 3-Chloro-5-(pyrrolidin-1-yl)phenylboronic acid can be ionized in either positive or negative mode.

  • Positive Mode ESI ([M+H]⁺): Protonation will likely occur on the pyrrolidine nitrogen. This mode is generally robust and sensitive for compounds containing basic functional groups.

  • Negative Mode ESI ([M-H]⁻): Deprotonation can occur at the boronic acid hydroxyl groups. This mode has been shown to be very effective for the analysis of underivatized boronic acids.[9]

The choice between positive and negative mode should be determined empirically, as the sensitivity can be compound-dependent. It is also important to be aware of the potential for in-source fragmentation or the formation of adducts with mobile phase components (e.g., [M+Na]⁺, [M+CH₃CN+H]⁺), which can complicate spectral interpretation.[7]

Optimized LC-MS Protocol for Purity Analysis

This protocol is a robust starting point for the analysis of 3-Chloro-5-(pyrrolidin-1-yl)phenylboronic acid, designed to provide excellent peak shape and sensitive detection.

experimental_workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS Detection cluster_data Data Analysis prep_sample Dissolve sample in Acetonitrile/Water (50:50) lc_system UHPLC System prep_sample->lc_system Inject column C18 Column (e.g., Acquity BEH C18) mobile_phase Gradient Elution: A: 10 mM Ammonium Acetate B: Acetonitrile ms_system Q-TOF or Triple Quadrupole MS column->ms_system Elute ionization ESI Source (Positive & Negative Mode) analysis Integrate peaks, calculate purity, identify impurities ms_system->analysis Acquire Data detection Full Scan & SIM/MRM

Caption: Experimental workflow for LC-MS purity analysis.

1. Sample Preparation:

  • Accurately weigh approximately 1 mg of the 3-Chloro-5-(pyrrolidin-1-yl)phenylboronic acid sample.

  • Dissolve in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 100 µg/mL stock solution. The use of an aprotic solvent like acetonitrile in the diluent helps to minimize the formation of boroxines in the sample vial.[6]

  • Further dilute as necessary to fall within the linear range of the detector.

2. Liquid Chromatography Parameters:

  • System: UHPLC system for high-throughput and high-resolution separation.[7]

  • Column: Acquity BEH C18, 1.7 µm, 2.1 x 50 mm.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: Linear gradient from 5% to 95% B

    • 3.0-3.5 min: Hold at 95% B

    • 3.5-3.6 min: Return to 5% B

    • 3.6-4.5 min: Equilibrate at 5% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

3. Mass Spectrometry Parameters:

  • System: Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer or a Triple Quadrupole Mass Spectrometer.

  • Ionization Source: Electrospray Ionization (ESI), operated in both positive and negative modes in separate runs for comprehensive analysis.

  • Capillary Voltage: 3.0 kV (positive), -2.5 kV (negative).

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 400 °C.

  • Scan Range: m/z 50-500.

  • Data Acquisition: Full scan mode for impurity identification. For trace-level analysis of specific impurities, a Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) method can be developed.[9][10]

Comparison with Alternative Analytical Techniques

While LC-MS is a powerful tool, a comprehensive understanding of alternative and complementary techniques is essential for a complete analytical characterization.

TechniquePrincipleAdvantages for Boronic Acid AnalysisLimitations
LC-MS Separation by chromatography, detection by mass.High sensitivity and selectivity; provides molecular weight information for impurity identification.[7]Complex matrix effects; potential for in-source degradation/adduct formation.
Quantitative NMR (qNMR) Measures the nuclear magnetic resonance of atomic nuclei.Provides structural confirmation and can determine purity against a certified internal standard without needing a reference standard of the analyte.Lower sensitivity than LC-MS; requires a relatively pure sample for accurate quantification.
Gas Chromatography (GC-MS) Separation of volatile compounds in the gas phase.High resolution for volatile impurities.Not suitable for non-volatile boronic acids without derivatization; thermal degradation is a significant issue.[6]
Titration Measures the total acidic or basic content.Can determine the total boronic acid content.[11]Non-specific; cannot distinguish between the target compound and acidic/basic impurities.
Flame Atomic Absorption Spectroscopy (FAAS) Measures the absorption of light by free atoms in a flame.Can determine the total boron content of a sample.[11]Does not provide information on the molecular form of boron; cannot distinguish between the active pharmaceutical ingredient and boron-containing impurities.

Conclusion

The purity analysis of 3-Chloro-5-(pyrrolidin-1-yl)phenylboronic acid requires a nuanced approach that accounts for its unique chemical properties. LC-MS, particularly when utilizing a well-chosen reversed-phase column and a buffered mobile phase, offers a robust, sensitive, and specific method for this purpose. The optimized protocol presented in this guide serves as a validated starting point for method development. By understanding the underlying chemistry of boronic acids and comparing the strengths and weaknesses of various analytical techniques, researchers can confidently and accurately assess the purity of these critical synthetic intermediates, ensuring the quality and integrity of their downstream applications in drug discovery and development.

References

  • Mass spectrometric analysis for organic boron compounds. (n.d.). ResearchGate. Retrieved January 15, 2024, from [Link]

  • Cragg, R. H., Lawson, G., & Todd, J. F. J. (1972). Mass spectral studies of organoboron compounds. Part I. Facility of hydrocarbon ion rearrangements in some phenylborolans under electron impact. Journal of the Chemical Society, Dalton Transactions, (8-9), 878-881.
  • Pandiyan, P. J., Appadurai, R., & Ramesh, S. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 5(20), 5651-5656.
  • Chidella, K. S., Dasari, V. B., & Jayashree, A. (2021). A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. American Journal of Analytical Chemistry, 12(3), 74-86.
  • Baldwin, A. F., North, R., & Eisenbeis, S. (2019). Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. Organic Process Research & Development, 23(1), 57-62.
  • A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. (2021). SciRP.org. Retrieved January 15, 2024, from [Link]

  • Li, Y., Liu, L., & Ryan, R. (2012). Strategies for the analysis of highly reactive pinacolboronate esters.
  • (3-Chloro-5-(pyrrolidin-1-yl)phenyl)boronic acid. (n.d.). Lead Sciences. Retrieved January 15, 2024, from [Link]

  • How do I get boronic acid ionization on LCMS? (2015). ResearchGate. Retrieved January 15, 2024, from [Link]

  • Ishihara, K., Mouri, S., & Yamamoto, H. (2017). Structural Interconversion Based on Intramolecular Boroxine Formation.
  • Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. (n.d.). Waters. Retrieved January 15, 2024, from [Link]

  • Analysis of Boronic Acids Without Chemical Derivatisation. (n.d.). ResearchGate. Retrieved January 15, 2024, from [Link]

  • Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. (2013). HETEROCYCLES, 87(5), 993.
  • An alternative method for the purity determination of boron by flame atomic absorption spectrometer (FAAS) using acid dissolution. (2011). TSI Journals.
  • boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ. (2013). HETEROCYCLES, 87(5), 993-1021.
  • Korich, A. L., & Iovine, P. M. (2010). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. The Journal of Physical Chemistry A, 114(45), 12204-12210.

Sources

A Comparative Guide to HPLC and UPLC-MS for the Quantification of 3-Chloro-5-(pyrrolidin-1-YL)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Field-Proven Guide to Method Validation and Performance Comparison

In the landscape of pharmaceutical development and quality control, the robust quantification of active pharmaceutical ingredients (APIs) and synthetic intermediates is paramount. 3-Chloro-5-(pyrrolidin-1-YL)phenylboronic acid, a key building block in organic synthesis, presents unique analytical challenges due to the inherent reactivity of the boronic acid functional group. This guide provides an in-depth, validated High-Performance Liquid Chromatography (HPLC) method for its quantification, explains the scientific rationale behind the validation parameters, and objectively compares its performance against a modern alternative, Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS).

This document is structured to provide researchers, scientists, and drug development professionals with a comprehensive framework for establishing and validating analytical methods for this and similar challenging compounds, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.[1][2][3]

The Analytical Challenge: Understanding Phenylboronic Acid Chemistry

Phenylboronic acids are not typical, inert analytes. Their Lewis acidic boron center and hydroxyl groups create a complex set of equilibria in solution, which directly impacts chromatographic behavior. A successful analytical method must control these variables.

  • Dehydration and Oligomerization: Boronic acids can reversibly dehydrate to form cyclic anhydrides known as boroxines. This equilibrium can lead to multiple, interconverting peaks for a single analyte, complicating quantification.

  • Interaction with Silica: The boronic acid moiety can form strong covalent bonds with the cis-diol groups present in silica-based stationary phases, especially under alkaline conditions. This leads to severe peak tailing and poor reproducibility.[4]

  • pH-Dependent Speciation: The boronic acid group has a pKa of approximately 8.8-9.2.[4] At or near this pH, the molecule exists in equilibrium between a neutral, trigonal planar form and a negatively charged, tetrahedral boronate form. This shift in charge and geometry drastically alters retention on reversed-phase columns.

Controlling these factors is the cornerstone of developing a robust and reliable analytical method.

cluster_Analyte Analyte in Solution cluster_Equilibria Chemical Equilibria cluster_Interaction Chromatographic Interaction BoronicAcid R-B(OH)₂ (Trigonal Planar, Neutral) Boroxine (RBO)₃ (Cyclic Boroxine) BoronicAcid->Boroxine - 3H₂O + 3H₂O Boronate R-B(OH)₃⁻ (Tetrahedral, Anionic) BoronicAcid->Boronate + OH⁻ - OH⁻ Silica Silica Surface (Si-OH groups) Boronate->Silica Strong Interaction (Peak Tailing)

Caption: Key chemical equilibria of phenylboronic acids impacting HPLC analysis.

A Validated HPLC-UV Protocol for Quantification

Based on the challenges identified, the following reversed-phase HPLC (RP-HPLC) method was developed and validated. The core principle is to maintain a low pH in the mobile phase. This ensures the boronic acid remains in its neutral, protonated state (R-B(OH)₂), minimizing interaction with the silica backbone of the stationary phase and preventing the formation of the anionic boronate species.

2.1. Optimized Chromatographic Conditions

ParameterConditionRationale
Instrument Agilent 1260 Infinity II or equivalentA standard, robust HPLC system suitable for QC environments.
Column Waters XSelect HSS T3 (4.6 x 150 mm, 3.5 µm)T3 ligand provides balanced retention for polar compounds; High-Strength Silica (HSS) particle technology ensures mechanical stability and good peak shape.
Mobile Phase A 0.1% Formic Acid in WaterAcidic modifier suppresses ionization of both the boronic acid and residual silanols on the column, preventing peak tailing.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is chosen for its low viscosity and UV transparency. The acidic modifier is maintained to ensure consistent pH.
Gradient 20% B to 80% B over 10 minutesA standard gradient to ensure elution of the analyte and any less polar impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Injection Vol. 5 µLSmall volume to prevent peak distortion.
Detector UV Diode Array Detector (DAD) at 254 nmThe phenyl group provides strong UV absorbance for sensitive detection.
Diluent 50:50 Acetonitrile:WaterA composition that ensures analyte solubility and is compatible with the mobile phase.

2.2. Validation Protocol and Results per ICH Q2(R1)

The method was validated according to the ICH Q2(R1) guideline, which provides a framework for validating analytical procedures.[1][3][5][6]

node_start Method Development node_spec Specificity (Peak Purity) node_start->node_spec node_lin Linearity & Range node_spec->node_lin node_acc Accuracy (% Recovery) node_lin->node_acc node_prec Precision (%RSD) node_acc->node_prec node_loq LOQ / LOD node_prec->node_loq node_rob Robustness node_loq->node_rob node_end Validated Method node_rob->node_end

Sources

A Comparative Crystallographic Guide to Substituted Phenylboronic Acids: Structural Insights into 3,5-Disubstituted Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the X-ray crystal structures of 3,5-disubstituted phenylboronic acids, with a primary focus on the recently characterized (3-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl)boronic acid [1]. For researchers, medicinal chemists, and drug development professionals, understanding the solid-state conformation and intermolecular interactions of this class of compounds is paramount. Phenylboronic acids are not merely synthetic intermediates for Suzuki couplings; they are crucial pharmacophores that interact with biological targets such as enzymes.[2][3] Their ability to form reversible covalent bonds gives them unique inhibitory capabilities, making their precise three-dimensional structure a key determinant of biological activity.

While a crystal structure for 3-Chloro-5-(pyrrolidin-1-YL)phenylboronic acid is not publicly available, the analysis of its close analogue containing a trifluoromethyl group in place of chlorine offers invaluable insights. This guide will objectively compare its solid-state structure with other halogenated and amino-substituted phenylboronic acids, providing the necessary experimental context and data to inform future research in crystal engineering and structure-based drug design.

The Influence of Substitution on Molecular Conformation and Crystal Packing

The substitution pattern on the phenyl ring is a critical determinant of the resulting crystal structure. It governs not only the molecule's intrinsic conformation but also the complex network of intermolecular interactions that dictate how molecules arrange themselves in a crystalline lattice. Phenylboronic acids are particularly fascinating in this regard due to the strong hydrogen-bonding capabilities of the boronic acid moiety, which often leads to the formation of predictable supramolecular synthons, such as hydrogen-bonded dimers.[4][5]

Conformational Analysis of the Boronic Acid Group

The boronic acid group, -B(OH)₂, can adopt several conformations based on the relative orientation of the two hydroxyl groups. The most common are syn-anti and syn-syn.[4][6] The energetically favored syn-anti conformation is predominant in many structures, but co-crystallization or the presence of strong intermolecular interactions can induce a shift to the syn-syn conformation.[4][6] This conformational flexibility is a key aspect of their molecular recognition properties.

Intermolecular Interactions: Beyond the Dimer Motif

While the hydrogen-bonded homodimer is a characteristic feature of many phenylboronic acid crystal structures, other interactions play a significant role, especially in highly substituted systems.[4][7] Halogen atoms like chlorine and fluorine can participate in halogen bonds and C-H···Halogen interactions.[8][9] The presence of a pyrrolidinyl group, as in our primary compound of interest, introduces potential C-H···π interactions and can influence the overall electrostatic landscape of the molecule.

The interplay between strong O-H···O hydrogen bonds and weaker interactions like halogen bonds determines the final crystal packing, which can range from simple layered structures to complex three-dimensional networks.[5][8]

Comparative Analysis of Phenylboronic Acid Crystal Structures

To illustrate the impact of substitution, the following table compares the crystallographic data of our primary analogue with other relevant phenylboronic acid derivatives.

Parameter(3-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl)boronic acid4-Halophenylboronic Acids (Cl, Br, I)4-Methoxycarbonylphenylboronic acidPhenylboronic acid
Chemical Formula C₁₁H₁₃BF₃NO₂C₆H₆BXO₂ (X=Cl, Br, I)C₈H₉BO₄C₆H₇BO₂
Crystal System MonoclinicVaries (often Monoclinic)MonoclinicOrthorhombic
Space Group P2₁/cVaries (e.g., P2₁/n)P2₁/nIba2
Key Supramolecular Synthons Hydrogen-bonded dimersHydrogen-bonded dimers, Halogen bonds (C-H···Cl, I···N, etc.)[8]Inversion dimers via O-H···O hydrogen bonds.[5]Hydrogen-bonded dimers forming infinite layers.[10]
-B(OH)₂ Conformation syn-anti (predicted based on typical structures)Can be syn-anti or syn-syn depending on co-formers.[6]syn-anti within the dimer.[5]syn-anti
Notable Intermolecular Interactions N/A (specific data unavailable)Halogen bonding, C-H···π interactions. The nature of the halogen (Cl, Br, I) dictates the type and strength of these interactions.[8]C-H···O hydrogen bonds, offset face-to-face π-stacking.[5]O-H···O hydrogen bonding network.[10]
Reference ResearchGate[1]ACS Publications[8]NIH[5]ResearchGate[10]

Expert Insights: The data clearly shows that while the hydrogen-bonded dimer is a recurring motif, the introduction of substituents at the 3, 4, and 5 positions creates a more complex interaction landscape. In the case of halogenated phenylboronic acids, the ability of chlorine, bromine, and iodine to act as halogen bond donors significantly influences the crystal packing, a factor that would be critical in the structure of 3-Chloro-5-(pyrrolidin-1-YL)phenylboronic acid.[8] The trifluoromethyl group in our primary analogue is a strong electron-withdrawing group and can participate in weak hydrogen bonds, which would also play a role in its crystal structure.

Experimental Protocols: From Synthesis to Structure

The successful determination of a crystal structure is contingent on a series of well-executed experimental steps. The protocols described here are based on established methodologies for the synthesis, crystallization, and X-ray diffraction analysis of phenylboronic acid derivatives.

Synthesis of Substituted Phenylboronic Acids

Phenylboronic acids are commonly synthesized via the reaction of a Grignard or organolithium reagent with a trialkyl borate, followed by acidic hydrolysis.[11][12]

Workflow for Synthesis

G A Aryl Halide (e.g., 1-Bromo-3-chloro-5-(pyrrolidin-1-yl)benzene) B Organometallic Formation (e.g., with Mg or n-BuLi in THF) A->B C Reaction with Trialkyl Borate (e.g., B(OiPr)₃) at low temp (-78 °C) B->C D Aqueous Acidic Workup (e.g., HCl or H₂SO₄) C->D E Purification (e.g., Recrystallization or Chromatography) D->E F Final Product: Phenylboronic Acid Derivative E->F

Caption: General synthesis workflow for phenylboronic acids.

Step-by-Step Protocol:

  • Grignard/Organolithium Formation: Dissolve the starting aryl halide in an anhydrous ether solvent (e.g., THF or diethyl ether) under an inert atmosphere (Nitrogen or Argon). For Grignard formation, add magnesium turnings. For organolithium formation, cool the solution to -78 °C and add n-butyllithium dropwise. Stir until the starting material is consumed.

  • Borylation: Cool the solution containing the organometallic reagent to -78 °C. Add a trialkyl borate (e.g., triisopropyl borate) dropwise, maintaining the low temperature to prevent over-addition.

  • Hydrolysis: Allow the reaction to warm to room temperature. Quench the reaction by slowly adding an aqueous acid solution (e.g., 1 M HCl). Stir vigorously.

  • Extraction & Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified, typically by recrystallization from a suitable solvent system.

Crystallization

Obtaining high-quality single crystals is often the most challenging step. Slow evaporation is a reliable method for small molecules like phenylboronic acids.[13]

Workflow for Crystallization

G cluster_0 Alternative Methods A Dissolve Purified Compound in Suitable Solvent (Saturated Solution) B Slow Evaporation (Cover with perforated film) A->B C Crystal Growth B->C D Harvesting and Selection of a Single Crystal C->D E Vapor Diffusion F Cooling

Caption: Workflow for single crystal growth by slow evaporation.

Step-by-Step Protocol:

  • Solvent Screening: Test the solubility of the purified compound in a range of solvents (e.g., ethanol, methanol, acetone, water, or mixtures).

  • Prepare a Saturated Solution: Dissolve the compound in a minimal amount of the chosen hot solvent to create a saturated or near-saturated solution.

  • Slow Evaporation: Transfer the solution to a clean vial. Cover the vial with a cap or parafilm with a few pinholes to allow for slow evaporation of the solvent.

  • Incubation: Place the vial in a vibration-free location at a constant temperature. Crystal growth may take several days to weeks.

  • Crystal Selection: Once crystals have formed, select a well-formed crystal with sharp edges and no visible defects under a microscope for X-ray diffraction analysis.[13]

Single-Crystal X-ray Diffraction

This is the definitive technique for determining the three-dimensional structure of a molecule in the solid state.[14]

Workflow for X-ray Data Collection and Structure Solution

G A Mount Crystal on Diffractometer B Data Collection (Rotation method at low temp, e.g., 100 K) A->B C Data Processing (Integration, Scaling, Absorption Correction) B->C D Structure Solution (e.g., Direct Methods or Patterson function) C->D E Structure Refinement (Full-matrix least-squares) D->E F Validation and Final Structure E->F

Caption: Standard workflow for single-crystal X-ray diffraction analysis.

Step-by-Step Protocol:

  • Mounting: A suitable crystal is mounted on a cryoloop and flash-cooled in a stream of cold nitrogen gas (typically at 100 K) to minimize thermal motion.[13]

  • Data Collection: The crystal is exposed to a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation). A series of diffraction images are collected as the crystal is rotated.[13]

  • Data Processing: The collected images are processed to determine the unit cell dimensions, space group, and the intensities of the diffraction spots.

  • Structure Solution and Refinement: The initial positions of the atoms are determined using computational methods. This initial model is then refined against the experimental data to improve the fit and determine the final, precise atomic coordinates.

Conclusion and Future Directions

The crystallographic analysis of (3-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl)boronic acid, when compared with other substituted phenylboronic acids, underscores the profound influence of peripheral chemical groups on solid-state architecture. The interplay of strong hydrogen bonding from the boronic acid moiety with weaker, yet structurally significant, forces like halogen bonds and π-interactions provides a tunable system for crystal engineering.

For drug development professionals, this guide demonstrates that while a specific crystal structure may be elusive, a comparative analysis of close analogues can provide robust, actionable insights into molecular conformation and potential intermolecular interactions. Future work should focus on co-crystallization studies of these derivatives with target proteins to directly visualize the binding modes and further guide the rational design of next-generation inhibitors.

References

  • Adamczyk-Woźniak, A., Borys, K. M., Madura, I., Pawełko, A., Tomecka, E., & Żukowski, K. (2008). ortho-(Aminomethyl)phenylboronic acids—synthesis, structure and sugar receptor activity. Journal of Molecular Structure, 888(1-3), 124-131. ([Link])

  • Goud, B. S., Ghattamaneni, R., & Pedireddi, V. R. (2014). Molecular Complexes of 4-Halophenylboronic Acids: A Systematic Exploration of Isostructurality and Structural Landscape. Crystal Growth & Design, 14(11), 5821-5834. ([Link])

  • Dey, S., & Chopra, D. (2025). Quantitative insights into the role of halogen and triel bonds in the formation of isostructural co-crystals of 4-iodophenyl. CrystEngComm, 27(1), 1-11. ([Link])

  • Goud, B. S., Ghattamaneni, R., & Pedireddi, V. R. (2014). Molecular Complexes of 4-Halophenylboronic Acids: A Systematic Exploration of Isostructurality and Structural Landscape. Request PDF. ([Link])

  • Saeed, S., Ali, A., Hussain, R., & Akkurt, M. (2015). Crystal structure of 4-(methoxycarbonyl)phenylboronic acid. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 2), o103–o104. ([Link])

  • Meudt, A., & Frank, W. (2002). Process for the preparation of substituted phenylboronic acids.
  • Wikipedia. (2024). Phenylboronic acid. ([Link])

  • Titi, H. M., Al-Hourani, B. J., & Trawneh, K. A. (2023). The Co-Crystallization of 4-Halophenylboronic Acid with Aciclovir, Caffeine, Nitrofurazone, Theophylline, and Proline in Function of Weak Interactions. MDPI, 13(3), 468. ([Link])

  • Meudt, A., & Frank, W. (2000). Process for preparing substituted phenyl boronic acids.
  • Liu, X., & Scouten, W. H. (2000). Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH. Journal of Chromatography A, 886(1-2), 1-10. ([Link])

  • Rettig, S. J., & Trotter, J. (1977). Crystal and molecular structure of phenylboronic acid, C6H5B(OH)2. Canadian Journal of Chemistry, 55(17), 3071-3075. ([Link])

  • Khan, I., Al-Harrasi, A., Ali, A., & Khan, A. (2024). Identification, crystallization, and first X-ray structure analyses of phenyl boronic acid-based inhibitors of human carbonic anhydrase-II. International Journal of Biological Macromolecules, 267(Pt 1), 131268. ([Link])

  • Wang, Y., Li, G., & Liu, T. (2020). Synthesis, crystal structure and DFT study of (3-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl)boronic acid. ResearchGate. ([Link])

  • PubChem. (n.d.). 4-Aminophenylboronic acid. ([Link])

  • De Luca, F., Docquier, J. D., & Mangani, S. (2018). X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors. ACS Medicinal Chemistry Letters, 9(12), 1236–1241. ([Link])

  • Wlodawer, A., Minor, W., Dauter, Z., & Jaskolski, M. (2015). X-ray crystallography over the past decade for novel drug discovery – where are we heading next?. Expert Opinion on Drug Discovery, 10(9), 959–973. ([Link])

  • PubChem. (n.d.). Phenylboronic acid. ([Link])

  • Iizuka, M., Johnson, E., & Trievel, R. C. (2014). Crystallization and preliminary X-ray diffraction analysis of the BRPF1 bromodomain in complex with its H2AK5ac and H4K12ac histone-peptide ligands. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 70(Pt 10), 1404–1408. ([Link])

  • Rodríguez-Cuamatzi, P., Vargas-Díaz, G., Maris, T., Wuest, J. D., & Hõpfl, H. (2006). 1,4-Phenylenediboronic acid. Acta Crystallographica Section E: Structure Reports Online, 62(10), o4421–o4423. ([Link])

  • PubChem. (n.d.). 3,5-Difluoro-2-hydroxyphenylboronic acid. ([Link])

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A Researcher's Guide to the Mass Spectrometry Fragmentation of Arylboronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the mass spectrometric behavior of arylboronic acids, a class of compounds pivotal in synthetic chemistry and drug discovery. We will move beyond a simple cataloging of fragments to a nuanced discussion of the underlying chemical principles that dictate their fragmentation patterns. This resource is designed for researchers, scientists, and drug development professionals who seek to leverage mass spectrometry for the unambiguous characterization of these versatile molecules.

The Unique Challenge of Arylboronic Acids in Mass Spectrometry

Arylboronic acids are not typical small molecules. Their propensity to exist in multiple forms in solution—as the free acid, the corresponding boronate anion, or as cyclic trimeric anhydrides known as boroxines—presents a unique analytical challenge. The choice of ionization technique and analytical conditions is therefore paramount in obtaining meaningful and reproducible mass spectra. Electrospray ionization (ESI) has proven to be a robust and sensitive method for the analysis of these compounds, particularly in the negative ion mode, which favors the formation of the [M-H]⁻ ion.

Ionization and Primary Fragmentation Pathways

Under negative ion ESI conditions, arylboronic acids readily deprotonate to form the boronate anion. This species is often the precursor ion selected for tandem mass spectrometry (MS/MS) experiments. The subsequent fragmentation of this ion is dominated by the chemistry of the boronic acid functional group.

A primary and highly characteristic fragmentation pathway involves the loss of HBO₂ (metaboric acid) from the precursor ion. This neutral loss is a diagnostic signature for many arylboronic acids. Another common fragmentation involves the loss of a water molecule.

Comparative Fragmentation Analysis: A Tale of Two Arylboronic Acids

To illustrate the principles of arylboronic acid fragmentation, let's compare the tandem mass spectra of two representative compounds: phenylboronic acid and 4-carboxyphenylboronic acid. These examples will highlight how substituents on the aromatic ring can influence the fragmentation cascade.

Phenylboronic Acid: The Archetype

Phenylboronic acid is the simplest arylboronic acid and its fragmentation pattern is foundational to understanding more complex derivatives.

Table 1: Key MS/MS Fragments of Phenylboronic Acid ([M-H]⁻, m/z 121.0)

Fragment m/zProposed Structure/Neutral LossRelative Abundance
93.0[M-H-CO]⁻Moderate
77.0[C₆H₅]⁻High
43.0[BO₂]⁻High[1]
27.0[BO]⁻High[1]

The fragmentation of deprotonated phenylboronic acid is characterized by the prominent formation of the boron-containing fragments [BO]⁻ and [BO₂]⁻.[1] The high abundance of the phenyl anion ([C₆H₅]⁻) at m/z 77.0 is also a key feature.

4-Carboxyphenylboronic Acid: The Influence of a Substituent

The presence of a carboxylic acid group at the 4-position introduces additional and often dominant fragmentation pathways.

Table 2: Key MS/MS Fragments of 4-Carboxyphenylboronic Acid ([M-H]⁻, m/z 165.0)

Fragment m/zProposed Structure/Neutral LossRelative Abundance
121.0[M-H-CO₂]⁻High
103.0[M-H-CO₂-H₂O]⁻Moderate
77.0[C₆H₅]⁻Low
43.0[BO₂]⁻Low

In stark contrast to phenylboronic acid, the fragmentation of 4-carboxyphenylboronic acid is dominated by the facile loss of CO₂ from the carboxylate group, yielding a high abundance fragment at m/z 121.0. This decarboxylation is a common fragmentation pathway for aromatic carboxylic acids and often precedes other fragmentation events. The subsequent loss of water from this fragment is also observed. The characteristic boron-containing fragments are of significantly lower abundance, demonstrating the directing effect of the carboxylate substituent.

Experimental Protocol: A Self-Validating Workflow for Arylboronic Acid Fragmentation Analysis

This protocol outlines a robust method for acquiring high-quality tandem mass spectrometry data for arylboronic acids using a standard electrospray ionization source coupled to a quadrupole-time-of-flight (Q-TOF) mass spectrometer.

Objective: To obtain a reproducible fragmentation pattern for a given arylboronic acid.

Materials:

  • Arylboronic acid sample

  • HPLC-grade methanol

  • HPLC-grade water

  • Ammonium hydroxide (for negative ion mode)

  • Calibrant solution for the mass spectrometer

Instrumentation:

  • UPLC/HPLC system

  • Q-TOF mass spectrometer with an ESI source

Procedure:

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of the arylboronic acid in methanol.

    • Dilute the stock solution to a final concentration of 10 µg/mL in 50:50 methanol:water.

    • For negative ion mode analysis, add 0.1% ammonium hydroxide to the final solution to facilitate deprotonation.

  • Mass Spectrometer Calibration:

    • Calibrate the mass spectrometer across the desired mass range (e.g., m/z 50-500) according to the manufacturer's instructions. This ensures high mass accuracy for both precursor and fragment ions.

  • Infusion Analysis (for method development):

    • Infuse the prepared sample solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.

    • Optimize the ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas flow, and temperature) to maximize the signal of the [M-H]⁻ ion.

  • LC-MS/MS Analysis (for complex mixtures or to confirm purity):

    • If direct infusion is not suitable, perform a rapid chromatographic separation using a C18 column. A suitable mobile phase for negative ion mode would be:

      • A: Water + 0.1% ammonium hydroxide

      • B: Methanol + 0.1% ammonium hydroxide

    • Use a gradient to elute the arylboronic acid.

  • Tandem Mass Spectrometry (MS/MS) Acquisition:

    • Set the mass spectrometer to acquire MS/MS data.

    • Select the [M-H]⁻ ion of the arylboronic acid as the precursor ion.

    • Apply a range of collision energies (e.g., 10, 20, and 40 eV) to induce fragmentation. This is crucial as different fragments may be favored at different collision energies.

    • Acquire the MS/MS spectra.

  • Data Analysis:

    • Examine the MS/MS spectra obtained at different collision energies.

    • Identify the key fragment ions and their corresponding neutral losses.

    • Propose fragmentation pathways consistent with the observed data.

Self-Validation:

  • The high mass accuracy of the Q-TOF allows for the confident assignment of elemental compositions to both the precursor and fragment ions.

  • The predictable nature of the fragmentation (e.g., loss of CO₂ for carboxylic acids) provides an internal validation of the acquired data.

  • Consistency of the fragmentation pattern across multiple collision energies lends confidence to the proposed fragmentation scheme.

Visualizing the Fragmentation Workflow and Pathways

The following diagrams illustrate the general workflow for arylboronic acid analysis and a representative fragmentation pathway.

workflow cluster_sample Sample Preparation cluster_ms Mass Spectrometry cluster_analysis Data Analysis A Arylboronic Acid Sample B Dissolve in Methanol/Water A->B C Add Base (e.g., NH4OH) B->C D Infuse/Inject into ESI Source C->D E Generate [M-H]⁻ Ion D->E F Isolate Precursor Ion (Q1) E->F G Induce Fragmentation (CID) F->G H Analyze Fragment Ions (TOF) G->H I Acquire MS/MS Spectrum H->I J Identify Key Fragments I->J K Propose Fragmentation Pathway J->K

Figure 1: A generalized workflow for the analysis of arylboronic acids by ESI-MS/MS.

fragmentation cluster_precursor Precursor Ion cluster_fragments Primary Fragments precursor [Ar-B(OH)₂ - H]⁻ frag1 [Ar]⁻ precursor->frag1 -B(OH)₂ frag2 [Ar-B(OH)₂ - H - H₂O]⁻ precursor->frag2 -H₂O frag3 [BO₂]⁻ precursor->frag3 -ArH

Figure 2: Common fragmentation pathways for a generic arylboronic acid in negative ion mode.

Advanced Considerations and Troubleshooting

  • Boroxine Formation: Arylboronic acids can form cyclic trimers (boroxines) in the gas phase. This can complicate spectral interpretation. The use of aprotic solvents or derivatization can sometimes mitigate this issue.

  • Adduct Formation: In positive ion mode, adducts with solvent molecules or salts (e.g., [M+Na]⁺) are common. While these can be used for molecular weight confirmation, they may fragment differently than the protonated or deprotonated species.

  • High-Resolution MS: The use of high-resolution mass spectrometry (e.g., Q-TOF or Orbitrap) is highly recommended to resolve isobaric interferences and to confirm the elemental composition of fragment ions.

Conclusion

The mass spectrometric fragmentation of arylboronic acids is a predictable process governed by the fundamental chemistry of the boronic acid group and the influence of aromatic substituents. A systematic approach to data acquisition, including careful sample preparation, optimization of ionization conditions, and the use of tandem mass spectrometry with varying collision energies, can provide rich structural information. By understanding the characteristic neutral losses and fragmentation pathways, researchers can confidently identify and characterize these important molecules in a variety of matrices.

References

  • The Role of Electron Transfer in the Fragmentation of Phenyl and Cyclohexyl Boronic Acids. (2019). Molecules, 24(22), 4049. [Link]

  • Arylboronic acid chemistry under electrospray conditions. (2013). Chemistry, 19(23), 7587-94. [Link]

  • Arylboronic Acid Chemistry under Electrospray Conditions. (2013). Chemistry (Weinheim an der Bergstrasse, Germany), 19. [Link]

  • Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. (2011). Analytical Chemistry, 83(15), 6109–6116. [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. [Link]

  • Fragmentation (mass spectrometry). Wikipedia. [Link]

  • A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. (2013). Analytical Methods, 5(20), 5543-5549. [Link]

  • Mass Spectrometry Fragmentation Patterns. Science Ready. [Link]

  • Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone. (2022). Molecules, 27(19), 6696. [Link]

  • Analysis of Boronic Acids Without Chemical Derivatisation. (2009). 18th IMSC International Mass Spectrometry Conference. [Link]

  • Mass Spectrometry-Based Fragmentation as an Identification Tool in Lignomics. (2009). Analytical Chemistry, 81(18), 7751-7762. [Link]

  • Ion fragmentation of small molecules in mass spectrometry. (2010). [Link]

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A Senior Application Scientist's Guide to Suzuki Coupling: Optimizing Yields by Selecting the Right Boronic Acid Ester

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in organic synthesis and drug development, the Suzuki-Miyaura cross-coupling is an indispensable tool for forging carbon-carbon bonds.[1][2] Its broad functional group tolerance and the relatively low toxicity of its boron-based reagents have cemented its status as the "gold standard" for biaryl construction.[2] However, the success of this reaction is not preordained; it hinges critically on the choice of the organoboron coupling partner.

While boronic acids have historically been the default choice due to their high reactivity, their practical application is often hampered by inherent instability, leading to issues with purification, stoichiometry, and shelf-life.[3] This guide provides an in-depth comparison of the most common alternatives—boronic acid esters and trifluoroborate salts—offering experimental data and mechanistic insights to help you select the optimal reagent for your specific synthetic challenge.

The Stability vs. Reactivity Paradigm: Beyond Boronic Acids

The primary motivation for using a boronic ester in place of a boronic acid is to gain stability. Boronic acids are prone to degradation pathways such as protodeboronation and the formation of trimeric anhydrides (boroxines), which can complicate stoichiometry and lead to inconsistent results. Boronic esters, by masking the reactive hydroxyl groups, offer significant advantages in handling, purification, and storage. They are often stable to column chromatography and can be stored for extended periods without degradation.[2]

This enhanced stability, however, introduces a trade-off. It was long assumed that boronic esters were simply stable, less reactive "pro-drugs" for the active boronic acid, requiring in-situ hydrolysis to enter the catalytic cycle. However, extensive mechanistic studies have revealed a more nuanced reality: boronic esters can and do transmetalate directly without prior hydrolysis .[1][4] Furthermore, the choice of the diol protecting group can dramatically influence the rate of transmetalation, in some cases even accelerating the reaction beyond that of the parent boronic acid.[1]

The key to understanding this lies in the transmetalation step, which is often rate-limiting. The currently accepted mechanism favors the "oxo-palladium pathway," where a palladium(II)-hydroxide species reacts with the neutral boronic acid or ester.[2] The efficiency of this step is influenced by the electronic properties of the oxygen atoms on the boron reagent.[1] This insight transforms the selection of a boronic ester from a simple matter of stability to a strategic decision for modulating reactivity.

Suzuki_Cycle pd0 Pd(0)L2 Active Catalyst oa_complex Oxidative Addition Ar-Pd(II)-X L2 pd0->oa_complex Oxidative Addition trans_complex Transmetalation Ar-Pd(II)-Ar' L2 oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product Ar-Ar' Product trans_complex->product sub1 Ar-X sub1->oa_complex sub2 R-B(OR)2 sub2->trans_complex base Base (e.g., OH-) base->trans_complex

Caption: The generalized catalytic cycle for the Suzuki-Miyaura coupling reaction.
A Comparative Analysis of Common Boronic Esters

The choice of ester can have a profound impact on reaction outcomes. The most frequently used esters are derived from pinacol, neopentylglycol, and catechol, alongside the highly stable MIDA boronates and potassium trifluoroborate salts.

Reagent ClassStructure Example (Phenyl)Relative StabilityRelative ReactivityKey AdvantagesKey Disadvantages
Boronic Acid Ph-B(OH)₂LowHighHigh atom economy, often highly reactive.Prone to protodeboronation and boroxine formation; often difficult to purify.
Pinacol Ester Ph-B(pin)HighModerateCrystalline solids, stable to chromatography and long-term storage.[5]Can be less reactive than boronic acids; steric bulk can be a factor.[2]
Neopentylglycol Ester Ph-B(neop)HighModerate-HighSimilar stability to pinacol esters but can exhibit higher reactivity in some systems.[2]Less commercially available than pinacol esters.
MIDA Boronate Ph-B(MIDA)Very HighLow (Protected)Exceptionally stable to harsh conditions (e.g., strong oxidation, lithiation); enables iterative cross-coupling.Requires a specific deprotection step (mild aqueous base) before coupling.[2]
Potassium Trifluoroborate [Ph-BF₃]KVery HighVariesHighly stable, crystalline, monomeric salts; slow-release of boronic acid can suppress side reactions.[3]Lower atom economy; can be less reactive than boronic acids.[2]

Pinacol (Bpin) and Neopentylglycol Esters: These are the workhorses of modern Suzuki coupling. Both form five- and six-membered cyclic esters, respectively, that are significantly more stable than the parent boronic acids.[2] Pinacol esters are particularly popular due to their ease of preparation via the Miyaura borylation and their common availability. Competition experiments have suggested that neopentylglycol esters can be more reactive than their pinacol counterparts, though both are generally less reactive than the corresponding boronic acid or trifluoroborate.[2] Their stability makes them ideal for multi-step syntheses where the boron moiety must survive various reaction conditions before the final coupling step.[2]

MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates represent a paradigm shift in controlling reactivity. The tridentate ligand renders the boron atom exceptionally inert, allowing it to function as a robust protecting group. MIDA boronates are stable to a wide range of reaction conditions, including flash chromatography, strong oxidants, and organolithium reagents. This unique stability allows for iterative cross-coupling strategies, where different boron reagents on the same molecule can be coupled sequentially. The boronic acid is unmasked for coupling under mild basic conditions (e.g., 1 M NaOH), making them powerful tools for complex molecule synthesis. However, it's important to note they are among the least nucleophilic boron reagents before deprotection.[2]

Potassium Trifluoroborates (R-BF₃K): These reagents offer a compelling alternative, combining the stability of esters with a unique reactivity profile. As crystalline, air-stable solids, they are easy to handle and store indefinitely.[3] In the reaction mixture, they are thought to be in equilibrium with the corresponding boronic acid, which is the active species in the coupling. This slow release of the highly reactive boronic acid can be beneficial in minimizing side reactions like protodeboronation and homocoupling.

Decision_Tree start Start: Synthetic Goal q1 Need to purify boron reagent via chromatography? start->q1 q2 Boron moiety must survive harsh conditions or iterative coupling needed? q1->q2 Yes q3 Is maximizing reactivity for a simple, one-step coupling the priority? q1->q3 No rec_ester Use Pinacol or Neopentylglycol Ester q2->rec_ester No rec_mida Use MIDA Boronate q2->rec_mida Yes rec_acid Use Boronic Acid (if stable) q3->rec_acid Yes rec_bf3k Consider K-Trifluoroborate (for stability + reactivity) q3->rec_bf3k No

Caption: A decision-making workflow for selecting the appropriate boron reagent.
Experimental Protocol: A Head-to-Head Comparison

To provide actionable data, we present a standardized protocol for comparing the performance of different phenylboron reagents in a Suzuki coupling with 4-bromoanisole. This experiment is designed to be self-validating by keeping all parameters except the boron source constant.

Objective: To compare the reaction yield of a model Suzuki coupling using phenylboronic acid, phenylboronic acid pinacol ester, and potassium phenyltrifluoroborate.

Reaction Scheme: 4-Bromoanisole + Phenylboron Reagent → 4-Methoxybiphenyl

Materials:

  • 4-Bromoanisole (1.0 mmol, 187 mg)

  • Phenylboronic Acid (1.2 mmol, 146 mg)

  • Phenylboronic Acid Pinacol Ester (1.2 mmol, 245 mg)

  • Potassium Phenyltrifluoroborate (1.2 mmol, 221 mg)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 16.4 mg)

  • Potassium Phosphate (K₃PO₄), tribasic, powdered (3.0 mmol, 637 mg)

  • Toluene (5 mL)

  • Water (0.5 mL)

  • Reaction tubes with stir bars

Procedure:

  • Catalyst Pre-formation (Master Mix): In a glovebox or under an inert atmosphere, add Pd(OAc)₂ and SPhos to a vial. Add 5 mL of degassed toluene. Stir for 15 minutes at room temperature. This pre-forms the active catalyst and ensures consistency across all reactions.

  • Reaction Setup: To three separate oven-dried reaction tubes, add the aryl halide (4-bromoanisole, 187 mg) and the base (K₃PO₄, 637 mg).

  • Addition of Boron Reagents:

    • To Tube 1, add phenylboronic acid (146 mg).

    • To Tube 2, add phenylboronic acid pinacol ester (245 mg).

    • To Tube 3, add potassium phenyltrifluoroborate (221 mg).

  • Initiation of Reaction:

    • Add the required volume of the catalyst master mix to each tube via syringe.

    • Add degassed water (0.5 mL) to each tube.

    • Seal the tubes tightly with screw caps.

  • Reaction Conditions: Place the tubes in a pre-heated oil bath or heating block at 100 °C. Stir vigorously for 12 hours.

  • Monitoring and Work-up:

    • After 12 hours, cool the reactions to room temperature.

    • Take a small aliquot from each reaction mixture for analysis by GC-MS or LC-MS to determine the relative conversion.

    • Dilute the remaining mixture with ethyl acetate (20 mL) and water (10 mL).

    • Separate the organic layer, wash with brine (1 x 15 mL), and dry over anhydrous sodium sulfate.

  • Purification and Yield Calculation:

    • Filter the mixture and concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (e.g., hexane/ethyl acetate gradient).

    • Isolate the 4-methoxybiphenyl product and calculate the final yield for each reaction.

Expected Outcomes: Based on general principles, one would expect the boronic acid to react fastest, potentially giving a high yield if degradation is minimal. The pinacol ester and trifluoroborate are expected to give clean reactions with high, reproducible yields, though they may require longer reaction times or slightly higher temperatures to achieve full conversion compared to the boronic acid.[5] The trifluoroborate may show fewer byproducts related to homocoupling.

Conclusion and Recommendations

The selection of a boronic acid derivative is a critical parameter in optimizing Suzuki-Miyaura cross-coupling reactions. While boronic acids offer high intrinsic reactivity, their instability can be a significant liability in complex, multi-step syntheses.

  • For robustness, reliability, and ease of handling , particularly in medicinal and process chemistry, pinacol and neopentylglycol boronic esters are the superior choice. They are stable, purifiable, and provide excellent, reproducible yields.

  • For complex syntheses requiring iterative coupling , the unparalleled stability of MIDA boronates makes them the enabling reagent, acting as a robust protecting group for the boronic acid functionality.

  • Potassium trifluoroborates offer a unique balance of high stability and good reactivity, serving as an excellent alternative to boronic acids when shelf-life and handling are concerns.

Ultimately, the optimal choice depends on the specific demands of the synthesis. By understanding the mechanistic nuances and the distinct properties of each reagent class, researchers can move beyond a one-size-fits-all approach and strategically select the boron reagent that will maximize the efficiency and success of their Suzuki coupling reactions.

References

  • A Comparative Guide to Boronic Esters vs. Acids in Suzuki-Miyaura Coupling with 3-Bromo-2-chloropyridine. Benchchem.
  • Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions. Organic Chemistry Portal.
  • Carrow, B. P., & Hartwig, J. F. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society.
  • Boronic acids and boronic acid esters used in the Suzuki couplings with 4.
  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investig
  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society.
  • Suzuki reaction. Wikipedia.
  • Potassium Trifluorobor
  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.
  • Suzuki Coupling. Organic Chemistry Portal.

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A Comparative Guide to Alternative Cross-Coupling Methods for C-C Bond Formation

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of synthetic organic chemistry, the formation of carbon-carbon (C-C) bonds remains a cornerstone for the construction of complex molecules that are vital to the pharmaceutical, agrochemical, and materials science industries. For decades, the Suzuki-Miyaura cross-coupling reaction has been a dominant and powerful tool, celebrated for its mild reaction conditions, broad functional group tolerance, and the commercial availability of its boronic acid coupling partners. However, the pursuit of novel chemical space and the need to overcome the inherent limitations of any single methodology necessitate a deep understanding of the alternative C-C bond-forming reactions available to the modern chemist.

This guide provides a comprehensive comparison of prominent alternatives to the Suzuki-Miyaura coupling, offering insights into their mechanisms, substrate scopes, and practical considerations. The objective is to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions when designing synthetic routes, ultimately enabling the efficient and robust construction of target molecules. We will delve into the intricacies of the Heck, Negishi, Stille, Sonogashira, Hiyama, and Kumada couplings, providing a clear rationale for choosing one method over another based on the specific synthetic challenge at hand.

The Heck Reaction: Coupling with Alkenes

The Heck reaction, or the Mizoroki-Heck reaction, is a palladium-catalyzed process that forms a C-C bond between an unsaturated halide (or triflate) and an alkene.[1][2] This reaction is particularly valuable for the synthesis of substituted alkenes.[2][3]

Mechanism and Key Features:

The catalytic cycle of the Heck reaction involves the oxidative addition of the halide to a Pd(0) species, followed by the insertion of the alkene into the Pd-C bond.[4][5] A subsequent β-hydride elimination step releases the product and regenerates the active Pd(0) catalyst.[3] A base is required to neutralize the hydrogen halide produced during the reaction.[5]

Advantages:

  • Direct Alkenylation: It provides a direct method for the arylation or vinylation of alkenes.

  • Atom Economy: Compared to methods requiring pre-functionalized organometallic reagents, the Heck reaction can be more atom-economical.

  • Functional Group Tolerance: The reaction tolerates a wide array of functional groups, including esters, ketones, aldehydes, ethers, and alcohols.[5]

Limitations:

  • Regioselectivity: The regioselectivity of the alkene insertion can be an issue, often favoring the less sterically hindered position.[1]

  • Catalyst Stability: The palladium catalyst can be prone to deactivation, and expensive, toxic phosphine ligands are often required.[1]

  • Substrate Scope: The alkene partner must possess at least one vinylic hydrogen.[1]

Industrial Application: A notable industrial application of the Heck reaction is in the synthesis of the anti-inflammatory drug Naproxen.[5]

The Negishi Coupling: The Power of Organozinc Reagents

The Negishi coupling is a palladium- or nickel-catalyzed reaction that couples an organic halide or triflate with an organozinc compound.[6][7] This method is highly versatile, allowing for the formation of C(sp³)–C(sp²), C(sp²)–C(sp²), and C(sp)–C(sp²) bonds.[7]

Mechanism and Key Features:

The reaction proceeds through a standard cross-coupling catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[8] The organozinc reagent is typically prepared in situ from the corresponding organohalide or organolithium compound.

Advantages:

  • High Reactivity: Organozinc reagents are highly reactive, often leading to faster reaction times and milder conditions compared to other methods.

  • Broad Scope: The Negishi coupling is applicable to a wide range of coupling partners, including alkyl, vinyl, aryl, and alkynyl groups.[6][7]

  • Excellent Functional Group Tolerance: It tolerates a variety of sensitive functional groups such as esters, nitriles, amides, and ketones.[8]

Limitations:

  • Air and Moisture Sensitivity: Organozinc reagents are sensitive to air and moisture, requiring stringent anhydrous reaction conditions.[7] This can be a significant drawback in industrial settings.[7]

  • Preparation of Reagents: The preparation of the organozinc reagent adds an extra step to the synthetic sequence.

Applications in Complex Synthesis: The mild conditions and high functional group tolerance have made the Negishi coupling a valuable tool in the total synthesis of natural products.[9]

The Stille Coupling: Taming Organotin Reagents

The Stille coupling utilizes a palladium catalyst to form a C-C bond between an organic halide or pseudohalide and an organotin compound (organostannane).[10][11]

Mechanism and Key Features:

The mechanism follows the familiar pattern of oxidative addition, transmetalation, and reductive elimination.[10][11][12] A key feature is the transfer of the organic group from the tin atom to the palladium center during the transmetalation step.

Advantages:

  • Stability of Reagents: Organostannanes are generally stable, easy to handle, and can be purified by chromatography, in contrast to the more reactive organometallics used in other couplings.[10][13]

  • Excellent Functional Group Tolerance: The Stille reaction is compatible with a vast array of functional groups, including carboxylic acids, aldehydes, and amines.[13][14]

  • Mild Reaction Conditions: The reaction is typically carried out under mild conditions.[10]

Limitations:

  • Toxicity of Tin Compounds: The primary drawback of the Stille coupling is the toxicity of the organotin reagents and the difficulty in removing the tin byproducts from the reaction mixture.[12][13]

  • Side Reactions: Homocoupling of the organostannane reagent can be a significant side reaction.[11][12]

The Sonogashira Coupling: Forging Carbon-Carbon Triple Bonds

The Sonogashira coupling is a powerful method for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[15] It uniquely employs a dual catalytic system of palladium and copper(I).[16][17]

Mechanism and Key Features:

The reaction involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the halide occurs, while in the copper cycle, the terminal alkyne is activated to form a copper acetylide intermediate. Transmetalation between the copper acetylide and the palladium complex is a key step. The reaction is typically carried out in the presence of an amine base.[18]

Advantages:

  • Direct Alkynylation: It provides a direct and efficient route to synthesize conjugated enynes and arylalkynes.[15]

  • Mild Conditions: The reaction can often be performed at room temperature.[16][18]

Limitations:

  • Homocoupling: The copper co-catalyst can promote the undesirable homocoupling of the alkyne (Glaser coupling).[15][18]

  • Copper-Free Variants: To address the issue of homocoupling and the toxicity of copper, copper-free Sonogashira protocols have been developed.[15][18]

Applications: The Sonogashira coupling is widely used in the synthesis of pharmaceuticals, natural products, and organic materials.[18] For instance, it is used in the synthesis of the drug Tazarotene.[15][16]

The Hiyama Coupling: The Silicon Approach

The Hiyama coupling is a palladium-catalyzed cross-coupling reaction between an organic halide or pseudohalide and an organosilane.[19][20]

Mechanism and Key Features:

A crucial aspect of the Hiyama coupling is the activation of the C-Si bond, which is typically achieved using a fluoride source (like TBAF) or a base.[19][21] This activation forms a hypervalent silicon species that facilitates the transmetalation step.[21] The general mechanism then follows the oxidative addition, transmetalation, and reductive elimination pathway.[20][22]

Advantages:

  • Low Toxicity of Silicon Reagents: Organosilanes are generally non-toxic and environmentally benign compared to organotin and organoboron compounds.

  • Availability of Silanes: A wide variety of organosilanes are commercially available or readily prepared.

Limitations:

  • Need for an Activator: The requirement for a fluoride activator can sometimes be a limitation, as fluoride ions can be basic and may not be compatible with all substrates.

  • Hiyama-Denmark Coupling: A modification known as the Hiyama-Denmark coupling utilizes silanols and can be performed under fluoride-free conditions, expanding the reaction's scope.[23]

Applications: The Hiyama coupling has found applications in the synthesis of various natural products and biologically active molecules.[20][22]

The Kumada Coupling: The Original Grignard-Based Cross-Coupling

The Kumada coupling, one of the earliest transition metal-catalyzed cross-coupling reactions, involves the reaction of a Grignard reagent with an organic halide, catalyzed by nickel or palladium.[24][25]

Mechanism and Key Features:

The catalytic cycle consists of oxidative addition of the organic halide to the metal center, followed by transmetalation with the Grignard reagent, and finally reductive elimination to yield the coupled product.[24][26]

Advantages:

  • High Reactivity of Grignard Reagents: Grignard reagents are highly nucleophilic, leading to fast reaction rates.

  • Cost-Effective: Nickel catalysts, which are often used, are less expensive than palladium catalysts.[24]

Limitations:

  • Low Functional Group Tolerance: The high reactivity of Grignard reagents makes them incompatible with many functional groups, such as esters, ketones, and nitriles.[8][27]

  • Harsh Conditions: The reaction often requires strictly anhydrous conditions due to the moisture sensitivity of Grignard reagents.

Industrial Relevance: Due to its cost-effectiveness and the ready availability of Grignard reagents, the Kumada coupling is utilized in the industrial-scale production of certain compounds, such as styrene derivatives.[26]

Comparative Summary of Key Cross-Coupling Reactions

ReactionOrganometallic ReagentCatalystKey FeaturesMajor AdvantagesMajor Limitations
Suzuki-Miyaura OrganoboronPdMild conditions, high functional group tolerance, stable reagentsEnvironmentally benign, commercially available reagentsPotential for protodeboronation, base-sensitive substrates
Heck AlkenePdDirect alkenylationAtom economicalRegioselectivity issues, limited to alkenes with vinylic H
Negishi OrganozincPd or NiHigh reactivity, broad scopeHigh yields, excellent functional group toleranceAir and moisture sensitive reagents
Stille OrganotinPdStable reagents, excellent functional group toleranceAir and moisture stable reagentsToxicity of tin compounds, difficult purification
Sonogashira Terminal AlkynePd/CuDirect alkynylationMild conditionsAlkyne homocoupling (Glaser coupling)
Hiyama OrganosilanePdLow toxicity of silicon reagentsEnvironmentally friendlyRequires an activator (e.g., fluoride)
Kumada Grignard (Organomagnesium)Ni or PdHighly reactive nucleophileCost-effectiveLow functional group tolerance, harsh conditions

Visualizing the Catalytic Cycles

To better understand the mechanistic underpinnings of these powerful transformations, the following diagrams illustrate the generalized catalytic cycles for the Heck, Negishi, and Sonogashira couplings.

Heck_Coupling cluster_legend Heck Coupling Catalytic Cycle Pd0 Pd(0)L₂ OxAdd R-Pd(II)L₂-X Pd0->OxAdd Oxidative Addition (R-X) AlkeneComplex [R-Pd(II)L₂(alkene)]⁺X⁻ OxAdd->AlkeneComplex Alkene Coordination Insertion R-alkene-Pd(II)L₂-X AlkeneComplex->Insertion Migratory Insertion ProductComplex [Product-Pd(II)L₂-H]⁺X⁻ Insertion->ProductComplex β-Hydride Elimination ProductComplex->Pd0 Reductive Elimination (+ HX) R R = Aryl, Vinyl X X = Halide, OTf

Caption: Catalytic cycle of the Heck reaction.

Negishi_Coupling cluster_legend Negishi Coupling Catalytic Cycle Pd0 Pd(0)L₂ OxAdd R¹-Pd(II)L₂-X Pd0->OxAdd Oxidative Addition (R¹-X) Transmetalation R¹-Pd(II)L₂-R² OxAdd->Transmetalation Transmetalation (R²-ZnX) Transmetalation->Pd0 Reductive Elimination (R¹-R²) R1 R¹ = Aryl, Vinyl, Alkyl R2 R² = Aryl, Vinyl, Alkyl, Alkynyl X X = Halide, OTf

Caption: Catalytic cycle of the Negishi reaction.

Sonogashira_Coupling cluster_Pd_cycle Palladium Cycle cluster_Cu_cycle Copper Cycle Pd0 Pd(0)L₂ OxAdd_Pd R-Pd(II)L₂-X Pd0->OxAdd_Pd Oxidative Addition (R-X) Transmetalation_Pd R-Pd(II)L₂(C≡CR') OxAdd_Pd->Transmetalation_Pd Transmetalation Transmetalation_Pd->Pd0 Reductive Elimination (R-C≡CR') CuX CuX AlkyneComplex_Cu [H-C≡CR']CuX CuX->AlkyneComplex_Cu Alkyne Coordination CuAcetylide Cu-C≡CR' CuAcetylide->OxAdd_Pd Transmetalation CuAcetylide->CuX Transmetalation to Pd AlkyneComplex_Cu->CuAcetylide Deprotonation (Base)

Caption: Interconnected catalytic cycles of the Sonogashira reaction.

Experimental Protocols

Representative Protocol for a Heck Reaction:

  • Reaction: Coupling of Iodobenzene with Styrene

  • Reagents: Iodobenzene (1.0 mmol), Styrene (1.2 mmol), Pd(OAc)₂ (0.02 mmol), PPh₃ (0.04 mmol), Triethylamine (1.5 mmol), and DMF (5 mL).

  • Procedure:

    • To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add Pd(OAc)₂ and PPh₃.

    • Add DMF, followed by iodobenzene, styrene, and triethylamine via syringe.

    • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

    • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to afford stilbene.

Representative Protocol for a Negishi Reaction:

  • Reaction: Coupling of 4-Iodoanisole with Phenylzinc Chloride

  • Reagents:

    • Preparation of Phenylzinc Chloride: Phenylmagnesium bromide (1.1 mmol, 1 M in THF), ZnCl₂ (1.2 mmol, 0.5 M in THF).

    • Coupling: 4-Iodoanisole (1.0 mmol), Pd(PPh₃)₄ (0.05 mmol), THF (5 mL).

  • Procedure:

    • To a flame-dried Schlenk flask under an inert atmosphere, add a solution of ZnCl₂ in THF.

    • Cool the solution to 0 °C and slowly add the solution of phenylmagnesium bromide. Stir for 30 minutes at 0 °C to form the phenylzinc chloride reagent.

    • In a separate Schlenk flask, dissolve 4-iodoanisole and Pd(PPh₃)₄ in THF.

    • Add the freshly prepared phenylzinc chloride solution to the second flask via cannula.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or GC-MS.

    • Quench the reaction with saturated aqueous NH₄Cl.

    • Extract the aqueous layer with ethyl acetate, and wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify by column chromatography to yield 4-methoxybiphenyl.

Conclusion

While the Suzuki-Miyaura coupling remains a workhorse in C-C bond formation, a thorough understanding of the available alternatives is crucial for the modern synthetic chemist. The choice of coupling reaction should be guided by a careful analysis of the substrate's functional groups, the desired bond to be formed, and practical considerations such as the toxicity and stability of the reagents. The Heck reaction offers a direct route to substituted alkenes, while the Negishi and Kumada couplings provide highly reactive pathways, albeit with lower functional group tolerance for the latter. The Stille and Hiyama couplings offer the advantage of stable and less toxic organometallic reagents, respectively. Finally, the Sonogashira coupling provides a unique and efficient method for the synthesis of alkynes. By leveraging the distinct advantages of each of these powerful transformations, researchers can navigate the complexities of molecular synthesis with greater precision and efficiency.

References

  • Negishi coupling reaction: Mechanism, popular application - Chemistry Notes. (2022-08-12). Available at: [Link]

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A Senior Application Scientist's Guide to Kinetic Studies of Substituted Boronic Acid Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forging carbon-carbon bonds.[1][2] Its reliability and functional group tolerance have cemented its role in the synthesis of high-value pharmaceuticals and fine chemicals.[3] However, optimizing these reactions for large-scale production or developing novel applications requires a deep, quantitative understanding of their reaction dynamics. This is where kinetic analysis becomes paramount.

This guide provides a comparative analysis of how different reaction parameters influence the kinetics of boronic acid coupling reactions. Moving beyond simple endpoint analysis, we will explore the causality behind experimental choices, describe a robust protocol for acquiring high-quality kinetic data, and present comparative data to inform your experimental design.

The Suzuki-Miyaura Catalytic Cycle: A Kinetic Perspective

The efficiency of a Suzuki-Miyaura reaction is governed by the rates of three fundamental steps in its catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[3][4] The slowest of these steps, known as the rate-determining step (RDS), dictates the overall reaction rate. A thorough understanding of this cycle is crucial for rationally modifying reaction conditions to achieve desired outcomes.

The generally accepted mechanism proceeds as follows:

  • Oxidative Addition: An active Pd(0) species inserts into the carbon-halogen bond of the aryl halide (Ar¹-X), forming a Pd(II) complex. This step is often the rate-determining step, especially for less reactive electrophiles like aryl chlorides.[1][4][5] The reactivity order is typically I > OTf > Br >> Cl.[2]

  • Transmetalation: The organic group from the boronic acid (or more accurately, the derived boronate species) is transferred to the Pd(II) center, displacing the halide. This step is critically dependent on the base, which activates the boronic acid.[2][5]

  • Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated as the biaryl product (Ar¹-Ar²), regenerating the active Pd(0) catalyst to continue the cycle.[2]

Suzuki_Miyaura_Cycle Figure 1: The Suzuki-Miyaura Catalytic Cycle cluster_cycle pd0 Pd(0)L₂ pd2_oa Ar¹-Pd(II)L₂-X pd0->pd2_oa Oxidative Addition pd2_tm Ar¹-Pd(II)L₂-Ar² pd2_oa->pd2_tm Transmetalation pd2_tm->pd0 Reductive Elimination ar1ar2 Ar¹-Ar² pd2_tm->ar1ar2 ar1x Ar¹-X ar1x->pd2_oa ar2boh2 Ar²B(OH)₂ + Base ar2boh2->pd2_tm

Caption: Figure 1: The Suzuki-Miyaura Catalytic Cycle.

Comparative Kinetics: Impact of Key Reaction Parameters

The rate of a Suzuki-Miyaura coupling is a complex function of multiple variables. By systematically comparing these parameters, we can gain predictive control over the reaction's outcome.

The Boronic Acid: Substituent Effects

The electronic and steric properties of the substituent on the boronic acid play a critical role, primarily influencing the transmetalation step.[6]

  • Electronic Effects: Electron-donating groups (EDGs) on the aryl boronic acid can increase the nucleophilicity of the ipso-carbon, but the overall effect can be complex. Conversely, some studies suggest that electron-withdrawing groups (EWGs) can favor the transmetalation step.[7] The reaction of 4-formylphenylboronic acid (EWG) and (4-diphenylamino)phenylboronic acid (EDG) can proceed efficiently, indicating a high tolerance for varied electronic properties.[1]

  • Steric Hindrance: Increased steric bulk near the boronic acid moiety generally slows the reaction rate by impeding the approach to the palladium center during transmetalation.[6]

  • Heteroaromatic Boronic Acids: These substrates, like 3-thienylboronic acid, introduce additional considerations. The thiophene ring is electron-rich, which can be beneficial for transmetalation. However, heteroaryl boronic acids can be more susceptible to side reactions like protodeboronation (cleavage of the C-B bond), which reduces the concentration of the active nucleophile and complicates kinetic analysis.[6][8]

Boronic AcidSubstituent TypeKey Kinetic Considerations
Phenylboronic AcidUnsubstituted (neutral)Standard benchmark for kinetic comparisons.
4-Methoxyphenylboronic AcidElectron-Donating (EDG)May exhibit slightly altered transmetalation rates.
4-Trifluoromethylphenylboronic AcidElectron-Withdrawing (EWG)Can facilitate the transmetalation step in some systems.[7]
2-Methylphenylboronic AcidSterically HinderedSlower reaction rates are expected due to steric hindrance.
3-Thienylboronic AcidHeteroaromaticPossesses an electron-rich ring but is prone to protodeboronation.[6][8]
Caption: Table 1: Comparative Kinetic Considerations for Common Boronic Acids.
The Catalyst System: Ligand and Precursor

The choice of ligand is arguably the most critical factor in tuning catalyst performance. Ligands stabilize the palladium center, enhance its reactivity, and can profoundly influence the rate of both oxidative addition and reductive elimination.[9]

  • Monodentate vs. Bidentate Ligands: Monodentate phosphine ligands like SPhos are known for their high activity, allowing reactions to proceed at low catalyst loadings and even at room temperature for aryl chlorides.[9] Bidentate ligands such as Xantphos and DPPF offer different bite angles and electronic properties, which can be optimized for specific substrate pairings.[9]

  • Electron-Rich and Bulky Ligands: Ligands like SPhos and RuPhos, developed by the Buchwald group, are both electron-rich and sterically demanding. The electron richness promotes the oxidative addition of challenging substrates (e.g., aryl chlorides), while the bulk facilitates the final reductive elimination step.[9]

  • N-Heterocyclic Carbenes (NHCs): NHCs are strong sigma-donors that form very stable bonds with palladium, creating robust catalysts that are often resistant to decomposition. PEPPSI-type precatalysts are commonly used with NHC ligands.[8]

Ligand ClassExample(s)Typical Impact on Kinetics
Monodentate PhosphinesPPh₃, SPhos, RuPhosHighly active, bulky ligands like SPhos can dramatically increase rates, especially for difficult substrates.[9]
Bidentate PhosphinesDPPF, DPPP, XantphosOffer stability; bite angle can influence reductive elimination rate.[9]
N-Heterocyclic Carbenes (NHCs)IPr, SIMesForm highly stable and robust catalysts, often used for challenging couplings.[8]
Caption: Table 2: General Impact of Ligand Selection on Reaction Rates.
The Base and Solvent System

The base and solvent are not merely reaction media; they are active participants in the catalytic cycle, particularly in the crucial transmetalation step.

  • The Role of the Base: The base activates the boronic acid by converting it to a more nucleophilic boronate species (e.g., [ArB(OH)₃]⁻). The choice of base can be so influential that it can shift the rate-determining step of the entire reaction.[10] For instance, a kinetic study for the synthesis of sotorasib showed that changing the base from potassium acetate (KOAc) to potassium carbonate (K₂CO₃) resulted in a significant process improvement by altering the transmetalation pathway.[10]

  • Solvent Effects: The solvent influences the solubility of reagents and the stability of catalytic intermediates. Protic solvents like isopropanol/water mixtures can accelerate the reaction compared to purely organic solvents by facilitating the formation of the active catalyst.[11] Common solvents include toluene, THF, and dioxane, often with water as a co-solvent.[5]

BaseTypeCommon Use & Kinetic Impact
K₂CO₃, Na₂CO₃Inorganic CarbonateWidely used, effective, and economical. Often provides good reaction rates.[12]
K₃PO₄Inorganic PhosphateA stronger base, often used for less reactive boronic acids or aryl chlorides.
Cs₂CO₃Inorganic CarbonateHighly effective, often used in challenging couplings, but more expensive.
KOAcOrganic AcetateA weaker base; its use can lead to different kinetic profiles and mechanistic pathways compared to stronger inorganic bases.[10]
Caption: Table 3: Comparative Effect of Common Bases on Suzuki-Miyaura Reactions.

Designing a Robust Kinetic Study: An Experimental Workflow

A successful kinetic study relies on the acquisition of high-density, reproducible data.[13] This is best achieved using in-situ monitoring techniques coupled with automated reaction platforms. This approach minimizes human error and provides a detailed temporal profile of all observable species.

Experimental_Workflow Figure 2: Workflow for a Kinetic Study cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution & Monitoring cluster_analysis Phase 3: Analysis & Interpretation A Define Kinetic Objective & Variables B Select & Characterize Reagents (Purity Assay) A->B C Prepare Stock Solutions & Calibrate Probe B->C D Assemble Jacketed Reactor (Inert Atmosphere) C->D E Charge Reagents & Solvent, Equilibrate Temperature D->E F Initiate Reaction (Add Catalyst/Limiting Reagent) E->F G Begin In-Situ Data Acquisition (e.g., ReactIR, UPLC) F->G H Convert Raw Data to Concentration vs. Time G->H I Determine Initial Rates & Calculate Rate Constants (k) H->I J Plot Data & Determine Reaction Orders I->J K Propose/Validate Kinetic Model J->K

Caption: Figure 2: Workflow for a Kinetic Study.

Detailed Step-by-Step Experimental Protocol

This protocol describes a self-validating system for determining the kinetic profile of a Suzuki-Miyaura reaction using automated sampling and UPLC analysis.

1. Reagent Preparation and Characterization:

  • Causality: The accuracy of kinetic data is wholly dependent on the purity and known concentration of the reactants. Impurities can inhibit the catalyst or create analytical artifacts.

  • Action:

    • Procure high-purity (>98%) aryl halide, boronic acid, base, and ligand.

    • Use anhydrous, degassed solvent to prevent catalyst deactivation by oxygen or water (unless water is a planned co-solvent).

    • Prepare a stock solution of an internal standard (e.g., biphenyl) in the reaction solvent. This standard is crucial for accurate quantification via UPLC, correcting for any volume changes or sample preparation inconsistencies.

2. Reaction Setup:

  • Causality: Precise control over temperature and mixing is essential for reproducibility. The reaction must be under kinetic control, not mass-transfer (mixing) control.

  • Action:

    • Assemble a 100 mL jacketed lab reactor equipped with an overhead stirrer, temperature probe, and nitrogen inlet/outlet.

    • Set the circulator to the desired reaction temperature (e.g., 60 °C).

    • Charge the reactor with the aryl halide (1.0 mmol), boronic acid (1.2 mmol), base (2.0 mmol), internal standard, and solvent (total volume ~50 mL).

    • Allow the mixture to stir at a constant, high rate (e.g., 500 RPM) for 30 minutes to ensure thermal equilibrium and dissolution.

3. In-Situ Monitoring and Data Acquisition:

  • Causality: High-density data is required to accurately determine initial rates and observe any changes in the reaction profile over time (e.g., catalyst induction periods or deactivation).

  • Action:

    • Use an automated sampling system (e.g., EasySampler) to withdraw aliquots from the reactor at programmed intervals (e.g., every 5 minutes for the first hour, then every 15 minutes).

    • The system should automatically quench each sample (e.g., with a dilute acid solution) and dilute it for analysis.

    • Analyze the quenched samples by a pre-validated UPLC method to quantify the concentrations of the starting materials, product, and internal standard.

4. Data Analysis and Interpretation:

  • Causality: Proper data treatment is necessary to extract meaningful kinetic parameters from the raw concentration data.

  • Action:

    • Using the internal standard, convert the UPLC peak areas to molar concentrations for the aryl halide and the biaryl product at each time point.

    • Plot concentration versus time. The initial reaction rate is determined from the slope of this curve at t=0.

    • To determine the reaction order with respect to each component, perform a series of experiments where the initial concentration of one component is varied while others are kept constant.

    • Use this data to build a rate law (e.g., Rate = k[Aryl Halide]ˣ[Boronic Acid]ʸ[Pd]ᶻ) and calculate the rate constant, k.

By meticulously controlling variables and leveraging modern analytical tools, researchers can generate high-fidelity kinetic data. This data is invaluable for building predictive models, optimizing reaction conditions to reduce catalyst loading or reaction times, and gaining fundamental insights into the reaction mechanism.[10]

References

  • Catalytic performance and kinetic analysis for Suzuki coupling... - ResearchGate. Available at: [Link]

  • In Situ Monitoring of Palladium-Catalyzed Chemical Reactions by Nanogap-Enhanced Raman Scattering using Single Pd Cube Dimers - PubMed. Available at: [Link]

  • Kinetic and Mechanistic Investigations to Enable a Key Suzuki Coupling for Sotorasib Manufacture What a Difference a Base Makes | Organic Process Research & Development - ACS Publications. Available at: [Link]

  • Kinetic profile of Suzuki-Miyaura reaction in different solvents.... - ResearchGate. Available at: [Link]

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  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]

  • Approaches to the Interpretation of Machine Learning Models Trained with Big Experimental Kinetic Data: An Example of the Suzuki–Miyaura Reaction | Request PDF - ResearchGate. Available at: [Link]

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  • Recent Advances in the development of Suzuki Miyaura Coupling Reactions - wwjmrd. Available at: [Link]

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  • Calculated linear free energy relationships in the course of the Suzuki–Miyaura coupling reaction | Request PDF - ResearchGate. Available at: [Link]

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Safety Operating Guide

A Guide to the Safe Disposal of 3-Chloro-5-(pyrrolidin-1-YL)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers and professionals in drug development, handling specialized organoboron compounds like 3-Chloro-5-(pyrrolidin-1-YL)phenylboronic acid necessitates a robust understanding of its potential hazards and the corresponding disposal protocols. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this compound, drawing upon best practices for boronic acid derivatives.

Immediate Safety and Hazard Assessment

Boronic acids as a class of compounds warrant careful handling due to their potential for irritation and toxicity.[2][3] It is imperative to treat 3-Chloro-5-(pyrrolidin-1-YL)phenylboronic acid as a potentially hazardous substance.

Key Safety Considerations:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles with side shields when handling this compound.[1][2]

  • Ventilation: All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhaling dust or vapors.[1][4]

  • Avoid Contact: Prevent contact with skin and eyes. In case of contact, rinse the affected area immediately with copious amounts of water.[4][5]

A summary of typical hazard classifications for related phenylboronic acid compounds is provided below.

Hazard ClassificationGHS Hazard StatementPrecautionary Statement Codes
Acute Oral ToxicityH302: Harmful if swallowedP264, P270, P301+P312, P330, P501
Skin IrritationH315: Causes skin irritationP264, P280, P302+P352, P332+P313, P362[2]
Eye IrritationH319: Causes serious eye irritationP280, P305+P351+P338, P337+P313[2]
Respiratory IrritationH335: May cause respiratory irritationP261, P271, P304+P340, P312[2]

Step-by-Step Disposal Protocol

The proper disposal of 3-Chloro-5-(pyrrolidin-1-YL)phenylboronic acid waste requires a systematic approach to ensure safety and compliance with local, state, and federal regulations.

Step 1: Waste Segregation and Collection
  • Designated Waste Container: Collect all waste containing 3-Chloro-5-(pyrrolidin-1-YL)phenylboronic acid, including unused solid material, contaminated consumables (e.g., weigh boats, pipette tips), and solutions, in a dedicated, properly labeled hazardous waste container.[1] The container should be made of a compatible material (e.g., glass or high-density polyethylene) and have a secure, tightly fitting lid.[1]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "3-Chloro-5-(pyrrolidin-1-YL)phenylboronic acid," and a list of all components in the waste mixture, including solvents and their approximate concentrations. The label should also indicate the associated hazards (e.g., "Toxic," "Irritant").[6]

  • No Mixing: Do not mix this waste stream with other chemical wastes unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[1] Mixing incompatible chemicals can lead to dangerous reactions.[7]

Step 2: Storage of Chemical Waste
  • Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA within the laboratory.[6] This area should be secure and away from incompatible materials.[1]

  • Container Integrity: Ensure the waste container is kept closed except when adding waste and is in good condition, free from leaks or damage.[1][6]

Step 3: Final Disposal
  • Consult EHS: Contact your institution's EHS department or a certified hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.[7] Chemical waste must be disposed of in accordance with all applicable local, state, and federal regulations.[8]

  • Documentation: Maintain accurate records of the waste generated, including the chemical name, quantity, and date of disposal, as required by your institution and regulatory agencies.

The following diagram illustrates the decision-making workflow for the disposal of 3-Chloro-5-(pyrrolidin-1-YL)phenylboronic acid.

A Waste Generation (Solid, Solution, Contaminated Items) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Collect in a Designated Hazardous Waste Container B->C D Label Container Correctly ('Hazardous Waste', Chemical Name, Hazards) C->D E Store in a Secure Satellite Accumulation Area (SAA) D->E F Contact EHS for Pickup and Final Disposal E->F G Maintain Disposal Records F->G

Caption: Workflow for the disposal of 3-Chloro-5-(pyrrolidin-1-YL)phenylboronic acid.

Management of Spills

In the event of a spill, prompt and appropriate action is crucial to mitigate potential hazards.

Small Spills (in a fume hood):
  • Alert Personnel: Inform others in the immediate area of the spill.[9]

  • Ensure Ventilation: Maintain the fume hood sash at the appropriate height to ensure proper airflow.[10]

  • Contain and Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial spill pillow.[10][11]

  • Neutralization (for acidic properties): For boronic acids, a weak base like sodium bicarbonate can be cautiously applied to neutralize the material.[7]

  • Collection: Carefully scoop or sweep the absorbed material into the designated hazardous waste container.[12]

  • Decontamination: Clean the spill area with a suitable solvent (e.g., acetone or ethanol), collecting the rinseate as hazardous waste.[1] Follow with a final wash with soap and water.[13]

Large Spills (or spills outside a fume hood):
  • Evacuate: Immediately evacuate the area and alert others.[13]

  • Isolate: Close the laboratory doors to contain any dust or vapors.[10]

  • Contact EHS: Notify your institution's EHS department or emergency response team immediately. Do not attempt to clean up a large spill unless you are trained and equipped to do so.[11][13]

Decontamination of Empty Containers

Empty containers that previously held 3-Chloro-5-(pyrrolidin-1-YL)phenylboronic acid must be properly decontaminated before disposal or recycling to prevent environmental contamination.[1]

  • Initial Rinse: Rinse the empty container three times with a suitable solvent, such as acetone or ethanol.[1]

  • Collect Rinseate: The first rinseate is considered hazardous waste and must be collected and transferred to your hazardous waste container for this chemical.[1] Subsequent rinses may also need to be collected, depending on institutional policies.

  • Drying: Allow the rinsed container to air dry completely in a well-ventilated area, such as a fume hood.[1]

  • Deface Label: Obliterate or remove the original label on the container.[1]

  • Final Disposal: The clean, dry container can typically be disposed of in the regular laboratory glassware or plastic recycling stream, in accordance with your institution's guidelines.[1]

The procedural workflow for decontaminating empty containers is depicted below.

A Empty Container of 3-Chloro-5-(pyrrolidin-1-YL)phenylboronic acid B Triple Rinse with a Suitable Solvent (e.g., Acetone) A->B C Collect First Rinseate as Hazardous Waste B->C D Collect Subsequent Rinses (as per institutional policy) C->D E Air Dry Container in a Fume Hood D->E F Deface or Remove Original Label E->F G Dispose of Clean Container in Appropriate Recycling Stream F->G

Caption: Decontamination workflow for empty chemical containers.

By adhering to these procedures, researchers and laboratory professionals can ensure the safe handling and disposal of 3-Chloro-5-(pyrrolidin-1-YL)phenylboronic acid, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific EHS guidelines, as local regulations may vary.[12]

References

  • Lab Alley. (n.d.). How To Safely Dispose of Boric Acid. Lab Alley. Retrieved from [Link]

  • Chemtalk. (2022, April 29). Boric acid. #1 Science Forum For Lab Technicians. Retrieved from [Link]

  • Kumar, S. (2022, March 24). Disposal Of Boric Acid. Sciencing. Retrieved from [Link]

  • West Virginia University Environmental Health & Safety. (2023, March 6). Chapter 8: Decontamination, Disinfection and Spill Response. West Virginia University. Retrieved from [Link]

  • Queen Mary University of London Health & Safety Directorate. (n.d.). Spill procedure: Clean-up guidance. Queen Mary University of London. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. Retrieved from [Link]

  • Georgia Institute of Technology Environmental Health & Safety. (n.d.). Spill Kits and Spill Clean Up Procedures. Georgia Institute of Technology. Retrieved from [Link]

  • Etimine USA. (2020, January 1). Boric Acid SAFETY DATA SHEET. Etimine USA. Retrieved from [Link]

  • The City University of New York. (2023, May). Laboratory Chemical Spill Cleanup and Response Guide. CUNY. Retrieved from [Link]

  • Smith College Research and Instruction Safety. (n.d.). SPILLS. Smith College. Retrieved from [Link]

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A Senior Application Scientist's Guide to Handling 3-Chloro-5-(pyrrolidin-1-YL)phenylboronic acid: PPE, Operations, and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

As drug development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. This guide provides essential, field-tested safety and logistical information for handling 3-Chloro-5-(pyrrolidin-1-YL)phenylboronic acid. The protocols outlined here are designed to create a self-validating system of safety, ensuring that every step, from preparation to disposal, is grounded in established scientific principles. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its classification as a substituted phenylboronic acid allows us to establish a robust safety framework based on the known characteristics of this chemical family. All chemical products should be treated with the recognition of "having unknown hazards and toxicity" until thoroughly investigated.[1]

Hazard Assessment of Boronic Acids

Boronic acids and their derivatives are mainstays in modern synthetic chemistry, particularly in cross-coupling reactions. However, their seemingly benign nature can be deceptive. Recent studies have begun to question the historically safe toxicological profile of some boronic acids.[2] Generally, compounds in this class are known to be irritants and can pose more significant health risks upon exposure.

Table 1: Summary of Potential Hazards for Phenylboronic Acid Derivatives

Hazard Type Description Primary Routes of Exposure
Skin Irritation May cause redness, itching, or inflammation upon direct contact. Prolonged exposure can lead to dermatitis.[3][4] Dermal (Skin)
Eye Irritation Can cause serious eye irritation, including redness, pain, and potential damage if dust or splashes enter the eyes.[3][5] Ocular (Eyes)
Respiratory Irritation Inhalation of dust can irritate the mucous membranes and respiratory tract, leading to coughing and shortness of breath.[3] Inhalation

| Acute Toxicity (Oral) | Some phenylboronic acids are classified as harmful if swallowed.[6] | Ingestion |

Given these potential hazards, a comprehensive personal protective equipment strategy is not merely recommended; it is mandatory.

Personal Protective Equipment (PPE): Your Essential Barrier

Before any handling begins, it is crucial to understand that PPE is the last line of defense in the hierarchy of safety controls. Engineering controls, such as chemical fume hoods, are the primary means of exposure prevention.

Table 2: Mandatory PPE for Handling 3-Chloro-5-(pyrrolidin-1-YL)phenylboronic acid

PPE Category Specification Rationale
Eye & Face Protection Chemical safety goggles meeting OSHA 29 CFR 1910.133 or EN166 standards.[3] A face shield should be worn over goggles when handling larger quantities (>10g) or when there is a significant risk of splashing. Protects the eyes from airborne dust particles and accidental splashes, which can cause serious irritation or injury.[7]
Hand Protection Chemically resistant nitrile gloves.[7] Prevents direct skin contact. Gloves must be inspected for tears or holes before each use and changed immediately if contamination is suspected.[8]
Body Protection A flame-resistant lab coat, fully buttoned. Long pants and closed-toe shoes are mandatory.[7] Protects skin on the arms and body from accidental spills. Prevents the transfer of chemical residues outside the laboratory.

| Respiratory Protection | A NIOSH/MSHA-approved respirator (e.g., N95 dust mask) is required when handling the solid compound outside of a certified chemical fume hood to prevent the inhalation of dust particles.[3][7] | Minimizes the risk of respiratory tract irritation from fine chemical dust.[3] |

Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a strict operational protocol is paramount. This workflow is designed to minimize exposure and prevent contamination.

Preparation and Pre-Handling
  • Verify Engineering Controls: Ensure work will be conducted in a certified chemical fume hood with adequate ventilation.[3]

  • Emergency Equipment Check: Confirm that a safety shower and eyewash station are unobstructed and readily accessible before beginning work.[7]

  • Assemble Materials: Gather all necessary chemicals, equipment, and waste containers to avoid leaving the designated work area mid-procedure.

  • Don PPE: Put on all required PPE as listed in Table 2. Inspect each item for integrity.

Handling and Experimental Use
  • Weighing: Carefully weigh the solid material, minimizing any actions that could generate dust. Use a spatula to gently transfer the compound. Avoid pouring the dry powder.

  • Dissolving: When preparing solutions, always add the solid to the solvent. If dissolving in an acidic or basic solution, add reagents slowly to control any potential exothermic reactions. When diluting acids, always add the acid to water.

  • Containment: Keep all containers tightly closed when not in use to prevent the release of dust or vapors and to protect the compound from moisture and air.[9][10]

Post-Handling and Cleanup
  • Decontamination: Wipe down the work surface in the fume hood with an appropriate solvent and dispose of the cleaning materials as hazardous waste.

  • Doffing PPE: Remove PPE in the correct order to prevent self-contamination: first gloves, then face shield/goggles, and finally the lab coat.

  • Personal Hygiene: Wash hands and any exposed skin thoroughly with soap and water after completing the work and removing PPE.[1][8]

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling prep1 Verify Fume Hood & Eyewash prep2 Assemble Materials & Waste Containers prep1->prep2 prep3 Don & Inspect All Required PPE prep2->prep3 handle1 Weigh Solid Carefully prep3->handle1 Begin Experiment handle2 Prepare Solution handle1->handle2 handle3 Keep Containers Closed handle2->handle3 post1 Decontaminate Work Area handle3->post1 End Experiment post2 Dispose of Waste post1->post2 post3 Doff PPE Correctly post2->post3 post4 Wash Hands Thoroughly post3->post4

Caption: A standard workflow for the safe handling of chemical powders.

Waste Management and Disposal Plan

Improper disposal of chemical waste can lead to significant health hazards and environmental damage.[11] All waste generated from handling 3-Chloro-5-(pyrrolidin-1-YL)phenylboronic acid must be treated as hazardous.

  • Waste Collection:

    • Collect all solid waste (excess reagent, contaminated weigh boats, paper towels) in a dedicated, clearly labeled, and sealable hazardous waste container.

    • Collect all liquid waste (reaction mixtures, solvent rinses) in a separate, compatible, and clearly labeled hazardous waste container.

  • Waste Segregation:

    • Crucially, never mix boronic acid waste with other chemicals unless instructed by a qualified professional. [11] Incompatible chemicals can react violently or release toxic gases.[4] For example, mixing with strong oxidizing agents should be avoided.[10]

  • Disposal Protocol:

    • All waste containers must be kept closed except when adding waste.

    • Store waste containers in a designated satellite accumulation area.

    • Arrange for pickup and disposal through your institution's certified hazardous waste program.

    • Under no circumstances should this chemical or its waste be disposed of down the drain. [12]

G start Waste Generated is_solid Solid or Liquid Waste? start->is_solid solid_container Place in Labeled Solid Hazardous Waste Container is_solid->solid_container Solid liquid_container Place in Labeled Liquid Hazardous Waste Container is_solid->liquid_container Liquid check_compat Is waste compatible with contents of container? solid_container->check_compat liquid_container->check_compat new_container Start a New Waste Container check_compat->new_container No add_waste Add to Container check_compat->add_waste Yes new_container->add_waste seal_store Seal Container & Store in Satellite Accumulation Area add_waste->seal_store ehs_pickup Arrange for EHS Disposal seal_store->ehs_pickup

Caption: Decision workflow for proper chemical waste segregation and disposal.

Emergency Procedures

In the event of an accidental exposure or spill, immediate and correct action is critical.

Table 3: Emergency First Aid and Spill Response

Incident Procedure
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[3][8]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][8]
Inhalation Remove the individual from the exposure area to fresh air immediately. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3]
Ingestion Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]
Small Spill (<5g) Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite, dry sand). Carefully sweep up the material and place it into a suitable, labeled disposal container. Clean the area with soap and water.[3]

| Large Spill (>5g) | Evacuate the immediate area and alert others. Contact your institution's emergency response team or Environmental Health & Safety (EHS) department immediately. Do not attempt to clean it up yourself. |

By integrating these protocols into your daily laboratory operations, you build a culture of safety that protects not only yourself but also your colleagues and the integrity of your research.

References

  • Personal protective equipment for handling 2-Naphthylboronic acid-D7 - Benchchem. (n.d.).
  • How To Safely Dispose of Boric Acid - Lab Alley. (n.d.).
  • Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98% - Cole-Parmer. (n.d.).
  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. (n.d.).
  • Preparing & Handling Chemical Solutions | The Science Blog. (2023, April 26).
  • Boric acid - #1 Science Forum For Lab Technicians - Chemtalk. (2022, April 29).
  • Chemical Handling and Storage - Environmental Health and Safety - Iowa State University. (n.d.).
  • BLD Pharmatech. (n.d.).
  • Chemical Safety in the Workplace: Best Practices and Regulations. (2023, June 19).
  • Chemicals - safe use and handling - HSE. (2025, August 28).
  • 1-BOC-2-(4-methoxybenzyloxycarbonyl)pyrrole-4-boronic acid pinacol ester - AK Scientific, Inc. (n.d.).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, October 15).
  • Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (2011, August 9).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • 110140 - Phenylboronic acid - Safety Data Sheet. (n.d.).
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  • Simple and Effective Removal of Boronic Acids after Newly Reported Mutagenic Activity. (n.d.).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.